Product packaging for Tolazoline(Cat. No.:CAS No. 59-98-3)

Tolazoline

Cat. No.: B1682396
CAS No.: 59-98-3
M. Wt: 160.22 g/mol
InChI Key: JIVZKJJQOZQXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tolazoline (CAS 59-98-3), with the molecular formula C10H12N2, is an imidazoline derivative functioning as a non-selective, competitive alpha-adrenergic receptor antagonist . Its primary mechanism involves blocking α2-adrenergic receptors, which induces vasodilation and increases blood flow in peripheral tissues . This action has established its research value as a tool for reversing vasospasms and for studying peripheral vascular mechanisms . Historically, its vasodilatory properties were investigated for managing conditions like persistent pulmonary hypertension in neonates, though its modern research applications have evolved . Beyond its adrenergic effects, this compound also activates the imidazoline receptor, adding another layer to its pharmacological profile . In contemporary research settings, this compound is prominently used in veterinary medicine as a reversal agent to counteract the effects of the sedative xylazine, an α2-adrenergic receptor agonist . Researchers studying the toxicology of certain 5-HT2A receptor agonist drugs have also utilized this compound as an antidote to reverse severe peripheral vasoconstriction caused by overdose . Common physiological responses observed in research settings include palpitation, tachycardia, and flushing . It is crucial to note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B1682396 Tolazoline CAS No. 59-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVZKJJQOZQXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-97-2 (mono-hydrochloride)
Record name Tolazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023683
Record name Tolazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.36e+00 g/L
Record name Tolazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00797
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59-98-3
Record name Tolazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00797
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tolazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHH9H12AQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 °C
Record name Tolazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00797
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Tolazoline's Interaction with Alpha-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of tolazoline, a non-selective competitive alpha-adrenergic receptor antagonist. It covers its binding characteristics, impact on signaling pathways, and the experimental methodologies used for its characterization.

Overview of this compound

This compound is an imidazoline derivative that functions as a competitive antagonist at both α1 and α2-adrenergic receptors, with a similar affinity for each.[1] It is structurally related to phentolamine and acts as a vasodilator by directly relaxing vascular smooth muscle, which decreases total peripheral resistance.[2] Clinically, it has been used in the treatment of persistent pulmonary hypertension in newborns.[1][3] Beyond its primary alpha-blocking activity, this compound also exhibits some activity at histaminergic and cholinergic receptors, though the therapeutic implications of these interactions are less defined.[4]

Mechanism of Action at Alpha-Adrenergic Receptors

This compound exerts its effects by competitively binding to alpha-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This antagonism occurs at both postsynaptic α1 receptors and presynaptic α2 autoreceptors.

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq protein. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade ultimately leads to the contraction of smooth muscle.

This compound competitively blocks this pathway, preventing agonist-induced smooth muscle contraction and leading to vasodilation.

Alpha-2 adrenergic receptors are GPCRs coupled to the inhibitory Gi protein. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). In presynaptic neurons, this serves as a negative feedback mechanism, inhibiting further release of norepinephrine.

By blocking α2 receptors, this compound prevents this inhibitory effect. This disinhibition of adenylyl cyclase results in an increase in cAMP levels. The blockade of presynaptic α2-autoreceptors also leads to an increased release of norepinephrine, which can contribute to cardiac stimulation.

Quantitative Analysis of Receptor Binding

The affinity of this compound for alpha-adrenergic receptors can be quantified using various binding assays. The data below summarizes key findings from in vitro studies.

ParameterReceptor/TissueValueReference
IC₅₀ α-Adrenergic Receptors (Human Corpus Cavernosum)0.1 µM
EC₅₀ Norepinephrine-precontracted porcine skin flaps0.288 µM
Affinity α2-Adrenergic Receptor Subtypes (A, B, C, D)Lower affinity compared to yohimbine and atipamezole

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays. Below are detailed protocols for radioligand binding and functional assays.

This assay determines the affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki value of this compound for α1 and α2-adrenergic receptors.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the alpha-adrenergic receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]-Prazosin for α1, [³H]-MK-912 for α2).

  • Test Compound: this compound, prepared in serial dilutions.

  • Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., phentolamine) to determine non-specific binding.

  • Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For measuring radioactivity.

Methodology:

  • Preparation: Thaw the cell membrane preparation and resuspend in ice-cold binding buffer. Analyze protein content using a BCA assay.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 150 µL of membranes, 50 µL of radioligand, and 50 µL of binding buffer.

    • Non-specific Binding (NSB): 150 µL of membranes, 50 µL of radioligand, and 50 µL of non-specific ligand (e.g., 10 µM phentolamine).

    • Competitive Binding: 150 µL of membranes, 50 µL of radioligand, and 50 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

This assay measures the ability of an antagonist to block agonist-mediated inhibition of cAMP production, a key downstream effect of α2-receptor activation.

Objective: To determine the functional potency (IC₅₀) of this compound as an α2-AR antagonist.

Materials:

  • Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the desired α2-AR subtype.

  • Agonist: A known α2-AR agonist (e.g., UK 14,304).

  • Test Compound: this compound, in serial dilutions.

  • cAMP Assay Kit: A kit for measuring intracellular cAMP levels (e.g., ELISA, HTRF).

Methodology:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the α2-AR agonist (typically the EC₈₀) to stimulate the receptors and incubate for an additional period.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound. The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production is the IC₅₀.

Visualizations of Pathways and Protocols

alpha1_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine (Agonist) A1R α1-Adrenergic Receptor NE->A1R Binds & Activates Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca->Response PKC->Response This compound This compound (Antagonist) This compound->A1R Competitively Blocks

Caption: Alpha-1 adrenergic receptor signaling pathway and its antagonism by this compound.

alpha2_pathway cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space NE Norepinephrine (Agonist) A2R α2-Adrenergic Receptor NE->A2R Binds & Activates Gi Gi Protein A2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Response ↓ Norepinephrine Release cAMP->Response This compound This compound (Antagonist) This compound->A2R Competitively Blocks

Caption: Alpha-2 adrenergic autoreceptor signaling pathway and its antagonism by this compound.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Cell Membranes B1 Combine Membranes, Radioligand, & this compound in 96-well Plate A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 A3 Prepare Radioligand & Buffers A3->B1 B2 Incubate to Equilibrium B1->B2 B3 Filter to Separate Bound/Free Ligand B2->B3 B4 Measure Radioactivity (Scintillation Counting) B3->B4 C1 Calculate Specific Binding B4->C1 C2 Plot Binding Curve (Binding vs. [this compound]) C1->C2 C3 Determine IC₅₀ C2->C3 C4 Calculate Ki using Cheng-Prusoff Equation C3->C4

Caption: Experimental workflow for a competitive radioligand binding assay.

logical_relationship This compound This compound NonSelective Non-Selective α-Adrenergic Antagonist This compound->NonSelective is a Comp Competitive Antagonist This compound->Comp is a A1 α1 Antagonist NonSelective->A1 acts on A2 α2 Antagonist NonSelective->A2 acts on Rev Reversible Antagonist Comp->Rev is a type of

Caption: Logical classification of this compound's antagonist properties.

Conclusion

This compound functions as a non-selective, competitive, and reversible antagonist of both alpha-1 and alpha-2 adrenergic receptors. Its mechanism of action involves the direct blockade of these receptors, leading to the inhibition of the Gq signaling pathway at α1 receptors and the disinhibition of the Gi-mediated pathway at α2 receptors. This dual antagonism results in vasodilation and can modulate neurotransmitter release. The quantitative analysis of its binding affinities and functional effects, determined through rigorous experimental protocols such as radioligand binding and cAMP assays, is crucial for a comprehensive understanding of its pharmacological profile and for the development of more selective adrenergic modulators.

References

A Technical Guide to Tolazoline as a Non-Selective Alpha-1 and Alpha-2 Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolazoline is an imidazoline derivative that functions as a non-selective, competitive antagonist at both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[1][2] Structurally, it is 2-benzyl-4,5-dihydro-1H-imidazole.[3] While it is an older pharmacological tool, its broad activity profile makes it a useful reference compound in adrenergic research. This compound also possesses direct vasodilatory effects on vascular smooth muscle and exhibits complex interactions with histamine receptors, which must be considered during experimental design.[2][4]

This guide provides an in-depth overview of this compound's mechanism of action, its effects on canonical adrenergic signaling pathways, and detailed protocols for its experimental characterization.

Pharmacological Profile

Mechanism of Action

This compound competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1 and α2-adrenergic receptors. Blockade of postsynaptic α1-receptors on vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance. Concurrently, blockade of presynaptic α2-autoreceptors on sympathetic nerve terminals can inhibit the negative feedback loop that normally suppresses norepinephrine release, potentially leading to an increase in neurotransmitter release in some systems.

Quantitative Pharmacological Data

A comprehensive binding affinity (Ki) profile of this compound against all cloned human α-adrenergic receptor subtypes is not extensively documented in publicly available literature. However, functional studies and binding assays in various tissues provide valuable quantitative insights into its antagonist potency.

ParameterValueReceptor/SystemSpeciesComments
pA₂ 8.0α-AdrenoceptorRabbitThis functional antagonism value corresponds to an antagonist dissociation constant (KB) of approximately 10 nM.
IC₅₀ 0.1 µM³H-DHE BindingHumanInhibition of radioligand binding to smooth muscle cells from corpus cavernosum.
EC₅₀ 0.288 µMVascular ResistancePorcineFunctional antagonism of norepinephrine-induced vasoconstriction in isolated perfused skin flaps.

Table 1: Summary of Quantitative Pharmacological Data for this compound.

Adrenergic Signaling Pathways and Blockade by this compound

Blockade of Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gαq subunit. Agonist binding typically initiates the following cascade:

  • Activation of Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).

  • IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • Elevated cytosolic Ca²⁺ and membrane-bound DAG synergistically activate Protein Kinase C (PKC), leading to downstream cellular effects like smooth muscle contraction.

This compound blocks this pathway at the initial step by preventing agonist binding to the α1-receptor, thereby inhibiting PLC activation and subsequent downstream events.

alpha1_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds This compound This compound This compound->Receptor Blocks Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Phosphorylates Targets

Blockade of the α1-Adrenergic Signaling Pathway by this compound.
Blockade of Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are GPCRs coupled to the Gαi subunit. Their activation by an agonist leads to an inhibitory cascade:

  • Inhibition of the enzyme Adenylyl Cyclase (AC).

  • This inhibition reduces the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Lowered intracellular cAMP levels decrease the activity of cAMP-dependent protein kinase (Protein Kinase A or PKA).

  • Reduced PKA activity alters the phosphorylation state of target proteins, leading to cellular responses such as the inhibition of neurotransmitter release from presynaptic terminals.

This compound competitively binds to the α2-receptor, preventing agonist-induced Gαi activation and thereby maintaining Adenylyl Cyclase activity and basal cAMP levels.

alpha2_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds This compound This compound This compound->Receptor Blocks Gi Gi Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Inhibits Targets

Blockade of the α2-Adrenergic Signaling Pathway by this compound.

Experimental Protocols for Characterization

Protocol 1: Radioligand Receptor Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of this compound for a specific α-adrenergic receptor subtype by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the Ki of this compound for a specific α-receptor subtype (e.g., α2A).

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human α-receptor subtype of interest (e.g., α2A-AR).

  • Radioligand: A high-affinity antagonist for the target receptor (e.g., [³H]-Rauwolscine for α2 subtypes).

  • Non-specific Ligand: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist (e.g., Phentolamine) to determine non-specific binding.

  • Test Compound: this compound, prepared in serial dilutions.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter & Fluid.

Methodology:

  • Preparation: Prepare serial dilutions of this compound in binding buffer. The final concentration in the assay should typically span a 5-log unit range (e.g., 1 nM to 100 µM).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL cell membranes, 50 µL of the radioligand at a fixed concentration (near its Kd), and 50 µL of binding buffer.

    • Non-specific Binding (NSB): Add 50 µL cell membranes, 50 µL of the radioligand, and 50 µL of the non-specific ligand.

    • Competition Binding: Add 50 µL cell membranes, 50 µL of the radioligand, and 50 µL of each this compound dilution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 4-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each this compound concentration, calculate the percentage of specific binding inhibited.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

workflow_binding_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor) setup_plate Set up 96-Well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand, This compound Dilutions, & Non-specific Ligand prep_ligands->setup_plate incubate Incubate (e.g., 60 min at 30°C) setup_plate->incubate harvest Harvest & Wash (Vacuum Filtration) incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count calc_ic50 Calculate Specific Binding & Determine IC₅₀ count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki result Result: Affinity (Ki) calc_ki->result

References

The Structure-Activity Relationship of Tolazoline and Imidazoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for tolazoline and related imidazoline compounds. This compound, a prototypical imidazoline derivative, exhibits a complex pharmacology, interacting with both α-adrenergic and imidazoline receptors. Understanding the structural modifications that govern the affinity and selectivity of these compounds for their various targets is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. This document provides a comprehensive overview of the SAR, detailed experimental methodologies, and the intricate signaling pathways associated with imidazoline receptor activation.

Introduction to this compound and Imidazoline Receptors

This compound, chemically 2-benzyl-4,5-dihydro-1H-imidazole, is recognized as a non-selective α-adrenergic antagonist with additional activity at histamine receptors. Its vasodilatory properties have led to its use in treating conditions such as persistent pulmonary hypertension in newborns. Beyond its interaction with adrenergic receptors, this compound and other imidazoline-containing molecules are ligands for a distinct class of proteins known as imidazoline receptors.

Imidazoline receptors are broadly classified into three main subtypes:

  • I1-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are implicated in the central regulation of blood pressure. Their activation leads to a reduction in sympathetic outflow.

  • I2-Imidazoline Receptors: These receptors are found on the outer mitochondrial membrane and are allosteric binding sites on monoamine oxidases (MAO-A and MAO-B). Ligands for I2 receptors are being investigated for their potential in neuroprotection and pain management.

  • I3-Imidazoline Receptors: Located in pancreatic β-cells, these receptors are involved in the regulation of insulin secretion.

The dual affinity of many imidazoline compounds for both α-adrenergic and imidazoline receptors presents a challenge and an opportunity in drug development. Elucidating the SAR is crucial for designing ligands with high selectivity for a specific receptor subtype, thereby minimizing off-target effects.

Quantitative Structure-Activity Relationship (SAR) Data

The affinity of imidazoline derivatives for imidazoline and α-adrenergic receptors is highly dependent on the nature and position of substituents on the aromatic ring. The following table summarizes the binding affinities (pKi) of a series of 2-aryl-imidazoline compounds, providing a quantitative insight into the SAR.

CompoundSubstituent (R)I1 pKiI2 pKiα1 pKiα2 pKiI1/α2 SelectivityI2/α2 Selectivity
1 H7.657.916.337.173.05.5
2 2-CH38.117.596.127.0012.93.9
3 3-CH38.247.826.157.0017.46.6
4 4-CH37.628.266.007.004.218.2
5 2-OCH38.535.005.546.10269.20.1
6 3-OCH38.166.515.876.5144.71.0
7 4-OCH37.347.386.106.803.53.8
8 2-F7.497.516.107.102.52.6
9 3-F7.567.916.197.152.65.8
10 4-F7.348.086.107.002.212.0
11 2-Cl7.547.726.307.301.72.6
12 3-Cl7.488.006.227.221.86.0
13 4-Cl7.288.216.127.041.714.8
14 3-F, 4-CH37.008.535.826.602.585.1

Data adapted from Gentili, F., et al. (2007). Bioorganic & Medicinal Chemistry, 15(3), 1496-1506.

Key SAR Observations:

  • Linkage to Aromatic Ring: Connecting the imidazoline moiety at the 2-position to an aromatic substituent generally leads to a significant decrease in affinity for α-adrenergic receptors.[1]

  • I1 Receptor Affinity: Phenyl imidazolines with a methyl or methoxy group in the ortho or meta position tend to have higher affinity for I1 sites.[1] For instance, 2-(2'-methoxyphenyl)-imidazoline (Compound 5) is a highly potent I1 ligand.[1]

  • I2 Receptor Selectivity: The presence of a methyl group in the para position of the phenyl ring increases selectivity for I2 receptors.[1] The compound 2-(3'-fluoro-4'-tolyl)-imidazoline (Compound 14) demonstrates high potency and selectivity for I2 sites.[1]

  • Substituents on the Phenyl Ring: For clonidine- and this compound-like compounds, 2,6-disubstitution on the phenyl ring, which restricts rotation and forces the phenyl and imidazoline rings into different planes, is associated with the highest activity at α-adrenergic and H2 receptors. Substituents at the 3, 4, or 5 positions of the phenyl ring tend to reduce or abolish activity at H2-receptors while maintaining α-receptor activity.

Experimental Protocols

The determination of the binding affinities of this compound analogs and other imidazoline compounds is primarily achieved through radioligand binding assays.

Radioligand Binding Assay for I1 and I2 Imidazoline Receptors

Objective: To determine the binding affinity (Ki) of test compounds for I1 and I2 imidazoline receptors.

Materials:

  • Radioligand for I1: [3H]-Clonidine or [3H]-Moxonidine

  • Radioligand for I2: [3H]-Idazoxan

  • Tissue Preparation:

    • For I1 receptors: Bovine adrenal medullary membranes or human platelet membranes.

    • For I2 receptors: Rabbit or rat kidney cortex membranes.

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Determinant:

    • For I1: High concentration of moxonidine or rilmenidine.

    • For I2: High concentration of idazoxan or cirazoline.

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize the selected tissue in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer. b. Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. e. Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:

    • Membrane suspension (typically 200-400 µg of protein).
    • A fixed concentration of the radioligand (e.g., 0.5 nM [3H]-Clonidine for I1 sites).
    • Varying concentrations of the unlabeled test compound (for competition assays) or buffer (for total binding).
    • A high concentration of the non-specific binding determinant. b. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 45-60 minutes).

  • Filtration and Washing: a. Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. b. Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. b. Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The diverse physiological effects of imidazoline compounds are mediated by distinct signaling pathways for each receptor subtype. The development of novel imidazoline ligands typically follows a structured workflow from synthesis to pharmacological evaluation.

Signaling Pathways

I1-Imidazoline Receptor Signaling Pathway

Activation of the I1-imidazoline receptor, which is believed to be a G-protein coupled receptor, initiates a signaling cascade that ultimately leads to a reduction in sympathetic tone.

I1_Signaling_Pathway Ligand Imidazoline Ligand (e.g., Moxonidine) I1R I1-Imidazoline Receptor Ligand->I1R Binds G_Protein G-Protein I1R->G_Protein Activates PC_PLC Phosphatidylcholine- Selective Phospholipase C (PC-PLC) G_Protein->PC_PLC Activates PC Phosphatidylcholine DAG Diacylglycerol (DAG) PC_PLC->DAG Produces Phosphocholine Phosphocholine PC_PLC->Phosphocholine Produces PC->PC_PLC Substrate Downstream Downstream Effectors DAG->Downstream Activates Response Reduction in Sympathetic Tone Downstream->Response

I1-Imidazoline Receptor Signaling Pathway

I2-Imidazoline Receptor Signaling Pathway

The I2-imidazoline receptor is an allosteric modulatory site on monoamine oxidase (MAO). Its activation can influence the activity of this key enzyme in neurotransmitter metabolism. The exact downstream signaling cascade is still under investigation.

I2_Signaling_Pathway Ligand I2 Ligand (e.g., Idazoxan) I2R I2-Imidazoline Receptor Site Ligand->I2R Binds MAO Monoamine Oxidase (MAO-A/B) I2R->MAO Allosterically Modulates Metabolites Inactive Metabolites MAO->Metabolites Metabolizes to Modulation Modulation of Neurotransmitter Levels Monoamines Monoamines (e.g., Serotonin, Dopamine) Monoamines->MAO Substrate

I2-Imidazoline Receptor Signaling Pathway

I3-Imidazoline Receptor Signaling Pathway

Located in pancreatic β-cells, the I3 receptor plays a role in insulin secretion. Evidence suggests that it may act by inhibiting ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and subsequent insulin release. There is also evidence for a link to the phospholipase C (PLC) pathway.

I3_Signaling_Pathway cluster_membrane Pancreatic β-Cell Membrane Ligand I3 Ligand (e.g., Agmatine) I3R I3-Imidazoline Receptor Ligand->I3R Activates KATP KATP Channel I3R->KATP Inhibits PLC Phospholipase C (PLC) I3R->PLC Activates Depolarization Membrane Depolarization KATP->Depolarization Leads to VDCC Voltage-Dependent Ca2+ Channel Depolarization->VDCC Opens Ca_influx Ca2+ Influx VDCC->Ca_influx Exocytosis Insulin Exocytosis PLC->Exocytosis Potentiates Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Fusion Insulin_Vesicles->Exocytosis

I3-Imidazoline Receptor Signaling Pathway
Experimental Workflow for Novel Imidazoline Ligand Development

The discovery and development of new imidazoline-based drugs follow a multi-step process that integrates chemical synthesis with pharmacological screening.

Drug_Development_Workflow Design Compound Design & Library Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Design->Purification Primary_Screening Primary Screening: Radioligand Binding Assays (I1, I2, α1, α2) Purification->Primary_Screening Data_Analysis Data Analysis: Determine Ki and Selectivity Primary_Screening->Data_Analysis Hit_Selection Hit Compound Selection Data_Analysis->Hit_Selection Secondary_Screening Secondary Screening: Functional Assays (e.g., Blood Pressure in vivo) Hit_Selection->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization: SAR-Guided Synthesis Hit_Selection->Lead_Optimization Inactive/Non-selective Secondary_Screening->Lead_Optimization Promising Leads Preclinical Preclinical Development Secondary_Screening->Preclinical Candidate Drug Lead_Optimization->Design Iterative Cycle

Drug Development Workflow

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay of steric and electronic factors that determine their affinity and selectivity for imidazoline and α-adrenergic receptors. A thorough understanding of these relationships, facilitated by quantitative binding data and detailed pharmacological testing, is essential for the development of next-generation therapeutics targeting these receptor systems. The methodologies and pathways outlined in this guide provide a foundational framework for researchers and drug development professionals working in this dynamic field. Future research focused on elucidating the precise molecular interactions between ligands and receptor subtypes will undoubtedly pave the way for the creation of highly selective and efficacious drugs for a range of cardiovascular and neurological disorders.

References

Synthesis of Tolazoline Hydrochloride: An In-depth Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research purposes only. All procedures should be conducted by qualified professionals in a well-equipped laboratory, adhering to all applicable safety regulations.

This technical guide provides a comprehensive overview of the synthesis of Tolazoline hydrochloride, a compound of significant interest for research in pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed methodologies, data presentation, and workflow visualizations to support laboratory research.

Introduction

This compound, chemically known as 2-benzyl-4,5-dihydro-1H-imidazole, is a non-selective competitive α-adrenergic receptor antagonist.[1] Its hydrochloride salt is the commonly used form in research and clinical settings. This guide focuses on the prevalent and well-documented synthetic route commencing from benzyl cyanide (phenylacetonitrile).

Synthetic Pathway Overview

The most common and established method for the synthesis of this compound hydrochloride is a two-step process:

  • Formation of Ethyl Phenylacetimidate Hydrochloride: Benzyl cyanide reacts with ethanol in the presence of hydrogen chloride to form the intermediate, ethyl phenylacetimidate hydrochloride.

  • Cyclization to this compound and Salt Formation: The intermediate is then reacted with ethylenediamine to form the imidazoline ring of this compound. The resulting free base is subsequently converted to its hydrochloride salt.

The overall synthetic workflow is depicted below:

G A Benzyl Cyanide C Ethyl Phenylacetimidate Hydrochloride (Intermediate) A->C Pinner Reaction B Ethanol + HCl B->C E This compound (Free Base) C->E Cyclization D Ethylenediamine D->E G This compound Hydrochloride E->G Salt Formation F Hydrochloric Acid F->G

Figure 1: Overall synthetic workflow for this compound hydrochloride.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound and its hydrochloride salt is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₁₀H₁₂N₂C₁₀H₁₃ClN₂[2]
Molecular Weight 160.22 g/mol [3]196.68 g/mol [2]
Appearance Solid[3]White to almost white powder/crystal
Melting Point 174 °C174-176 °C
Solubility (Water) 373 mg/LSoluble
logP 2.65-
pKa 10.3-

Table 2: Spectroscopic Data for this compound Hydrochloride

Technique Data Reference
¹H NMR Available on PubChem
¹³C NMR Available on PubChem
IR Spectroscopy Available on PubChem
Mass Spectrometry Available on PubChem

Detailed Experimental Protocols

The following protocols are compiled from various sources to provide a detailed methodology for the synthesis of this compound hydrochloride. Researchers should consider these as a starting point and may need to optimize conditions based on their specific laboratory setup and reagent quality.

Synthesis of Ethyl Phenylacetimidate Hydrochloride (Intermediate)

This step involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst.

Reaction Scheme:

G Benzyl Cyanide Benzyl Cyanide Ethyl Phenylacetimidate HCl Ethyl Phenylacetimidate HCl Benzyl Cyanide->Ethyl Phenylacetimidate HCl Ethanol, HCl

Figure 2: Formation of the imidate intermediate.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve benzyl cyanide in an excess of anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution while maintaining the temperature below 10 °C.

  • Continue the reaction with stirring for several hours until the formation of a precipitate (the imidate hydrochloride) is complete.

  • Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

  • Dry the solid under vacuum to yield ethyl 2-phenylacetimidate hydrochloride.

Synthesis of this compound Hydrochloride

This final step involves the cyclization of the imidate intermediate with ethylenediamine to form the imidazoline ring, followed by the formation of the hydrochloride salt.

Procedure:

  • In a round-bottom flask, suspend the ethyl phenylacetimidate hydrochloride obtained in the previous step in a suitable solvent such as anhydrous ethanol.

  • Add a molar equivalent of ethylenediamine to the suspension.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the hydrochloride salt precipitates directly, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure. The residue, containing this compound free base, is then dissolved in a minimal amount of a suitable solvent (e.g., isopropanol).

  • A solution of hydrochloric acid in isopropanol is then added dropwise with stirring until the precipitation of this compound hydrochloride is complete.

  • The precipitate is collected by filtration, washed with cold isopropanol, and then with diethyl ether.

  • The final product is dried under vacuum.

Purification:

Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be performed to obtain high-purity this compound hydrochloride.

Characterization

The identity and purity of the synthesized this compound hydrochloride should be confirmed using various analytical techniques.

Table 3: Analytical Characterization of this compound Hydrochloride

Technique Expected Results
Melting Point 174-176 °C
¹H NMR Peaks corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the imidazoline ring.
¹³C NMR Resonances for the carbons of the phenyl ring, the benzylic carbon, the imidazoline ring carbons, and the C=N carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the this compound free base (m/z = 160.10).
Elemental Analysis Calculated: C, 61.07%; H, 6.66%; Cl, 18.02%; N, 14.24%. Found: Values should be within ±0.4% of the calculated values.

Safety Considerations

  • Benzyl cyanide is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen chloride gas is corrosive and toxic. It should be handled in a well-ventilated fume hood.

  • Ethylenediamine is corrosive and a skin and respiratory irritant. Handle with appropriate PPE.

  • This compound hydrochloride is a pharmacologically active compound and should be handled with care.

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis of this compound hydrochloride for research applications. By following the detailed protocols and utilizing the provided characterization data, researchers can confidently synthesize and verify this important compound for their studies. As with any chemical synthesis, careful planning, adherence to safety protocols, and optimization of reaction conditions are paramount for successful outcomes.

References

Tolazoline's Effects on Vascular Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolazoline is a fascinating vasoactive compound with a complex pharmacological profile. Primarily known as a non-selective competitive α-adrenergic receptor antagonist, its effects on vascular smooth muscle are multifaceted, involving direct receptor blockade, engagement of other receptor systems, and potential direct smooth muscle effects. This technical guide provides an in-depth exploration of the mechanisms of action of this compound on vascular smooth muscle contraction, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanisms of Action

This compound's primary influence on vascular smooth muscle tone stems from two well-documented, receptor-mediated pathways:

  • α-Adrenergic Receptor Antagonism : this compound acts as a competitive antagonist at both α1 and α2-adrenergic receptors.[1][2] In vascular smooth muscle, α1-adrenergic receptors are predominant and are coupled to the Gq signaling cascade.[3][4] Stimulation of these receptors by endogenous agonists like norepinephrine initiates a signaling cascade that leads to vasoconstriction. By blocking these receptors, this compound prevents this cascade, leading to vasodilation, particularly in tissues with high sympathetic tone.[5]

  • Histamine H2 Receptor Agonism : this compound exhibits agonist activity at histamine H2 receptors. In some vascular beds, stimulation of H2 receptors on smooth muscle cells leads to vasodilation, an effect that is independent of its α-adrenergic blocking properties. This H2-mediated effect contributes to its overall vasodilatory profile.

Interestingly, the net effect of this compound can be context-dependent. For instance, in isolated rabbit pulmonary arteries pre-contracted with norepinephrine, this compound produces dose-dependent vasodilation. However, on resting or potassium chloride-precontracted pulmonary arteries, it can induce vasoconstriction, suggesting a more complex interaction that may involve partial agonist activity or other receptor systems.

Quantitative Data on this compound's Vascular Effects

The following table summarizes key quantitative parameters of this compound's activity from various in-vitro studies. These values are crucial for understanding its potency and affinity for different molecular targets.

ParameterValueSpecies/TissueExperimental ConditionsReference
pA2 8.0Rabbit AortaCompetitive antagonism vs. Norepinephrine
IC50 0.1 µMHuman Corpus Cavernosum Smooth Muscle CellsInhibition of ³H-dihydroergocryptine binding
EC50 0.288 µMPorcine Perfused Skin FlapsReduction of vascular resistance (pre-contracted with Norepinephrine)
-log EC50 5.80Rabbit AortaElicitation of contraction (partial agonist effect)
Relaxation ~60% at 10⁻⁵ MRabbit Pulmonary ArteryVasodilation of norepinephrine-precontracted rings

Signaling Pathways

The vasodilatory effect of this compound is primarily achieved by interfering with the primary vasoconstriction pathway and simultaneously activating a vasodilation pathway.

Inhibition of α1-Adrenergic Receptor-Mediated Contraction

Norepinephrine-induced vasoconstriction is a calcium-dependent process. This compound competitively blocks the α1-adrenergic receptor, preventing the initiation of this signaling cascade.

G cluster_VascSmoothMuscle Vascular Smooth Muscle Cell NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds This compound This compound This compound->Alpha1R Blocks Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca_SR Ca²⁺ SR->Ca_SR Releases Ca_cyto ↑ [Ca²⁺]i Ca_SR->Ca_cyto CaM Calmodulin (CaM) Ca_cyto->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Contraction pMLC->Contraction Leads to

α1-Adrenergic vasoconstriction pathway and its inhibition by this compound.
Histamine H2 Receptor-Mediated Vasodilation

This compound's agonist activity at H2 receptors activates the adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP). Elevated cAMP levels promote vasodilation through multiple downstream mechanisms, primarily by inhibiting Myosin Light Chain Kinase (MLCK) and reducing intracellular calcium.

G cluster_VascSmoothMuscle Vascular Smooth Muscle Cell This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Ca_Channels ↓ Ca²⁺ Influx PKA->Ca_Channels Promotes Relaxation Relaxation MLCK->Relaxation Ca_Channels->Relaxation

H2 receptor-mediated vasodilation pathway activated by this compound.

Experimental Protocols

The following protocols outline standard methodologies for assessing the effects of this compound on vascular smooth muscle.

Isolated Aortic Ring Vasorelaxation Assay

This in vitro method is a cornerstone for studying the direct effects of vasoactive compounds on vascular tissue.

Objective: To determine the vasodilatory effect of this compound on pre-contracted isolated arterial rings.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., Wistar rat).

  • Krebs-Henseleit Solution (in mM: NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.5, NaHCO₃ 25, KH₂PO₄ 1.2, Glucose 11).

  • Carbogen gas (95% O₂, 5% CO₂).

  • Phenylephrine (or other α-agonist) for pre-contraction.

  • This compound stock solution.

  • Isolated organ bath system with force-displacement transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • The lower hook is fixed, and the upper hook is connected to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams, with solution changes every 15-20 minutes.

    • To test viability, induce a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • To check for endothelial integrity (if required), pre-contract the ring with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

  • Vasorelaxation Study:

    • Wash the rings and allow them to return to baseline tension.

    • Induce a stable, submaximal contraction with an α-agonist like phenylephrine (e.g., 1 µM).

    • Once the contraction plateau is reached, add cumulative concentrations of this compound to the bath at regular intervals.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value.

G cluster_Prep Tissue Preparation cluster_Setup Experimental Setup cluster_Exp Experiment cluster_Analysis Data Analysis A1 Excise Thoracic Aorta A2 Clean & Cut into Rings A1->A2 B1 Mount Ring in Organ Bath A2->B1 B2 Equilibrate under Tension B1->B2 B3 Perform Viability Checks (KCl, ACh) B2->B3 C1 Pre-contract with Phenylephrine B3->C1 C2 Add Cumulative Doses of this compound C1->C2 C3 Record Relaxation C2->C3 D1 Calculate % Relaxation C3->D1 D2 Plot Concentration- Response Curve D1->D2 D3 Determine EC50 D2->D3

Experimental workflow for the isolated aortic ring assay.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol allows for the direct measurement of changes in intracellular calcium in response to this compound in cultured vascular smooth muscle cells.

Objective: To quantify changes in [Ca²⁺]i in vascular smooth muscle cells upon stimulation and subsequent inhibition with this compound.

Materials:

  • Cultured vascular smooth muscle cells (e.g., A7r5 cell line).

  • Glass-bottom culture dishes.

  • HEPES-buffered saline (HBS).

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye.

  • Pluronic F-127.

  • Norepinephrine (or other agonist).

  • This compound.

  • Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter at ~510 nm).

Procedure:

  • Cell Preparation:

    • Seed vascular smooth muscle cells onto glass-bottom dishes and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBS.

    • Wash the cells with HBS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells twice with HBS to remove extracellular dye and allow 20-30 minutes for complete de-esterification of the dye within the cells.

  • Imaging:

    • Mount the dish on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBS at 37°C.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

  • Experimental Protocol:

    • Establish a stable baseline recording.

    • Introduce the agonist (e.g., norepinephrine) into the perfusion buffer to induce an increase in [Ca²⁺]i.

    • After the calcium response has peaked or reached a plateau, introduce this compound (with or without the continued presence of the agonist) into the perfusion buffer.

    • Record the changes in fluorescence.

  • Data Analysis and Calibration:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • The F340/F380 ratio is proportional to the [Ca²⁺]i.

    • At the end of each experiment, perform a calibration to convert the ratio values into actual calcium concentrations using ionomycin (to determine Rmax) and a calcium chelator like EGTA (to determine Rmin).

Conclusion

This compound's effect on vascular smooth muscle contraction is a result of a sophisticated interplay between its roles as a non-selective α-adrenergic antagonist and a histamine H2 receptor agonist. Its ability to induce vasodilation is primarily due to the blockade of norepinephrine-induced, calcium-dependent vasoconstriction. This effect is further augmented by its stimulation of the cAMP-mediated relaxation pathway via H2 receptors. The quantitative data and experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced pharmacology of this compound and to explore its potential in the development of novel therapeutics for vascular disorders.

References

Tolazoline's Interaction with I1 and I2 Imidazoline Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the pharmacological interactions between tolazoline and the I1 and I2 imidazoline receptor subtypes. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the binding characteristics, signaling pathways, and experimental methodologies relevant to this compound.

Introduction to this compound and Imidazoline Receptors

This compound is a non-selective competitive α-adrenergic antagonist that also exhibits significant affinity for imidazoline receptors.[1][2] Historically utilized for its vasodilatory properties, its complex pharmacology extends beyond the adrenergic system.[1][3] Imidazoline receptors are a class of receptors, distinct from adrenergic receptors, that bind clonidine and other imidazoline-containing compounds.[4] They are broadly classified into three main subtypes:

  • I1 Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are integral to the central regulation of blood pressure. Activation of I1 receptors in the brainstem leads to a reduction in sympathetic nervous system outflow, resulting in decreased blood pressure.

  • I2 Imidazoline Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are structurally related to monoamine oxidase (MAO). They are implicated in a variety of functions, including pain modulation, neuroprotection, and psychiatric conditions.

This compound's interaction with both I1 and I2 subtypes underscores its complex pharmacological profile and necessitates a detailed examination of its receptor-specific activities.

Quantitative Analysis of this compound Binding Affinity

The affinity of this compound for I1 and I2 imidazoline receptors has been characterized through competitive radioligand binding assays. This compound demonstrates a notable affinity for the I2 subtype and is recognized as an antagonist at I1 sites. The binding characteristics are summarized below.

LigandReceptor SubtypeTissue / PreparationRadioligandKᵢ (nM)Reference(s)
This compound I1 Imidazoline--Data Not Specified
This compound I2 ImidazolineRabbit Cerebral Cortex[³H]Idazoxan16 - 130
This compound I2 ImidazolineHuman/Rat Cortex[³H]IdazoxanExhibits two affinity states (KᵢH and KᵢL)

Note: Specific Kᵢ values for this compound at I1 receptors are not consistently reported in foundational literature, though its antagonistic action is acknowledged. For I2 receptors, studies indicate heterogeneity, with this compound displacing radioligands from high-affinity (KᵢH) and low-affinity (KᵢL) sites.

Interaction with I1 Imidazoline Receptors

The I1 imidazoline receptor is a cell-surface protein that, upon activation, initiates a distinct signaling cascade. Unlike G-protein coupled receptors that modulate adenylyl or guanylyl cyclases, the I1 receptor is coupled to the hydrolysis of choline phospholipids.

The primary signaling pathway for the I1 receptor involves the direct activation of phosphatidylcholine-selective phospholipase C (PC-PLC). This enzyme catalyzes the hydrolysis of phosphatidylcholine, leading to the production of the second messenger diacylglycerol (DAG). This pathway is independent of inositol phospholipid hydrolysis or rapid calcium fluxes.

The following diagram illustrates the signal transduction cascade initiated by ligand binding to the I1 imidazoline receptor.

I1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Imidazoline Agonist I1R I1 Imidazoline Receptor Ligand->I1R Binds PCPLC PC-PLC I1R->PCPLC Activates PC Phosphatidylcholine PCPLC->PC Hydrolyzes DAG Diacylglycerol (DAG) PC->DAG Response Downstream Cellular Responses (e.g., Sympatho-inhibition) DAG->Response Mediates

Caption: I1 imidazoline receptor signaling cascade.

Interaction with I2 Imidazoline Receptors

The I2 imidazoline receptor's mechanism is fundamentally different from that of the I1 subtype. I2 binding sites are primarily located on the outer mitochondrial membrane and are considered allosteric binding sites on monoamine oxidase A and B (MAO-A and MAO-B). This compound's binding to these sites can modulate MAO activity, thereby influencing the metabolism of monoamine neurotransmitters like serotonin and norepinephrine.

This interaction does not involve a classical second messenger system but rather a modulatory effect on enzymatic activity. Ligands binding to I2 sites can produce effects such as analgesia and neuroprotection, which are thought to be mediated, at least in part, through the modulation of monoaminergic systems.

This diagram illustrates the relationship between this compound, the I2 receptor, and its proposed effector enzyme, monoamine oxidase.

I2_Mechanism cluster_mitochondrion Outer Mitochondrial Membrane cluster_effects Cellular Environment This compound This compound I2R I2 Imidazoline Site This compound->I2R Binds to MAO Monoamine Oxidase (MAO-A/B) I2R->MAO Allosterically Modulates Metabolites Inactive Metabolites MAO->Metabolites Metabolizes Monoamines Monoamines (e.g., Norepinephrine, Serotonin) Monoamines->MAO Physiological Physiological Effects (Analgesia, Neuroprotection) Monoamines->Physiological

Caption: Proposed modulatory role of I2 receptor binding.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Kᵢ values) for compounds like this compound is predominantly achieved through competitive radioligand binding assays.

1. Membrane Preparation:

  • Tissues (e.g., brain cortex, kidney) or cultured cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a Polytron homogenizer.

  • The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

  • The resulting supernatant is subjected to high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in an appropriate assay buffer, and protein concentration is determined using a standard method (e.g., Pierce™ BCA Protein Assay). Aliquots are stored at -80°C.

2. Competitive Binding Assay:

  • The assay is performed in 96-well plates with a final volume of 250 µL per well.

  • To each well, the following are added in order:

    • 150 µL of the membrane preparation (containing 50-120 µg of protein).

    • 50 µL of competing test compound (e.g., this compound) at various concentrations (typically a 10-point dilution series). For total binding, buffer is added. For non-specific binding, a high concentration of a known non-labeled ligand (e.g., idazoxan) is added.

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]idazoxan for I2 sites).

  • The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (this compound).

  • A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Tissue/Cell Homogenization P2 Centrifugation & Membrane Isolation P1->P2 P3 Protein Quantification & Aliquoting P2->P3 A1 Add Membrane Prep, Radioligand ([L]), and Competitor (this compound) P3->A1 A2 Incubate to Equilibrium A1->A2 D1 Rapid Vacuum Filtration A2->D1 D2 Scintillation Counting D1->D2 D3 Calculate IC50 from Dose-Response Curve D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a pharmacologically complex agent with significant interactions at both I1 and I2 imidazoline receptors, in addition to its well-established activity at α-adrenergic receptors. It acts as an antagonist at I1 sites and binds with moderate affinity to I2 sites, where it may exhibit complex behavior due to receptor heterogeneity. The signaling pathways and mechanisms of action for I1 and I2 receptors are distinct, with I1 receptors mediating sympatho-inhibition via a PC-PLC/DAG pathway and I2 receptors allosterically modulating MAO activity. A thorough understanding of these interactions, quantified through rigorous experimental protocols like radioligand binding assays, is crucial for the development of more selective agents and for elucidating the full therapeutic potential and side-effect profile of imidazoline-related compounds.

References

Tolazoline's Role in Modulating Sympathetic Nervous System Output: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolazoline is a fascinating pharmacological agent with a complex mechanism of action that extends beyond its classical description as a simple alpha-adrenergic antagonist. This technical guide provides an in-depth exploration of this compound's multifaceted role in modulating the sympathetic nervous system. It delves into its interactions with adrenergic, imidazoline, and histamine receptors, presenting a comprehensive overview of its pharmacological effects. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the intricate signaling pathways involved. Through a thorough examination of its molecular interactions and physiological consequences, this guide aims to foster a deeper understanding of this compound's therapeutic potential and its utility as a research tool in autonomic pharmacology.

Introduction

This compound is a synthetic imidazoline derivative that has been recognized for its vasodilatory properties and its ability to influence sympathetic nervous system output.[1] Historically, it has been used in the treatment of persistent pulmonary hypertension in newborns.[1] However, its complex pharmacological profile, characterized by interactions with multiple receptor systems, makes it a subject of ongoing scientific interest. This guide will provide a detailed technical overview of this compound's mechanism of action, focusing on its interactions with alpha-adrenergic, imidazoline, and histamine receptors.

Mechanism of Action

This compound's modulation of the sympathetic nervous system is not attributable to a single receptor interaction but rather to a combination of effects on several key receptor families.

Alpha-Adrenergic Receptor Antagonism

This compound acts as a non-selective antagonist at both α1 and α2-adrenergic receptors.[2]

  • α1-Adrenergic Receptors: Located on postsynaptic membranes of effector organs, such as vascular smooth muscle, their blockade by this compound leads to vasodilation and a decrease in peripheral resistance.

  • α2-Adrenergic Receptors: These receptors are found on presynaptic nerve terminals and act as autoreceptors that inhibit the release of norepinephrine.[2] By antagonizing these receptors, this compound can increase the release of norepinephrine from sympathetic nerve endings.[2] this compound binds to the α2 adrenergic receptor at a 4:1 ratio.

Imidazoline Receptor Agonism

This compound also demonstrates activity at imidazoline receptors, which are categorized into at least three subtypes (I1, I2, and I3). The I1 receptor is particularly relevant to the modulation of sympathetic outflow. Activation of I1 receptors in the brainstem leads to a reduction in sympathetic nerve activity, contributing to a decrease in blood pressure.

Histamine Receptor Agonism

This compound exhibits agonist activity at histamine H2 receptors. Stimulation of H2 receptors can lead to vasodilation, particularly in the microcirculation, and can also have positive chronotropic and inotropic effects on the heart. This histamine-like activity contributes to this compound's overall cardiovascular effects.

Quantitative Data

The following tables summarize the available quantitative data on this compound's interaction with various receptors.

Table 1: Adrenergic Receptor Binding Affinities and Functional Potency of this compound

Receptor SubtypeParameterValueSpecies/TissueReference
α-adrenoceptorIC500.1 μMHuman corpus cavernosum smooth muscle cells (inhibition of ³H-DHE binding)
α-adrenoceptorpA28.0Rabbit aorta
α2-adrenoceptorBinding Ratio4:1Not specified

Table 2: Functional Vasodilatory Effects of this compound

ParameterValueExperimental ModelReference
EC500.288 μMIsolated porcine perfused skin flaps (precontracted with Norepinephrine)

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Tolazoline_Alpha2_Signaling This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Norepinephrine_Release ↓ Norepinephrine Release PKA->Norepinephrine_Release Leads to (via complex steps)

This compound's antagonism of α2-adrenergic receptor signaling.

Tolazoline_Imidazoline_Signaling This compound This compound I1_Receptor Imidazoline I1 Receptor This compound->I1_Receptor PLC Phosphatidylcholine-selective Phospholipase C (PC-PLC) I1_Receptor->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG PC Phosphatidylcholine (PC) Downstream_Effects ↓ Sympathetic Outflow DAG->Downstream_Effects Leads to

This compound's activation of the Imidazoline I1 receptor signaling pathway.

Tolazoline_Histamine_Signaling This compound This compound H2_Receptor Histamine H2 Receptor This compound->H2_Receptor Gs_Protein Gs Protein H2_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Physiological_Effects Vasodilation, ↑ Heart Rate PKA->Physiological_Effects Leads to

References

Historical development of Tolazoline as a pharmacological tool

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Development and Mechanistic Insights of Tolazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a fascinating imidazoline derivative, has carved a unique niche in the annals of pharmacology. Initially explored for its vasodilatory properties, its journey has traversed diverse therapeutic landscapes, from a treatment for peripheral vascular diseases to a critical tool in neonatal medicine and veterinary practice. This technical guide provides a comprehensive overview of the historical development of this compound as a pharmacological tool, delving into its synthesis, multifaceted mechanism of action, and the experimental methodologies that have defined our understanding of this versatile molecule.

Historical Perspective and Early Development

The story of this compound begins in the late 1930s, a period of burgeoning research into synthetic medicinal chemistry. While the initial patent literature points to its synthesis by Hartmann and Isler in 1939, it was the subsequent decades that saw its exploration as a therapeutic agent. Early investigations focused on its ability to induce vasodilation, leading to its clinical use in conditions characterized by peripheral vasospasm, such as Raynaud's disease and other circulatory disorders. A significant chapter in this compound's history was its application in the treatment of persistent pulmonary hypertension of the newborn (PPHN), a life-threatening condition of impaired circulatory transition at birth.[1][2][3] Though its use in this indication has been largely superseded by more selective agents, it played a crucial role in improving outcomes for a generation of neonates. More recently, this compound has found a prominent and enduring role in veterinary medicine as a reliable antagonist to reverse the sedative and analgesic effects of α2-adrenergic agonists like xylazine in large animals.[4]

Synthesis of this compound

The classical and most widely cited synthesis of this compound involves a two-step process starting from 2-phenylacetonitrile (benzyl cyanide) and ethylenediamine.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Imidate Ester

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-phenylacetonitrile in an excess of anhydrous ethanol.

  • Bubble dry hydrogen chloride gas through the solution at 0°C until saturation.

  • Allow the mixture to stand at room temperature for 24-48 hours, during which time the ethyl 2-phenylacetimidate hydrochloride will precipitate.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Cyclization with Ethylenediamine

  • Suspend the dried ethyl 2-phenylacetimidate hydrochloride in a suitable solvent such as anhydrous ethanol or benzene.

  • Add an equimolar amount of anhydrous ethylenediamine to the suspension.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

G 2-Phenylacetonitrile 2-Phenylacetonitrile Intermediate Ethyl 2-phenylacetimidate 2-Phenylacetonitrile->Intermediate + Ethanol, HCl Ethylenediamine Ethylenediamine This compound This compound Intermediate->this compound + Ethylenediamine (Cyclization) G cluster_membrane Cell Membrane alpha1_AR α1-Adrenergic Receptor Gq Gq alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Norepinephrine Norepinephrine Norepinephrine->alpha1_AR Activates This compound This compound This compound->alpha1_AR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Contraction Smooth Muscle Contraction DAG->Contraction Ca_release->Contraction G cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts This compound This compound This compound->H2R Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to G cluster_membrane Cell Membrane I1R I1-Imidazoline Receptor PC_PLC PC-PLC I1R->PC_PLC Activates PC Phosphatidylcholine PC_PLC->PC Hydrolyzes This compound This compound This compound->I1R Activates DAG Diacylglycerol (DAG) PC->DAG Phosphocholine Phosphocholine PC->Phosphocholine AA Arachidonic Acid DAG->AA via DAG Lipase PKC Protein Kinase C (PKC) DAG->PKC Activates Eicosanoids Eicosanoids AA->Eicosanoids Metabolized to Downstream Downstream Effects PKC->Downstream Eicosanoids->Downstream G Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Radioligand + Membranes) Membrane_Prep->Assay_Setup Competition Addition of This compound Assay_Setup->Competition Incubation Incubation Competition->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

References

Understanding the chemical synthesis of Tolazoline and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a comprehensive overview of the chemical synthesis of Tolazoline, an imidazoline derivative with vasodilatory properties, and its related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the core synthetic pathways, experimental protocols, and quantitative data associated with the preparation of these molecules.

Core Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is through the condensation reaction of phenylacetonitrile with ethylenediamine. This reaction proceeds via the formation of an intermediate amidine, which subsequently cyclizes to form the desired imidazoline ring structure.

A key variation of this synthesis involves the use of a catalyst, such as carbon disulfide or acidic catalysts, to improve reaction rates and yields. The reaction is typically carried out under reflux conditions in a suitable solvent.

Synthetic Pathway

The general reaction scheme for the synthesis of this compound from phenylacetonitrile and ethylenediamine is illustrated below. This two-step process involves the initial formation of an N-phenylethyl-acetamidine intermediate, followed by an intramolecular cyclization to yield this compound.

Tolazoline_Synthesis Phenylacetonitrile Phenylacetonitrile Intermediate N-phenylethyl-acetamidine (Intermediate) Phenylacetonitrile->Intermediate + Ethylenediamine (Condensation) Ethylenediamine Ethylenediamine This compound This compound Intermediate->this compound Intramolecular Cyclization (Heat)

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

  • Phenylacetonitrile

  • Ethylenediamine (anhydrous)

  • Xylene (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Activated charcoal

Procedure:

  • A mixture of phenylacetonitrile (1 mole) and anhydrous ethylenediamine (1.1 moles) is refluxed in anhydrous xylene for 6-8 hours.

  • The reaction mixture is cooled, and the excess xylene is removed by distillation under reduced pressure.

  • The resulting oily residue is dissolved in water and acidified with hydrochloric acid.

  • The aqueous solution is washed with diethyl ether to remove any unreacted phenylacetonitrile.

  • The aqueous layer is then made alkaline with a sodium hydroxide solution, which causes the this compound base to separate as an oil.

  • The oily layer is extracted with diethyl ether.

  • The ether extract is dried over anhydrous sodium sulfate and decolorized with activated charcoal.

  • The solvent is evaporated to yield crude this compound base.

  • For purification, the base can be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in ethanol. The resulting salt is then recrystallized from ethanol.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Molar Ratio (Phenylacetonitrile:Ethylenediamine)1:1.1
Reaction TemperatureReflux (approx. 140 °C in xylene)
Reaction Time6 - 8 hours
Typical Yield60 - 75%
Melting Point (this compound HCl)173-176 °C

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modifications to the starting materials, either the phenylacetonitrile component or the diamine component. This allows for the introduction of various functional groups on the phenyl ring or the imidazoline ring, leading to a diverse range of pharmacological activities.

General Strategies for Derivatization

Two primary strategies are employed for the synthesis of this compound derivatives:

  • Modification of the Phenylacetonitrile: Substituted phenylacetonitriles can be used as starting materials. For example, using a p-chlorophenylacetonitrile will result in a this compound derivative with a chlorine atom on the phenyl ring.

  • Modification of the Ethylenediamine: Using substituted ethylenediamines allows for the introduction of functional groups on the imidazoline ring.

The following diagram illustrates the logical workflow for synthesizing this compound derivatives.

Tolazoline_Derivatives_Workflow cluster_start Starting Materials Phenylacetonitrile Substituted Phenylacetonitrile Condensation Condensation Reaction Phenylacetonitrile->Condensation Ethylenediamine Substituted Ethylenediamine Ethylenediamine->Condensation Derivative This compound Derivative Condensation->Derivative

Caption: Workflow for the synthesis of this compound derivatives.

Example: Synthesis of a Halogenated this compound Derivative

This example outlines the synthesis of a p-chloro-Tolazoline derivative.

Experimental Protocol:

  • Substitute phenylacetonitrile with p-chlorophenylacetonitrile in the protocol described in section 1.2.

  • The reaction conditions, including solvent, temperature, and time, remain largely the same.

  • The workup and purification procedures are analogous to those for this compound, with potential minor adjustments to solvent systems for extraction and recrystallization based on the derivative's solubility.

Quantitative Data for Derivative Synthesis

The yields and reaction conditions for derivative synthesis can vary depending on the nature of the substituents.

DerivativeStarting PhenylacetonitrileTypical Yield
p-Chloro-Tolazolinep-Chlorophenylacetonitrile55 - 70%
p-Methoxy-Tolazolinep-Methoxyphenylacetonitrile60 - 75%
p-Nitro-Tolazolinep-Nitrophenylacetonitrile45 - 60%

Conclusion

The synthesis of this compound and its derivatives is a well-established area of medicinal chemistry. The core synthetic route, based on the condensation of a phenylacetonitrile with a diamine, is versatile and allows for the creation of a wide array of derivatives. The methodologies provided in this guide offer a foundational understanding for researchers to build upon in the development of novel imidazoline-based compounds. Careful control of reaction conditions and purification techniques are crucial for obtaining high yields and purity of the final products.

A Technical Guide to the Pharmacological Profile of Tolazoline in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacological properties of Tolazoline, a complex compound with a multifaceted mechanism of action that has been a subject of cardiovascular research for decades. This compound's unique profile, characterized by its interaction with multiple receptor systems, makes it a valuable tool for investigating cardiovascular physiology and pathology.

Core Mechanism of Action

This compound is a prototypical imidazoline derivative that exhibits a complex pharmacological profile by acting on several distinct receptor systems. Its cardiovascular effects are a composite of these interactions:

  • α-Adrenergic Receptor Antagonism : this compound is a non-selective, competitive antagonist of both α1 and α2-adrenergic receptors.[1] This action is a primary contributor to its vasodilatory effects, as it blocks the vasoconstrictive signals mediated by endogenous catecholamines like norepinephrine.[1] By inhibiting presynaptic α2-receptors, which normally suppress norepinephrine release, this compound can also lead to an increase in norepinephrine in the synaptic cleft, contributing to cardiac stimulation.

  • Imidazoline Receptor Agonism : this compound also functions as an agonist at imidazoline receptors, particularly the I1 subtype. I1 receptors are implicated in the central regulation of blood pressure, and their activation typically leads to a reduction in sympathetic outflow from the brainstem, contributing to a hypotensive effect.

  • Histamine Receptor Agonism : Structurally similar to histamine, this compound can act as an agonist at histamine H2 receptors.[2] This action can contribute to its vasodilatory effects, independent of α-adrenergic blockade, and may be responsible for some of its other systemic effects, such as the stimulation of gastric acid secretion.[1][3]

  • Direct Vasodilation : Some evidence suggests this compound may also exert a direct relaxant effect on vascular smooth muscle, further contributing to its vasodilatory profile.

Receptor Binding and Functional Potency

Quantifying the precise binding affinity (Ki) of this compound across all relevant receptor subtypes is challenging due to a lack of consolidated data in recent literature. However, functional assays provide valuable insights into its potency at its primary targets.

ParameterValueReceptor/TissueSpeciesCitation
pA2 8.0α-AdrenoceptorRabbit
-log ED50 (M) 5.80α-Adrenoceptor (Contraction)Rabbit Aorta

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism. The ED50 value represents the concentration of a drug that gives half-maximal response.

In Vivo Cardiovascular Effects

The net effect of this compound on cardiovascular parameters in vivo is complex and can vary significantly depending on the species, dose, route of administration, and underlying physiological state (e.g., anesthesia, pre-existing conditions).

SpeciesDose & RouteKey Hemodynamic EffectsCitation
Dog EndotrachealInitial, transient decrease in mean blood pressure, followed by an increase above baseline. Significant and sustained tachycardia.
Dog IntracoronaryTransient coronary vasodilation. Systemic effects (e.g., changes in blood pressure) emerge at higher doses.
Neonatal Piglet IV InfusionInconsistent and non-significant reduction in pulmonary vascular resistance. Non-significant fall in systemic vascular resistance.
Horse 4 mg/kg IVDecrease in heart rate relative to baseline.
Horse 7.5 +/- 1.1 mg/kg IVReversal of xylazine-induced bradycardia. Persistent mild systemic hypertension.

Key Signaling Pathways

The diverse actions of this compound can be attributed to its engagement with three distinct signaling pathways.

α2-Adrenergic Receptor Antagonism

As an antagonist, this compound blocks the canonical α2-adrenergic signaling pathway. When an agonist like norepinephrine binds, the receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). By blocking this receptor, this compound prevents this signaling cascade, leading to a relative increase in cAMP levels and promoting smooth muscle relaxation.

alpha2_adrenergic_pathway cluster_membrane Plasma Membrane cluster_cytosol This compound This compound Receptor α2-Adrenergic Receptor This compound->Receptor Blocks G_protein Gi-Protein (αβγ) Receptor->G_protein No Activation AC Adenylyl Cyclase G_protein->AC No Inhibition ATP ATP cAMP cAMP ATP->cAMP Basal Activity PKA PKA (Inactive) cAMP->PKA No Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: α2-Adrenergic receptor antagonism by this compound.

I1-Imidazoline Receptor Agonism

This compound activates I1-imidazoline receptors, which are not classic G-protein coupled receptors. Their activation is thought to involve the recruitment of signaling molecules that activate Phospholipase C (specifically, phosphatidylcholine-selective PLC) and potentially Phospholipase A2. This leads to the generation of second messengers like diacylglycerol (DAG) and arachidonic acid, ultimately influencing downstream cellular responses, including a reduction in sympathetic outflow.

i1_imidazoline_pathway cluster_membrane Plasma Membrane cluster_cytosol This compound This compound Receptor I1-Imidazoline Receptor This compound->Receptor Activates PC_PLC PC-PLC Receptor->PC_PLC Activates PLA2 PLA2 Receptor->PLA2 Activates PC Phosphatidyl- choline MembranePL Membrane Phospholipids DAG Diacylglycerol (DAG) PC->DAG Hydrolysis Response Cellular Response DAG->Response AA Arachidonic Acid MembranePL->AA Hydrolysis AA->Response

Caption: I1-Imidazoline receptor signaling activated by this compound.

Histamine H2 Receptor Agonism

As an agonist at H2 receptors, this compound mimics the action of histamine. H2 receptors are coupled to a stimulatory G-protein (Gs). Activation leads to the stimulation of adenylyl cyclase, a subsequent increase in intracellular cAMP, and activation of Protein Kinase A (PKA). In vascular smooth muscle, this cascade promotes relaxation.

h2_histamine_pathway cluster_membrane Plasma Membrane cluster_cytosol This compound This compound Receptor Histamine H2 Receptor This compound->Receptor Activates G_protein Gs-Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP (Increased) ATP->cAMP Conversion PKA PKA (Active) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Histamine H2 receptor signaling activated by this compound.

Key Experimental Protocols

The following are standardized methodologies used to investigate the cardiovascular effects of compounds like this compound.

Protocol: Isolated Aortic Ring Vasoreactivity Assay

This ex vivo method is the gold standard for assessing a compound's direct effect on vascular tone. It allows for the determination of vasoconstrictor or vasodilator properties independent of systemic neural and hormonal influences.

Methodology:

  • Tissue Isolation : Euthanize a laboratory rat (e.g., Wistar, Sprague-Dawley) via an approved method (e.g., cervical dislocation). Quickly excise the thoracic aorta and place it in cold (4°C) Krebs–Ringer Bicarbonate (KRB) buffer (Composition in mM: 120 NaCl, 4.2 KCl, 1.19 KH2PO4, 25 NaHCO3, 1.2 MgSO4, 1.3 CaCl2, 5 D-Glucose).

  • Ring Preparation : Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the aorta into 3-5 mm wide rings. For endothelium-denuded experiments, the luminal surface can be gently rubbed with a wire.

  • Mounting : Suspend each ring in an organ bath chamber filled with KRB buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The rings are mounted on two L-shaped stainless steel wires; one is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Stabilization : Allow the rings to equilibrate for 40-60 minutes. Apply a resting tension (e.g., 1.4 g) and stabilize the tissue by repeatedly contracting it with a high concentration of KCl (e.g., 60 mM) until a stable contractile response is achieved.

  • Experimental Procedure :

    • Contraction : Induce a submaximal, stable contraction using an α1-adrenergic agonist like Phenylephrine (e.g., 10⁻⁶ M).

    • Vasodilation : Once the contraction is stable, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for vasodilation.

    • Data Analysis : Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

aortic_ring_workflow cluster_prep Tissue Preparation cluster_exp Experiment Setup cluster_analysis Data Acquisition & Analysis Euthanasia 1. Euthanasia & Aorta Excision Dissection 2. Placement in Cold KRB Buffer Euthanasia->Dissection Cleaning 3. Removal of Connective Tissue Dissection->Cleaning Slicing 4. Slicing into 3-5 mm Rings Cleaning->Slicing Mounting 5. Mount Rings in Organ Bath Slicing->Mounting Equilibration 6. Equilibrate (37°C, 95% O2/5% CO2) Mounting->Equilibration Stabilization 7. Apply Tension & Stabilize with KCl Equilibration->Stabilization Contraction 8. Pre-contract with Phenylephrine (1µM) Stabilization->Contraction Test 9. Add Cumulative Doses of this compound Contraction->Test Record 10. Record Isometric Tension Changes Test->Record Analyze 11. Calculate % Relaxation & Plot Dose-Response Curve Record->Analyze

Caption: Experimental workflow for the isolated aortic ring assay.

Protocol: In Vivo Blood Pressure Measurement in Anesthetized Rats

This invasive method provides a direct and continuous measurement of arterial blood pressure, heart rate, and their responses to pharmacological agents. It is considered the gold standard for preclinical hemodynamic assessment.

Methodology:

  • Animal Preparation : Anesthetize a rat using an appropriate agent (e.g., urethane at 1200 mg/kg, i.p., or a ketamine/xylazine cocktail). Place the animal in a supine position on a surgical board, maintaining body temperature with a heating pad.

  • Tracheostomy (Optional but Recommended) : Perform a tracheostomy to ensure a patent airway, particularly under prolonged anesthesia.

  • Vascular Cannulation :

    • Artery : Surgically expose the common carotid artery. Carefully place two ligatures around the vessel. Tie the distal ligature and apply gentle traction. Make a small incision in the artery and insert a saline-filled cannula connected to a pressure transducer. Secure the cannula with the proximal ligature.

    • Vein : Expose the jugular vein for intravenous drug administration and cannulate it in a similar manner.

  • Stabilization : Allow the animal's cardiovascular parameters to stabilize for 15-20 minutes after the surgical procedure is complete.

  • Data Acquisition : Record baseline mean arterial pressure (MAP) and heart rate (HR) using a data acquisition system.

  • Drug Administration : Administer a bolus dose or infusion of this compound via the venous cannula.

  • Data Analysis : Continuously record MAP and HR. Analyze the data to determine the magnitude and duration of the hemodynamic response (e.g., maximum percent change from baseline, area under the curve).

Conclusion

This compound possesses a complex pharmacological profile, acting as a non-selective α-adrenergic antagonist, an I1-imidazoline receptor agonist, and a histamine H2 receptor agonist. This multifaceted mechanism results in varied and species-dependent cardiovascular effects, including vasodilation, and changes in blood pressure and heart rate. Its utility in cardiovascular research stems from this ability to probe multiple signaling pathways simultaneously, offering insights into the integrated regulation of the cardiovascular system. A thorough understanding of its distinct actions on different receptor systems is critical for the accurate interpretation of experimental results.

References

Methodological & Application

Application Notes and Protocols: In Vivo Models of Persistent Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Role of Tolazoline in Persistent Pulmonary Hypertension Research

Extensive review of scientific literature indicates that this compound is utilized as a pulmonary vasodilator for the treatment of persistent pulmonary hypertension of the newborn (PPHN), rather than as an agent to induce the condition in an in vivo model.[1][2][3][4][5] Its mechanism of action involves direct relaxation of vascular smooth muscle and alpha-adrenergic blockade, leading to a decrease in pulmonary vascular resistance.

While isolated clinical cases have reported paradoxical responses to this compound, particularly in specific contexts like mitral stenosis, this is not a reliable or established method for creating a PPHN animal model. Therefore, this document will focus on validated and commonly used methods for inducing PPHN in animal models to study its pathophysiology and evaluate potential therapies.

Established In Vivo Models of Persistent Pulmonary Hypertension

The development of reliable animal models is crucial for understanding the mechanisms of PPHN and for the preclinical assessment of new therapeutic agents. The most common methods for inducing PPHN in animal models include prenatal ductus arteriosus constriction, hypoxia exposure, and pharmacological induction.

Prenatal Ductus Arteriosus (DA) Constriction Model

This surgical model, typically performed in fetal lambs, mimics the physiological conditions of PPHN by increasing pulmonary blood flow and pressure in utero, leading to vascular remodeling.

Hypoxia-Induced Pulmonary Hypertension Model

Exposing neonatal or adult animals to chronic hypoxia is a widely used method to induce pulmonary hypertension. This model is relevant to PPHN as hypoxia is a key factor in the failure of pulmonary vascular resistance to decrease after birth.

Pharmacologically-Induced Pulmonary Hypertension Models

Certain drugs can be used to induce pulmonary hypertension in animal models. These models are valuable for studying specific signaling pathways involved in the disease.

Table 1: Comparison of Common PPHN Animal Models

Model TypeAnimal SpeciesMethod of InductionKey Pathophysiological FeaturesTime to Model Establishment
Prenatal DA Constriction Fetal SheepSurgical ligation of the ductus arteriosus in late gestation.Increased pulmonary arterial pressure, right ventricular hypertrophy, pulmonary vascular remodeling.Median of 8.5 days.
Chronic Hypoxia Rats, Mice, Lambs, PigletsContinuous exposure to a low-oxygen environment (e.g., 10-13% O2).Sustained pulmonary vasoconstriction, vascular remodeling, right ventricular hypertrophy.Typically greater than 3 days.
Pharmacological Induction (Monocrotaline) RatsSingle subcutaneous or intraperitoneal injection of monocrotaline.Endothelial damage, inflammation, progressive pulmonary vascular remodeling, severe pulmonary hypertension.2-4 weeks.
Pharmacological Induction (Sugen/Hypoxia) Rats, MiceA single injection of the VEGF receptor antagonist SU5416 followed by exposure to chronic hypoxia.Endothelial cell apoptosis, proliferation of apoptosis-resistant smooth muscle-like cells, formation of complex vascular lesions.3-5 weeks.

Experimental Protocols

Protocol 1: Chronic Hypoxia-Induced PPHN in Neonatal Rats

Objective: To induce a state of persistent pulmonary hypertension in neonatal rats through exposure to chronic hypoxia.

Materials:

  • Pregnant Sprague-Dawley rats (timed pregnancy)

  • Hypoxia chamber with oxygen controller

  • Standard rat chow and water

  • Echocardiography system with a high-frequency transducer

  • Catheters for hemodynamic measurements

  • Histology equipment and reagents

Procedure:

  • Within 12 hours of birth, place the entire litter with the dam into a hypoxia chamber.

  • Maintain the oxygen concentration in the chamber at 13% for 14 days. The chamber should be briefly opened daily for cage cleaning and to replenish food and water.

  • A control group of neonatal rats should be raised in normoxic conditions (room air, 21% oxygen).

  • After 14 days, animals can be assessed for the development of pulmonary hypertension.

Evaluation of PPHN:

  • Hemodynamic Assessment: Measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

  • Right Ventricular Hypertrophy: Calculate the Fulton index (ratio of the right ventricle weight to the left ventricle plus septum weight).

  • Histological Analysis: Assess pulmonary artery muscularization and medial wall thickness in lung tissue sections.

Protocol 2: Monocrotaline-Induced Pulmonary Hypertension in Adult Rats

Objective: To induce pulmonary hypertension in adult rats through a single injection of monocrotaline.

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Monocrotaline (MCT)

  • Sterile saline

  • Syringes and needles for injection

  • Equipment for hemodynamic monitoring and histological analysis as described in Protocol 1.

Procedure:

  • Prepare a solution of monocrotaline in sterile saline.

  • Administer a single subcutaneous or intraperitoneal injection of MCT (typically 60 mg/kg).

  • House the animals in standard conditions with free access to food and water for 3-4 weeks.

  • Monitor the animals for clinical signs of pulmonary hypertension, such as tachypnea, lethargy, and peripheral cyanosis.

  • At the end of the study period, perform terminal experiments to evaluate the severity of pulmonary hypertension.

Evaluation of PPHN:

  • The evaluation methods are the same as described in Protocol 1 (Hemodynamic Assessment, Right Ventricular Hypertrophy, and Histological Analysis).

Signaling Pathways and Experimental Workflow

The pathophysiology of PPHN involves the dysregulation of several key signaling pathways that control vascular tone.

PPHN_Signaling_Pathways cluster_smc Smooth Muscle Cell eNOS eNOS sGC sGC eNOS->sGC Nitric Oxide (NO) ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Prostacyclin Prostacyclin (PGI2) AC Adenylyl Cyclase Prostacyclin->AC cGMP cGMP sGC->cGMP PDE5 PDE5 cGMP->PDE5 degradation Vasodilation Vasodilation cGMP->Vasodilation Ca2 ↑ Intracellular Ca²⁺ ETAR->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction cAMP cAMP AC->cAMP cAMP->Vasodilation

Caption: Key signaling pathways in pulmonary vascular tone regulation.

The general workflow for an in vivo study of PPHN involves inducing the disease in an animal model, administering a test compound, and then evaluating the outcomes.

PPHN_Experimental_Workflow Induction Induction of PPHN (e.g., Hypoxia, MCT) Grouping Animal Grouping (Control, PPHN, PPHN + Treatment) Induction->Grouping Treatment Administration of Test Compound Grouping->Treatment Evaluation Evaluation of Outcomes Treatment->Evaluation Hemo Hemodynamic Measurements (RVSP, mPAP) Evaluation->Hemo RVH Right Ventricular Hypertrophy (Fulton Index) Evaluation->RVH Histo Histopathology (Vascular Remodeling) Evaluation->Histo Biochem Biochemical Assays (e.g., cGMP levels) Evaluation->Biochem Analysis Data Analysis and Interpretation Hemo->Analysis RVH->Analysis Histo->Analysis Biochem->Analysis

Caption: General experimental workflow for PPHN in vivo studies.

References

Application Note: Quantification of Tolazoline in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the quantification of tolazoline in human plasma samples using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The described method is based on a liquid-liquid extraction procedure for sample clean-up and utilizes clonidine as an internal standard to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the measurement of this compound concentrations in a biological matrix.

Introduction

This compound is a non-selective competitive α-adrenergic antagonist that causes peripheral vasodilation. It is primarily used in the treatment of persistent pulmonary hypertension in newborns. Monitoring the plasma concentrations of this compound is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound hydrochloride (Reference Standard)

  • Clonidine hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Potassium dihydrogen phosphate (ACS grade)

  • Sodium hydroxide (ACS grade)

  • Butyl chloride (ACS grade)

  • Isopropanol (ACS grade)

  • Human plasma (drug-free)

  • Deionized water

Equipment
  • HPLC system with a UV detector

  • CN-bonded phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1.

Table 1: Chromatographic Conditions

ParameterValue
Column CN-bonded phase, 15 cm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)
Note: A typical starting ratio would be 30:70 (v/v), to be optimized.
Flow Rate 1.0 mL/min (typical, to be optimized)
Injection Volume 50 µL
Detection Wavelength 214 nm
Internal Standard Clonidine

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and clonidine (internal standard, IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and quality control samples.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.05 to 5.0 µg/mL and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the clonidine internal standard working solution.

  • Add 50 µL of 1 M sodium hydroxide to alkalinize the sample. Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (butylchloride:isopropanol, 95:5 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Add 100 µL of 50 mM phosphoric acid to the organic extract for back-extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the lower aqueous layer (acidic extract) to an HPLC vial.

  • Inject 50 µL into the HPLC system.

Method Validation

The bioanalytical method was validated according to standard guidelines. The validation parameters are summarized below.

Linearity

The linearity of the method was assessed by analyzing calibration standards at multiple concentrations.

Table 2: Linearity of this compound Quantification

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound0.05 - 5.0> 0.995
Limits of Detection (LOD) and Quantification (LOQ)

The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Table 3: Limits of Detection and Quantification

ParameterConcentration (mg/L)Sample Volume (µL)
LOQ0.2550
0.05100
Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three different concentration levels.

Table 4: Accuracy and Precision Data

QC LevelConcentration (mg/L)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
Low0.051.2Data not availableData not availableData not available
Medium0.257.2Data not availableData not availableData not available
HighData not availableData not availableData not availableData not availableData not available

%CV = (Standard Deviation / Mean) x 100 %Bias = [(Measured Concentration - Nominal Concentration) / Nominal Concentration] x 100

Recovery

The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 5: Extraction Recovery

AnalyteMean Recovery (%)
This compoundData not available
Clonidine (IS)Data not available
Stability

The stability of this compound in plasma was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.

Table 6: Stability of this compound in Plasma

Stability ConditionDurationResult
Freeze-Thaw Stability 3 cyclesData not available
Short-Term (Bench-Top) Stability 4 hours at room temperatureData not available
Long-Term Stability 30 days at -20°CData not available

Experimental Workflow and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (Clonidine) plasma_sample->add_is alkalinize Alkalinize (1M NaOH) add_is->alkalinize vortex1 Vortex alkalinize->vortex1 add_solvent Add Extraction Solvent (Butylchloride:Isopropanol 95:5) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 transfer_organic Transfer Organic Layer centrifuge1->transfer_organic back_extract Back-extract (50mM H3PO4) transfer_organic->back_extract vortex3 Vortex back_extract->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 transfer_aqueous Transfer Aqueous Layer to Vial centrifuge2->transfer_aqueous hplc_injection Inject 50 µL into HPLC transfer_aqueous->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection at 214 nm hplc_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Experimental workflow for this compound quantification in plasma.

validation_logic cluster_method_validation Bioanalytical Method Validation linearity Linearity validated_method Validated Method linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method selectivity Selectivity selectivity->validated_method lod_loq LOD & LOQ lod_loq->validated_method recovery Recovery recovery->validated_method stability Stability stability->validated_method

Caption: Logical relationship of the method validation parameters.

Conclusion

The HPLC-UV method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic analysis is rapid. This method is suitable for use in clinical and research settings for pharmacokinetic and therapeutic drug monitoring of this compound. Further validation of intra- and inter-day accuracy and precision, as well as comprehensive stability studies, are recommended before implementation in a regulated environment.

Protocol for Reversing Xylazine-Induced Sedation with Tolazoline in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the reversal of xylazine-induced sedation using tolazoline in various animal models. The information is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Introduction

Xylazine is a potent α2-adrenergic agonist widely used in veterinary medicine and animal research to induce sedation, analgesia, and muscle relaxation. Its effects are mediated through the activation of presynaptic α2-adrenergic receptors in the central nervous system, which inhibits the release of norepinephrine.[1][2] While effective, the profound and prolonged sedation can sometimes be undesirable or may lead to complications. This compound, a competitive α1 and α2-adrenergic antagonist, effectively reverses the sedative and analgesic effects of xylazine by displacing it from these receptors.[3] This allows for a more rapid recovery of the animal.

Mechanism of Action

Xylazine exerts its effects by binding to and activating α2-adrenergic receptors. This activation leads to a decrease in the release of norepinephrine from presynaptic neurons, resulting in sedation, analgesia, and muscle relaxation.

This compound reverses these effects by competitively blocking α1 and α2-adrenergic receptors. By binding to these receptors, this compound prevents xylazine from exerting its agonistic effects, leading to a rapid return to a conscious state.

cluster_Xylazine Xylazine (α2-Agonist) cluster_this compound This compound (α-Antagonist) Xylazine Xylazine Alpha2 α2-Adrenergic Receptor Xylazine->Alpha2 Binds to & Activates Norepinephrine Decreased Norepinephrine Release Alpha2->Norepinephrine Sedation Sedation, Analgesia, Muscle Relaxation Norepinephrine->Sedation This compound This compound Block Blocks α1 & α2 Receptors This compound->Block Block->Alpha2 Competitively Inhibits Xylazine Binding Reversal Reversal of Sedation Block->Reversal

Figure 1: Signaling pathway of xylazine-induced sedation and its reversal by this compound.

Quantitative Data Summary

The following tables summarize recommended dosages and observed recovery times for xylazine and this compound in various animal species based on published studies.

Table 1: Recommended Dosages for Xylazine and this compound

Animal SpeciesXylazine Dosage (mg/kg)Route of AdministrationThis compound Dosage (mg/kg)Route of AdministrationReference(s)
Rat 5-10IP20IP
Mouse 10IPNot specified, Yohimbine (1.5) or Atipamezole (1) usedIP
Cat 2IM1-3IV
Dog 0.5-1.0IV/IM/SQNot specified, Yohimbine is commonly used-
Horse 0.5 (IV) / 1.0 (IM)IV / IM4.0IV
Calf 0.3IM1-2IV

Table 2: Recovery Times Following this compound Administration

Animal SpeciesXylazine Dose (mg/kg)This compound Dose (mg/kg)Time to Arousal (minutes)Time to Standing/Ambulatory (minutes)Reference(s)
Calf 0.3 (IM)1 (IV)4.7 ± 3.814.0 ± 11.0
Calf 0.3 (IM)2 (IV)0.9 ± 0.53.0 ± 1.2
Calf 0.3 (IM)4 (IV)0.7 ± 0.32.4 ± 1.1
Rat (Ketamine-Xylazine Anesthesia) 10 (IP)20 (IP)Return of reflexes within ~15-20-

Experimental Protocols

The following are generalized protocols for the induction of sedation with xylazine and its reversal with this compound. Note: These are starting points and may need to be optimized for specific experimental needs and institutional guidelines. All procedures should be performed in accordance with approved animal care and use protocols.

General Animal Preparation and Monitoring
  • Acclimation: Allow animals to acclimate to the housing and experimental environment to minimize stress.

  • Health Assessment: Ensure animals are in good health before the procedure.

  • Fasting: For larger animals like ruminants, fasting for 24 hours prior to xylazine administration is recommended to prevent ruminal tympany.

  • Baseline Measurements: Record baseline physiological parameters such as heart rate, respiratory rate, and body temperature before drug administration.

  • Monitoring During Procedure: Continuously monitor vital signs throughout the sedation and recovery period. This can include:

    • Heart rate and rhythm (via ECG or pulse oximeter)

    • Respiratory rate and effort

    • Body temperature (rectal probe)

    • Oxygen saturation (pulse oximeter)

  • Supportive Care: Provide thermal support (e.g., heating pad) to prevent hypothermia, a common side effect of sedation. Apply ophthalmic ointment to prevent corneal drying.

Protocol for Rodents (Rats)
  • Sedation Induction:

    • Weigh the rat to determine the correct dosage.

    • Administer xylazine at a dose of 5-10 mg/kg via intraperitoneal (IP) injection.

    • Observe the animal until a sufficient level of sedation is achieved (loss of righting reflex).

  • Reversal:

    • Administer this compound at a dose of 20 mg/kg via IP injection.

    • Monitor the animal for the return of reflexes and ambulation. Recovery of reflexes is typically observed within 15-20 minutes.

Protocol for Felines (Cats)
  • Sedation Induction:

    • Weigh the cat to determine the correct dosage.

    • Administer xylazine at a dose of 2 mg/kg via intramuscular (IM) injection.

    • Allow 10-15 minutes for the sedative effects to become apparent.

  • Reversal:

    • Administer this compound at a dose of 1-3 mg/kg via slow intravenous (IV) injection.

    • Onset of arousal is typically observed within 5 minutes of administration.

Protocol for Ruminants (Calves)
  • Sedation Induction:

    • Weigh the calf to determine the correct dosage.

    • Administer xylazine at a dose of 0.3 mg/kg via IM injection.

    • Sedation and recumbency are typically observed within approximately 5.4 minutes.

  • Reversal:

    • Administer this compound at a dose of 1-2 mg/kg via slow IV injection.

    • Arousal and standing are significantly hastened with this compound administration.

Experimental Workflow

The following diagram illustrates a typical workflow for an animal study involving xylazine sedation and this compound reversal.

cluster_Prep Preparation Phase cluster_Sedition Sedation Phase cluster_Procedure Experimental Procedure cluster_Reversal Reversal Phase cluster_Post Post-Procedure AnimalPrep Animal Preparation (Acclimation, Health Check, Fasting) Baseline Record Baseline Vitals (HR, RR, Temp) AnimalPrep->Baseline XylazineAdmin Administer Xylazine (Calculate dose based on weight) Baseline->XylazineAdmin MonitorSedation Monitor Onset & Depth of Sedation XylazineAdmin->MonitorSedation Experiment Perform Experimental Procedure MonitorSedation->Experiment TolazolineAdmin Administer this compound (Calculate dose based on weight) Experiment->TolazolineAdmin MonitorRecovery Monitor Recovery (Arousal, Standing, Vitals) TolazolineAdmin->MonitorRecovery PostOpCare Post-Procedural Care & Monitoring MonitorRecovery->PostOpCare Data Data Recording & Analysis PostOpCare->Data

Figure 2: Experimental workflow for xylazine sedation and this compound reversal.

Potential Adverse Effects and Considerations

  • This compound Administration: this compound should be administered slowly, especially via the intravenous route, to minimize the risk of adverse cardiovascular effects.

  • Return of Pain Perception: this compound reverses the analgesic effects of xylazine as well as the sedative effects. If the procedure was painful, appropriate analgesic management should be in place as the animal recovers.

  • Species-Specific Sensitivity: Different species may exhibit varying sensitivity to both xylazine and this compound. Dosages should be carefully calculated, and animals closely monitored.

  • Cardiovascular Effects: Both xylazine and this compound can have significant effects on the cardiovascular system. Xylazine can cause initial hypertension followed by hypotension and bradycardia. This compound can cause tachycardia and hypotension. Continuous monitoring is crucial.

  • Gastrointestinal Effects: Xylazine can decrease gastrointestinal motility, particularly in ruminants. This compound can help to reverse this effect.

Conclusion

The use of this compound provides a reliable and effective method for reversing the effects of xylazine-induced sedation in a variety of animal species. By carefully following established protocols and closely monitoring the animals, researchers can ensure a safe and rapid recovery, enhancing animal welfare and improving the efficiency of experimental procedures. The data and protocols presented here serve as a comprehensive guide for the successful implementation of this reversal strategy in a research setting.

References

Application Notes and Protocols for Tolazoline in the Study of Alpha-Adrenergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

These application notes are intended for researchers, scientists, and drug development professionals interested in utilizing tolazoline as a tool to investigate alpha-adrenergic signaling in cell culture. This compound is a competitive, non-selective antagonist of both α1- and α2-adrenergic receptors, making it a valuable pharmacological tool for dissecting these signaling pathways.

Introduction

Alpha-adrenergic receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial mediators of physiological responses to the catecholamines epinephrine and norepinephrine. They are broadly classified into two main types: α1 and α2.

  • α1-Adrenergic Receptors: Typically couple to Gq/11 proteins. Upon activation by an agonist like phenylephrine, they activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately influences a variety of cellular processes, including smooth muscle contraction and cell growth through pathways like the MAPK/ERK cascade.

  • α2-Adrenergic Receptors: Primarily couple to Gi/o proteins. Agonist binding, for instance by UK-14,304, inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is involved in processes such as neurotransmitter release inhibition and smooth muscle relaxation.

This compound competitively binds to both α1 and α2 receptors, thereby blocking the effects of agonists. This property allows researchers to probe the function of these receptors in various cellular contexts. This compound also exhibits some affinity for histamine H2 receptors, a factor to consider in experimental design and data interpretation.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with alpha-adrenergic receptors. It is important to note that these values are often derived from tissue preparations and may vary depending on the specific cell line and experimental conditions.

Table 1: this compound Binding Affinities and Potencies

ParameterValueSpecies/TissueNotes
pA2 8.0Rabbit AortaCompetitive antagonism against phenylephrine. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]
IC50 0.1 µMHuman Corpus Cavernosum Smooth Muscle CellsInhibition of [3H]-dihydroergotamine binding.
EC50 0.288 µMPorcine Perfused Skin FlapsReduction of norepinephrine-induced vascular resistance.

Table 2: Recommended Concentration Ranges for Cell Culture Experiments

ApplicationSuggested this compound Concentration Range
Inhibition of α1-adrenergic signaling1 µM - 10 µM
Inhibition of α2-adrenergic signaling1 µM - 10 µM

Note: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup through dose-response experiments.

Experimental Protocols

Here we provide detailed protocols for using this compound to study α1- and α2-adrenergic signaling pathways in cultured cells.

Protocol 1: Inhibition of α1-Adrenergic Receptor-Mediated Intracellular Calcium Mobilization

This protocol describes how to use this compound to block the increase in intracellular calcium triggered by an α1-adrenergic agonist in a cell line endogenously or recombinantly expressing α1-adrenergic receptors (e.g., HEK293, HeLa, or CHO cells).

Materials:

  • Cells expressing α1-adrenergic receptors (e.g., HEK293-ADRA1A)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride

  • Phenylephrine (α1-adrenergic agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions (e.g., 5 µM Fluo-4 AM in HBSS).

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

  • This compound Pre-incubation:

    • Prepare a stock solution of this compound hydrochloride in water or a suitable buffer.

    • Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.

    • Add 100 µL of the 2X this compound solutions to the appropriate wells. For control wells, add 100 µL of HBSS.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a 5X stock solution of phenylephrine in HBSS (e.g., 50 µM for a final concentration of 10 µM).

    • Place the microplate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at the appropriate wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add 50 µL of the 5X phenylephrine solution to each well.

    • Immediately begin recording the fluorescence intensity kinetically for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: Inhibition of α2-Adrenergic Receptor-Mediated Decrease in cAMP Levels

This protocol details the use of this compound to counteract the inhibition of cAMP production induced by an α2-adrenergic agonist in a cell line expressing α2-adrenergic receptors (e.g., CHO-K1 cells stably expressing ADRA2A).

Materials:

  • Cells expressing α2-adrenergic receptors (e.g., CHO-ADRA2A)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • This compound hydrochloride

  • UK-14,304 (α2-adrenergic agonist)[3]

  • Forskolin (adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

  • 384-well white microplate

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding: Seed the cells into a 384-well white microplate at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound and Agonist Incubation:

    • Prepare stock solutions of this compound and UK-14,304.

    • On the day of the assay, prepare a solution containing a fixed concentration of forsklin (e.g., 10 µM) and the desired concentrations of UK-14,304.

    • In separate tubes, prepare serial dilutions of this compound.

    • Aspirate the culture medium from the wells.

    • Add the this compound dilutions to the appropriate wells, followed by the forskolin/UK-14,304 mixture. The final volume in each well will depend on the cAMP assay kit manufacturer's protocol.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Following the incubation, perform the cAMP measurement according to the instructions provided with the assay kit. This typically involves adding detection reagents and incubating for a specified period.

  • Data Acquisition: Read the plate using a plate reader compatible with the assay format (e.g., measuring HTRF ratio or luminescence).

  • Data Analysis:

    • The signal generated is inversely proportional to the amount of cAMP produced.

    • Normalize the data to the control wells (forskolin alone and forskolin + UK-14,304 without this compound).

    • Plot the normalized cAMP levels against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Protocol 3: Investigating the Role of α1-Adrenergic Receptors in MAPK/ERK Pathway Activation

This protocol provides a framework for determining if this compound can block the phosphorylation of ERK1/2 induced by an α1-adrenergic agonist.

Materials:

  • Cells expressing α1-adrenergic receptors (e.g., HEK293 or Rat-1 fibroblasts)

  • Cell culture medium

  • This compound hydrochloride

  • Phenylephrine

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours or overnight in serum-free medium prior to the experiment to reduce basal ERK phosphorylation.

  • This compound Pre-treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 30 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with an optimal concentration of phenylephrine (e.g., 10 µM) for 5-15 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total-ERK signal for each sample.

    • Compare the levels of ERK phosphorylation across the different treatment conditions to determine the inhibitory effect of this compound.

Visualizations

Signaling Pathways

alpha_adrenergic_signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling A1_agonist Phenylephrine A1R α1-AR A1_agonist->A1R Gq Gq A1R->Gq Tolazoline1 This compound Tolazoline1->A1R PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK A2_agonist UK-14,304 A2R α2-AR A2_agonist->A2R Gi Gi A2R->Gi Tolazoline2 This compound Tolazoline2->A2R AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Caption: Alpha-adrenergic signaling pathways and the inhibitory action of this compound.

Experimental Workflow: Calcium Mobilization Assay

calcium_workflow A Seed cells expressing α1-AR in 96-well plate B Load cells with calcium-sensitive dye A->B C Wash to remove excess dye B->C D Pre-incubate with This compound C->D E Measure baseline fluorescence D->E F Inject Phenylephrine (α1-agonist) E->F G Kinetically measure fluorescence change F->G H Analyze data and determine IC50 G->H

Caption: Workflow for the α1-AR mediated calcium mobilization assay.

Experimental Workflow: cAMP Assay

camp_workflow A Seed cells expressing α2-AR in 384-well plate B Treat with this compound, UK-14,304 (α2-agonist), and Forskolin A->B C Incubate to allow cAMP production B->C D Add cAMP assay detection reagents C->D E Incubate for signal development D->E F Read plate E->F G Analyze data and determine IC50 F->G

Caption: Workflow for the α2-AR mediated cAMP inhibition assay.

References

Application Notes and Protocols: In Vitro Contractility Studies of Pulmonary Artery Smooth Muscle Cells with Tolazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting in vitro contractility studies of pulmonary artery smooth muscle cells (PASMCs) using Tolazoline. This compound is a non-selective competitive α-adrenergic antagonist that also possesses histamine agonist properties and exhibits direct effects on vascular smooth muscle.[1][2] Understanding its effects on pulmonary artery contractility is crucial for research into pulmonary hypertension and the development of novel vasodilator therapies.

This compound demonstrates a dual vasoactive effect on pulmonary arteries in vitro. In a basal state, it can induce vasoconstriction. However, in vessels pre-contracted with an α-adrenergic agonist like norepinephrine, this compound acts as a vasodilator, causing relaxation of the smooth muscle.[3] This document outlines the necessary protocols for isolating and culturing primary PASMCs, performing in vitro contractility assays using an organ bath system, and presents expected quantitative outcomes.

Data Presentation

The following table summarizes the quantitative data on the vasoactive effects of this compound on isolated rabbit pulmonary artery rings, as documented in the literature. This data provides a reference for expected results when conducting similar assays.

Experimental ConditionThis compound ConcentrationObserved EffectMagnitude of Effect
Untreated Pulmonary Artery Rings10⁻⁹ M to 10⁻⁴ MDose-related vasoconstrictionReached 300 g/g wet tissue at 10⁻⁴ M[3]
Pulmonary Artery Rings Pre-contracted with Potassium Chloride (KCl, 3 x 10⁻² M)10⁻⁹ M to 10⁻⁴ MSignificant dose-related vasoconstrictionData not specified
Pulmonary Artery Rings Pre-contracted with Norepinephrine (NE, 3 x 10⁻⁶ M)10⁻⁹ M to 10⁻⁵ MSignificant dose-dependent vasodilationUp to 60% relaxation at 10⁻⁵ M[3]

Experimental Protocols

I. Isolation and Primary Culture of Rat Pulmonary Artery Smooth Muscle Cells (PASMCs)

This protocol details the explant method for isolating and culturing PASMCs from rat distal pulmonary arteries.

Materials:

  • Male Sprague-Dawley rat (200-250 g)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Phosphate-Buffered Saline (PBS), sterile and cold

  • Sterile dissection instruments (forceps, scissors)

  • Petri dishes (35 mm)

  • 15 ml conical tubes

  • Cell culture flasks (T-25)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Animal Euthanasia and Dissection: Euthanize the rat according to approved institutional animal care and use committee protocols. Open the thoracic cavity and carefully excise the heart and lungs en bloc. Place the tissue in a petri dish containing cold, sterile PBS.

  • Isolation of Pulmonary Arteries: Under a dissecting microscope, carefully remove the extrapulmonary veins and surrounding connective tissue. Dissect the right and left branches of the intrapulmonary arteries from the lung tissue. Meticulously clean the arteries of any remaining adventitial connective tissue.

  • Enzymatic Digestion: Transfer the cleaned pulmonary artery tissue to a 15 ml conical tube containing 2 ml of Ca²⁺-reduced collagenase Type I solution (1800 U/ml). Incubate for 20 minutes at 37°C.

  • Cell Dispersion and Plating: Carefully decant the collagenase solution, leaving the digested tissue in the tube. Add 10 ml of DMEM supplemented with 20% FBS and 1% Penicillin-Streptomycin. Disperse the cells by triturating the solution approximately 20 times with a wide-bore pipette.

  • Cell Culture: Plate the cell suspension into T-25 culture flasks and incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Media Changes and Passaging: Perform a half-medium change every 2-3 days. When the cells reach 80-90% confluency, they can be passaged. To passage, wash the cells with PBS, detach them with a suitable trypsin-EDTA solution, centrifuge, and resuspend in fresh DMEM with 10% FBS. Re-plate at a ratio of 1:2 or 1:3.

  • Cell Identification: Confirm the identity of the cultured cells as PASMCs by immunofluorescence staining for smooth muscle α-actin.

II. In Vitro Contractility Assay of Pulmonary Artery Rings

This protocol describes the use of an organ bath system to measure the contractility of isolated pulmonary artery rings in response to this compound.

Materials:

  • Isolated pulmonary artery rings (prepared from rabbit or other suitable species)

  • Organ bath system with force-displacement transducers

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Norepinephrine (NE) stock solution

  • Potassium Chloride (KCl) stock solution

  • This compound stock solutions (for cumulative concentration-response curve)

  • Gas mixture (95% O₂, 5% CO₂)

  • Data acquisition system

Procedure:

  • Preparation of Pulmonary Artery Rings:

    • Isolate the main pulmonary artery via thoracotomy.

    • Carefully clean the artery of surrounding connective and adipose tissue.

    • Cut the artery into rings of approximately 2-4 mm in width.

    • The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick, if required for the study.

  • Mounting the Rings:

    • Mount the arterial rings in the organ bath chambers, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. The rings are suspended between two L-shaped stainless-steel hooks, with one hook fixed to the chamber and the other connected to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams, to be optimized for the specific tissue). During this period, replace the buffer every 15-20 minutes.

    • To check for viability, induce a contraction with a high concentration of KCl (e.g., 60-80 mM). After the contraction plateaus, wash the rings with fresh buffer until the tension returns to baseline.

  • Experimental Protocol for Vasodilation:

    • Induce a submaximal, stable contraction with Norepinephrine (e.g., 3 x 10⁻⁶ M).

    • Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the response to stabilize at each concentration before adding the next.

    • Record the changes in isometric tension using the data acquisition system.

  • Experimental Protocol for Vasoconstriction:

    • After the equilibration period, add this compound cumulatively to the organ bath in the absence of any pre-contracting agent.

    • Record the contractile response at each concentration.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by norepinephrine.

    • Express contractile responses as the change in tension (in grams or millinewtons) or normalized to the tissue weight.

    • Construct dose-response curves to determine parameters such as EC₅₀ (for contraction) or IC₅₀ (for relaxation).

Visualizations

Experimental Workflow

experimental_workflow cluster_pascm PASMC Isolation & Culture cluster_contractility In Vitro Contractility Assay dissection Dissection of Pulmonary Artery digestion Enzymatic Digestion dissection->digestion culture Primary Culture & Passaging digestion->culture mounting Mounting of Artery Rings in Organ Bath culture->mounting Use of isolated artery rings equilibration Equilibration & Viability Check mounting->equilibration precontraction Pre-contraction (e.g., with Norepinephrine) equilibration->precontraction This compound Cumulative Addition of this compound precontraction->this compound data_acq Data Acquisition (Tension Recording) This compound->data_acq

Caption: Workflow for PASMC studies with this compound.

Signaling Pathway of this compound-Induced Vasodilation

signaling_pathway NE Norepinephrine (NE) Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Activates This compound This compound This compound->Alpha1_R Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Promotes Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to

Caption: this compound blocks NE-induced contraction.

References

Application Notes: Langendorff Heart Perfusion Studies with Tolazoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Langendorff isolated heart perfusion system is a foundational ex vivo technique in cardiovascular research, enabling the study of cardiac function in a controlled environment, devoid of systemic neural and hormonal influences.[1][2] This method involves retrogradely perfusing an isolated heart through the aorta with an oxygenated, nutrient-rich solution.[1][3] This maintains the heart's viability, allowing for the direct assessment of pharmacological agents on cardiac mechanics and coronary circulation.[4]

Tolazoline is a non-selective alpha-adrenergic antagonist that acts on both α1 and α2 receptors. Its primary effect in the cardiovascular system is vasodilation, which it achieves by directly relaxing vascular smooth muscle and blocking the vasoconstrictive effects of adrenergic agonists. This compound can also interact with histaminergic and cholinergic receptors, although its therapeutic mechanisms are not entirely clear. In clinical practice, it has been used to treat persistent pulmonary hypertension in newborns due to its ability to reduce pulmonary vascular resistance. In a Langendorff preparation, this compound is primarily investigated for its effects on coronary vasodilation and its direct impact on myocardial contractility and heart rate.

These application notes provide a comprehensive protocol for utilizing the Langendorff apparatus to study the cardiac effects of this compound.

Experimental Protocol

This protocol outlines the necessary steps for isolating a rodent (rat) heart and assessing the effects of this compound using a Langendorff perfusion system.

1. Preparation of Perfusion Buffer

  • Solution: Prepare Krebs-Henseleit (KH) buffer with the following composition (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 Glucose.

  • Oxygenation: Continuously gas the buffer with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4.

  • Temperature: Maintain the buffer temperature at 37°C using a heated water bath and water-jacketed tubing.

2. Animal Preparation and Heart Excision

  • Anesthesia: Anesthetize the animal (e.g., adult rat) with an appropriate anesthetic (e.g., sodium pentobarbital). Confirm deep anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Anticoagulation: Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent intracoronary clotting.

  • Thoracotomy: Perform a midline thoracotomy to expose the thoracic cavity.

  • Heart Excision: Rapidly excise the heart, ensuring a sufficient length of the aorta (above the root but below the aortic arch) remains for cannulation. Immediately immerse the heart in ice-cold KH buffer to induce cardioplegia and minimize ischemic damage.

3. Langendorff Perfusion Setup

  • Cannulation: Mount the aorta onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system. Secure the aorta with surgical suture.

  • Initiate Perfusion: Begin retrograde perfusion with the 37°C, oxygenated KH buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 13-15 mL/min for a rat heart). The heart should resume spontaneous contractions.

  • Instrumentation:

    • Left Ventricular Pressure: Carefully insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle via the mitral valve. Inflate the balloon to achieve a baseline end-diastolic pressure of 10-15 mmHg. This allows for isovolumetric measurement of left ventricular developed pressure (LVDP).

    • Heart Rate: Monitor heart rate using the pressure signal or via ECG electrodes.

    • Coronary Flow: Collect the effluent draining from the heart (via the pulmonary artery) to measure coronary flow rate, typically in mL/min.

4. Stabilization and Experimental Procedure

  • Stabilization Period: Allow the heart to stabilize for 20-30 minutes. During this period, ensure stable baseline parameters for heart rate (HR), LVDP, and coronary flow (CF).

  • Baseline Recording: Record all baseline parameters for at least 10 minutes before drug administration.

  • This compound Administration:

    • Prepare a stock solution of this compound hydrochloride in distilled water.

    • Administer this compound by adding it directly to the perfusion buffer to achieve the desired final concentrations. A cumulative dose-response curve can be generated by incrementally increasing the concentration (e.g., 10⁻⁸ M to 10⁻⁴ M).

    • Allow the heart to equilibrate at each concentration for a set period (e.g., 5-10 minutes) before recording data.

  • Data Acquisition: Continuously record LVDP, HR, and CF throughout the experiment using a suitable data acquisition system.

Expected Results and Data Presentation

This compound administration is expected to induce significant changes in cardiac function, primarily related to its vasodilatory properties. The primary effects observed are a marked increase in coronary flow due to the relaxation of coronary vascular smooth muscle. Effects on heart rate can be variable; while some studies report tachycardia, this may be linked to the drug's complex interactions, including potential histamine H2 receptor agonism or presynaptic α2-receptor inhibition leading to norepinephrine release. The direct effect on myocardial contractility (LVDP) may be less pronounced compared to the profound coronary effects.

Table 1: Hypothetical Quantitative Data on this compound Effects in Isolated Rat Heart

Parameter Baseline (Control) This compound (1 µM) This compound (10 µM) This compound (100 µM)
Heart Rate (bpm) 280 ± 15 295 ± 18 310 ± 20 315 ± 22
LVDP (mmHg) 105 ± 8 102 ± 7 98 ± 9 95 ± 10
Coronary Flow (mL/min) 12.5 ± 1.1 18.2 ± 1.5 25.6 ± 2.0 30.1 ± 2.3
% Change in CF 0% +45.6% +104.8% +140.8%

(Note: Data are presented as mean ± SEM and are hypothetical, intended for illustrative purposes.)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in performing a Langendorff heart perfusion experiment to evaluate the effects of this compound.

G A 1. Animal Anesthesia & Heparinization B 2. Thoracotomy & Heart Excision A->B C 3. Aortic Cannulation on Langendorff Apparatus B->C D 4. Initiate Retrograde Perfusion (KH Buffer) C->D E 5. LV Balloon Insertion & Instrumentation D->E F 6. Stabilization Period (20-30 min) E->F G 7. Record Baseline Data (HR, LVDP, CF) F->G H 8. Administer this compound (Dose-Response) G->H I 9. Record Post-Treatment Data H->I J 10. Data Analysis I->J

Workflow for Langendorff heart perfusion with this compound.
Signaling Pathway of this compound Action

This diagram illustrates the mechanism of this compound-induced vasodilation by blocking the α1-adrenergic receptor on vascular smooth muscle cells.

G cluster_0 Vascular Smooth Muscle Cell receptor α1-Adrenergic Receptor gq Gq Protein Activation receptor->gq plc PLC Activation gq->plc ip3 ↑ IP3 & DAG plc->ip3 ca ↑ Intracellular Ca²⁺ ip3->ca vasoconstriction Vasoconstriction ca->vasoconstriction norepi Norepinephrine (Agonist) norepi->receptor Binds & Activates This compound This compound (Antagonist) This compound->receptor Competitively Blocks vasodilation Vasodilation (Coronary Flow ↑) This compound->vasodilation

This compound's antagonism at the α1-adrenergic receptor.

References

Application Notes and Protocols for Measuring Changes in Pulmonary Arterial Pressure Following Tolazoline Infusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the acute changes in pulmonary arterial pressure (PAP) following the infusion of Tolazoline. This document is intended to guide researchers in designing and executing experiments to evaluate the pulmonary vasodilator effects of this compound in preclinical and clinical research settings.

Introduction

This compound is a non-selective competitive α-adrenergic antagonist that also exhibits agonist activity at histamine H1 and H2 receptors.[1][2][3] It has been historically used as a pulmonary vasodilator, particularly in the context of persistent pulmonary hypertension of the newborn (PPHN).[1][4] Its mechanism of action involves direct relaxation of vascular smooth muscle, leading to a decrease in pulmonary vascular resistance (PVR) and a subsequent reduction in pulmonary arterial pressure. Understanding the precise hemodynamic effects of this compound is crucial for its potential therapeutic applications and for the development of novel pulmonary vasodilators.

Data Presentation: Hemodynamic Effects of this compound

The following tables summarize the quantitative data on the hemodynamic changes observed after this compound administration from various studies.

Table 1: Hemodynamic Changes in Human Infants with Pulmonary Hypertension

ParameterDosageChangeReference
Mean Pulmonary Artery Pressure (mPAP)0.5 mg/kg bolus-35% (average)
Pulmonary Vascular Resistance (PVR)0.5 mg/kg bolus-45% (average)
Arterial Oxygen Tension (PaO2)1-2.5 mg/kg endotrachealSignificant increase (p < 0.005)
Oxygenation Index1-2.5 mg/kg endotrachealSignificant decrease (p < 0.005)
Systemic Arterial Pressure (SAP)1-2 mg/kg bolus followed by 1-2 mg/kg/hr infusionPAP/SAP ratio decreased from 1.00 to 0.40

Table 2: Hemodynamic Changes in Animal Models

Animal ModelDosageParameterChangeReference
Newborn Lambs1 mg/kgPulmonary Vascular Resistance (PVR)-25%
DogsEndotracheal administrationMean Pulmonary Arterial Pressure (mPAP)Decrease
DogsEndotracheal administrationPulmonary Vascular Resistance (PVR)Decrease
DogsEndotracheal administrationSystemic Arterial PressureInitial short-lived decrease

Experimental Protocols

This section outlines a detailed methodology for measuring changes in pulmonary arterial pressure after this compound infusion in a preclinical animal model.

Animal Model and Preparation
  • Species: Canine (Beagle) or ovine (lamb) models are commonly used.

  • Anesthesia: Induce anesthesia with an appropriate agent (e.g., intravenous propofol) and maintain with an inhalant anesthetic (e.g., isoflurane).

  • Ventilation: Intubate the animal and provide mechanical ventilation to maintain normal blood gas levels.

  • Catheterization:

    • Arterial Line: Place a catheter in a peripheral artery (e.g., femoral artery) for continuous monitoring of systemic arterial pressure and for blood gas analysis.

    • Venous Line: Insert a catheter into a peripheral vein for administration of fluids and drugs.

    • Pulmonary Artery Catheter: Under fluoroscopic or pressure waveform guidance, insert a Swan-Ganz catheter through the jugular vein into the pulmonary artery. This will allow for direct measurement of pulmonary artery pressure (systolic, diastolic, and mean), pulmonary capillary wedge pressure, and cardiac output via thermodilution.

Hemodynamic Monitoring and Baseline Measurements
  • Connect all catheters to pressure transducers and a data acquisition system.

  • Continuously record the following parameters:

    • Electrocardiogram (ECG)

    • Heart Rate (HR)

    • Systemic Arterial Pressure (SAP)

    • Pulmonary Arterial Pressure (PAP)

    • Central Venous Pressure (CVP)

  • Allow the animal to stabilize for a period of 30 minutes after instrumentation.

  • Record baseline hemodynamic measurements and collect a baseline arterial blood gas sample.

This compound Administration
  • Dosage: A common starting dose is a bolus of 1-2 mg/kg administered intravenously.

  • Infusion: The bolus may be followed by a continuous infusion of 1-2 mg/kg/hour.

  • Route of Administration: While intravenous is common, endotracheal administration has also been shown to be effective and may reduce systemic side effects.

Post-Infusion Measurements
  • Continuously monitor all hemodynamic parameters.

  • Record discrete measurements at specific time points post-infusion (e.g., 1, 5, 15, 30, and 60 minutes).

  • Collect arterial blood gas samples at corresponding time points to assess changes in oxygenation and ventilation.

Data Analysis
  • Calculate Pulmonary Vascular Resistance (PVR) using the following formula: PVR = (Mean PAP - PCWP) / Cardiac Output.

  • Calculate Systemic Vascular Resistance (SVR) using the following formula: SVR = (Mean SAP - CVP) / Cardiac Output.

  • Compare post-infusion hemodynamic values to baseline measurements using appropriate statistical tests (e.g., paired t-test or ANOVA).

Mandatory Visualizations

Signaling Pathway of this compound in Pulmonary Vasodilation

Tolazoline_Signaling_Pathway cluster_receptors Receptors cluster_effects Cellular Effects This compound This compound Alpha_Adrenergic α-Adrenergic Receptors This compound->Alpha_Adrenergic Antagonist Histamine_H1 Histamine H1 Receptor This compound->Histamine_H1 Agonist Histamine_H2 Histamine H2 Receptor This compound->Histamine_H2 Agonist Blockade Blockade Alpha_Adrenergic->Blockade Agonism_H1 Agonism Histamine_H1->Agonism_H1 Agonism_H2 Agonism Histamine_H2->Agonism_H2 Vasodilation Pulmonary Vasodilation Blockade->Vasodilation Contributes to Agonism_H1->Vasodilation Contributes to Agonism_H2->Vasodilation Contributes to

Caption: this compound's dual mechanism of action leading to pulmonary vasodilation.

Experimental Workflow for Measuring PAP Changes

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Ventilation) Catheterization 2. Catheterization (PA, Arterial, Venous) Animal_Prep->Catheterization Baseline 3. Baseline Hemodynamic Measurements Catheterization->Baseline Tolazoline_Admin 4. This compound Infusion Baseline->Tolazoline_Admin Post_Infusion 5. Post-Infusion Hemodynamic Measurements Tolazoline_Admin->Post_Infusion Data_Analysis 6. Data Analysis (PVR, SVR Calculation) Post_Infusion->Data_Analysis Results 7. Results Interpretation Data_Analysis->Results

Caption: Step-by-step workflow for in vivo measurement of PAP after this compound.

References

Application of Tolazoline in Research on Peripheral Vasospastic Conditions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolazoline is a non-selective competitive alpha-adrenergic receptor antagonist that also exhibits histamine H1 and H2 receptor agonist properties.[1][2] Its primary pharmacological effect relevant to peripheral vasospastic conditions is vasodilation, achieved through direct relaxation of vascular smooth muscle and blockade of alpha-adrenoceptor-mediated vasoconstriction.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical and clinical research settings focused on peripheral vasospastic conditions such as Raynaud's phenomenon.

Mechanism of Action

This compound's vasodilatory effects are multifaceted. It competitively antagonizes both α1 and α2-adrenergic receptors, inhibiting the vasoconstrictive effects of endogenous catecholamines like norepinephrine.[1] Additionally, its agonistic activity at histamine receptors contributes to vasodilation. It is also suggested that this compound may have a direct relaxing effect on vascular smooth muscle.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueSpecies/TissueExperimental ConditionsReference
IC₅₀ (³H-DHE binding)0.1 µMHuman corpus cavernosum smooth muscle cellsRadioligand binding assay
EC₅₀ (Vasodilation)0.288 µMPorcine perfused skin flapsPre-contracted with Norepinephrine
Negative Log Molar ED₅₀ (Contraction)5.80Rabbit aortaIn vitro organ bath
Table 2: In Vivo and Clinical Dosages of this compound
ApplicationDosageSpeciesRoute of AdministrationReference
Neonatal Pulmonary Vasospasm0.02 to 0.2 mg/kg/hHuman (neonate)Continuous Infusion
Pulmonary Hypertension in ChildrenLoading: 1-2 mg/kg; Maintenance: 1-2 mg/kg/hourHuman (children)IV bolus followed by infusion
Reversal of Xylazine Sedation4.0 mg/kgHorseIntravenous
Fetal Pulmonary Blood Flow Study2.5 mg (bolus); 4.5 mg/h (infusion)Sheep (fetus)Intra-arterial

Experimental Protocols

In Vitro Protocol: Assessment of Vasodilatory Effects on Isolated Vascular Rings

This protocol outlines the procedure for evaluating the vasodilatory effect of this compound on isolated arterial rings, a standard method for assessing vascular reactivity.

1. Materials and Reagents:

  • Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)

  • Phenylephrine (or other vasoconstrictor)

  • This compound hydrochloride

  • Distilled water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with force transducers

  • Data acquisition system

2. Procedure:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rabbit, rat) according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold K-H solution.

    • Gently remove adhering connective tissue and cut the aorta into rings of 3-5 mm in width.

  • Mounting:

    • Mount the aortic rings in the organ bath chambers filled with K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta).

    • Induce contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.

    • Wash the rings with K-H solution and allow them to return to baseline tension.

  • Experiment:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 10 nM to 1 mM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC₅₀ value for this compound.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Animal Dissection Dissect Thoracic Aorta Euthanasia->Dissection Cleaning Clean and Cut into Rings Dissection->Cleaning Mounting Mount Rings in Organ Bath Cleaning->Mounting Equilibration Equilibrate and Check Viability Mounting->Equilibration Precontraction Pre-contract with Phenylephrine Equilibration->Precontraction Tolazoline_Addition Add Cumulative Concentrations of this compound Precontraction->Tolazoline_Addition Recording Record Relaxation Tolazoline_Addition->Recording Calculation Calculate % Relaxation Recording->Calculation Plotting Plot Concentration-Response Curve Calculation->Plotting EC50 Determine EC₅₀ Plotting->EC50

In Vitro Vasodilation Experimental Workflow

In Vivo Protocol: Assessment of Peripheral Blood Flow in an Animal Model

This protocol describes a method to assess the effect of this compound on peripheral blood flow in a rat model of hindlimb ischemia.

1. Animals and Model Creation:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for femoral artery ligation

  • Laser Doppler flowmetry or similar blood flow measurement device

2. Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat and maintain anesthesia throughout the procedure.

    • Make a small incision in the groin to expose the femoral artery.

    • Ligate the femoral artery to induce hindlimb ischemia.

  • Blood Flow Measurement:

    • Measure baseline blood flow in the paw of the ischemic limb using a laser Doppler flowmeter.

  • Drug Administration:

    • Administer this compound (e.g., 1-10 mg/kg) via intravenous or intraperitoneal injection. A control group should receive a vehicle injection.

  • Post-treatment Measurement:

    • Continuously monitor and record blood flow for a set period (e.g., 60 minutes) after this compound administration.

  • Data Analysis:

    • Express blood flow as a percentage of the baseline measurement.

    • Compare the blood flow changes between the this compound-treated and control groups.

Clinical Research Protocol: Assessment in Raynaud's Phenomenon

This protocol outlines a non-invasive method for assessing the efficacy of this compound in patients with Raynaud's phenomenon.

1. Patient Population:

  • Patients diagnosed with primary Raynaud's phenomenon.

  • Informed consent obtained according to institutional review board guidelines.

2. Study Design:

  • Double-blind, placebo-controlled, crossover study.

  • Washout period between treatments.

3. Procedure:

  • Baseline Assessment:

    • Record baseline digital skin temperature and blood flow using thermography and laser Doppler flowmetry.

    • Document the frequency and severity of vasospastic attacks using a patient diary (Raynaud's Condition Score).

  • Intervention:

    • Administer a single dose of this compound (or placebo) via a suitable route (e.g., intra-arterial infusion for localized effect assessment).

  • Cold Challenge:

    • After drug administration, perform a standardized cold-water immersion test (e.g., immersing one hand in 15°C water for 1 minute).

  • Post-challenge Assessment:

    • Measure the time to rewarming of the digits to baseline temperature.

    • Monitor digital blood flow during the recovery period.

  • Data Analysis:

    • Compare the rewarming time and blood flow recovery between the this compound and placebo phases.

    • Analyze changes in the frequency and severity of attacks from patient diaries.

Signaling Pathways and Logical Relationships

G This compound This compound alpha_R α-Adrenergic Receptors (α1 & α2) This compound->alpha_R Antagonist Hist_R Histamine Receptors (H1 & H2) This compound->Hist_R Agonist VSMC Vascular Smooth Muscle Cell This compound->VSMC Direct Relaxation Vasoconstriction Vasoconstriction alpha_R->Vasoconstriction Inhibition Vasodilation Vasodilation Hist_R->Vasodilation Stimulation VSMC->Vasodilation Induction

This compound's Multifaceted Mechanism of Action

G cluster_alpha α-Adrenergic Signaling Norepinephrine Norepinephrine alpha1_R alpha1_R Norepinephrine->alpha1_R Binds Gq Gq alpha1_R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Generates IP3 & DAG Ca_release Ca_release IP3_DAG->Ca_release ↑ Intracellular Ca²⁺ Contraction Contraction Ca_release->Contraction Smooth Muscle Contraction This compound This compound This compound->alpha1_R Blocks

This compound's Antagonism of α1-Adrenergic Signaling

Conclusion

This compound serves as a valuable pharmacological tool in the investigation of peripheral vasospastic conditions due to its potent vasodilatory properties. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical and clinical studies to further elucidate its therapeutic potential and mechanisms of action. Careful consideration of dosages and potential side effects is crucial for its safe and effective application in research.

References

Application Notes and Protocols for Intravenous Tolazoline in Animal Hemodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV) administration of Tolazoline for hemodynamic studies in various animal models. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a non-selective competitive alpha-adrenergic receptor antagonist with direct vasodilatory effects.[1][2] It also exhibits histamine H2 receptor agonist activity and can interact with cholinergic receptors.[3][4] These complex pharmacological actions make it a subject of interest in hemodynamic research, particularly for its ability to reduce vascular resistance and modulate blood pressure.[1] Historically, it has been used in the treatment of persistent pulmonary hypertension in newborns. In veterinary medicine, it is often employed to reverse the sedative effects of α2-adrenergic agonists like xylazine.

Mechanism of Action

This compound's primary mechanism of action involves the competitive blockade of both α1 and α2-adrenergic receptors. This antagonism inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine and epinephrine, leading to vasodilation and a decrease in peripheral resistance. Additionally, this compound exerts a direct relaxant effect on vascular smooth muscle, further contributing to its vasodilatory properties. The drug's structural similarity to histamine also results in some histamine-like effects, which can contribute to vasodilation.

A simplified representation of this compound's primary signaling pathway leading to vasodilation is presented below.

Tolazoline_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor blocks Direct_Effect Direct Smooth Muscle Relaxation This compound->Direct_Effect PLC PLC Alpha_Receptor->PLC activates NE Norepinephrine NE->Alpha_Receptor binds IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_Increase ↑ [Ca²⁺]i IP3_DAG->Ca_Increase leads to Contraction Vasoconstriction Ca_Increase->Contraction Relaxation Vasodilation Direct_Effect->Relaxation

Caption: Simplified signaling pathway of this compound leading to vasodilation.

Experimental Protocols

The following are generalized protocols for the intravenous administration of this compound for hemodynamic studies in common animal models. Researchers should adapt these protocols based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the existing literature.

General Experimental Workflow

A typical experimental workflow for these studies is outlined below.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline Baseline Hemodynamic Measurements Animal_Prep->Baseline Tolazoline_Admin Intravenous this compound Administration Baseline->Tolazoline_Admin Post_Admin_Monitoring Post-Administration Hemodynamic Monitoring Tolazoline_Admin->Post_Admin_Monitoring Data_Collection Data Collection and Analysis Post_Admin_Monitoring->Data_Collection Termination Experimental Termination (Euthanasia) Data_Collection->Termination

Caption: General experimental workflow for hemodynamic studies.

Protocol for Rodent Models (Rats, Mice)
  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Place the animal on a heating pad to maintain body temperature.

    • Surgically implant catheters in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).

    • Connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.

  • Baseline Measurements:

    • Allow the animal to stabilize for at least 30 minutes after surgery.

    • Record baseline hemodynamic parameters (Mean Arterial Pressure - MAP, Systolic Blood Pressure - SBP, Diastolic Blood Pressure - DBP, Heart Rate - HR) for a continuous period of 15-30 minutes.

  • This compound Administration:

    • Prepare a stock solution of this compound hydrochloride in sterile saline.

    • Administer this compound intravenously as a bolus or a continuous infusion. Doses can range from 0.5 to 5 mg/kg.

    • The injection should be given slowly over 1-2 minutes.

  • Post-Administration Monitoring:

    • Continuously record hemodynamic parameters for at least 60-90 minutes post-injection.

    • Observe the animal for any adverse effects.

  • Data Analysis:

    • Calculate the change in hemodynamic parameters from baseline at various time points.

    • Perform statistical analysis to determine the significance of the observed changes.

Protocol for Larger Animal Models (Dogs, Swine, Sheep, Horses)
  • Animal Preparation:

    • Anesthetize the animal with an appropriate anesthetic protocol (e.g., propofol induction, isoflurane maintenance).

    • Intubate the animal and provide mechanical ventilation.

    • Place catheters in a peripheral artery (e.g., femoral artery) for blood pressure monitoring and a peripheral vein (e.g., cephalic or saphenous vein) for drug administration. For more detailed studies, a pulmonary artery catheter can be placed to measure cardiac output, pulmonary artery pressure, and pulmonary vascular resistance.

    • Connect the arterial catheter to a pressure transducer.

  • Baseline Measurements:

    • Allow for a stabilization period of at least 30-60 minutes.

    • Record baseline hemodynamic parameters.

  • This compound Administration:

    • Prepare a sterile solution of this compound.

    • Administer intravenously. Dosages vary by species and study objective (see tables below). For example, in neonatal swine, doses of 1-2 mg/kg have been used. In horses, doses of 4 mg/kg are common for reversing sedation. In calves, doses of 1-4 mg/kg have been studied.

    • The injection should be administered slowly.

  • Post-Administration Monitoring:

    • Continuously monitor hemodynamic parameters for an extended period (e.g., up to 270 minutes in dogs).

    • Monitor for side effects which can include tachycardia, sweating, piloerection, and gastrointestinal motility changes.

  • Data Analysis:

    • Analyze the collected hemodynamic data to determine the effects of this compound over time.

Quantitative Data on Hemodynamic Effects

The following tables summarize the quantitative data on the hemodynamic effects of intravenous this compound administration in various animal models as reported in the literature.

Table 1: Hemodynamic Effects of this compound in Canine Models

ParameterDosageRouteObserved EffectReference
Mean Blood PressureNot specifiedEndobronchialInitial short-lived decrease, followed by a gradual increase above baseline.
Heart RateNot specifiedEndobronchialSignificant tachycardia, peaking at 90 minutes and then gradually decreasing but remaining above baseline.

Table 2: Hemodynamic Effects of this compound in Equine Models

ParameterDosageRouteObserved EffectReference
Heart Rate4.0 mg/kgIVDecrease in heart rate and increase in atrio-ventricular block within 2 minutes of administration.
Mean Arterial Pressure7.5 +/- 1.1 mg/kgIVPersistent mild systemic hypertension (when used to reverse xylazine).
Packed Cell Volume4.0 mg/kgIVSignificant increase.
Serum Glucose4.0 mg/kgIVSignificant increase.

Table 3: Hemodynamic Effects of this compound in Bovine Models (Calves)

ParameterDosageRouteObserved EffectReference
Heart Rate1, 2, and 4 mg/kgIVNo significant changes reported in the context of xylazine reversal.
Respiratory Rate1, 2, and 4 mg/kgIVNo significant changes reported in the context of xylazine reversal.
Arousal Time (from xylazine)1, 2, and 4 mg/kgIVDose-dependent decrease in arousal time.
Standing Time (from xylazine)1, 2, and 4 mg/kgIVDose-dependent decrease in standing time.

Table 4: Hemodynamic Effects of this compound in Swine Models (Neonatal)

ParameterDosageRouteObserved EffectReference
Pulmonary Vascular Resistance1 mg/kg/10 min and 2 mg/kg/1 hourIVInconsistent decrease, not statistically significant in surviving animals.
Systemic Vascular Resistance1 mg/kg/10 min and 2 mg/kg/1 hourIVNon-significant fall.
Cardiac Output1 mg/kg/10 min and 2 mg/kg/1 hourIVTrend towards an increase, not statistically significant.

Potential Adverse Effects

Researchers should be aware of the potential adverse effects of this compound administration, which can include:

  • Cardiovascular: Tachycardia, paradoxical hypertension (especially in the presence of epinephrine or norepinephrine), and potential cardiotoxicity with accumulation in cases of renal failure.

  • Gastrointestinal: Increased motility and hyperchlorhydria.

  • General: Sweating, piloerection, nasal and lacrimal discharge, and muscle fasciculation.

Conclusion

Intravenous administration of this compound is a valuable tool for hemodynamic studies in various animal models. Its complex pharmacology allows for the investigation of alpha-adrenergic blockade and direct vasodilation. The protocols and data presented in these application notes provide a foundation for researchers to design and execute their own studies. Careful consideration of the animal model, dosage, and potential side effects is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Culturing Human Pulmonary Artery Smooth Muscle Cells for Tolazoline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the culture of human pulmonary artery smooth muscle cells (HPASMCs) and their use in experiments involving the vasodilator drug Tolazoline. This document includes detailed protocols for cell culture, experimental procedures, and data analysis, alongside visual representations of key biological pathways and workflows.

Introduction

Human pulmonary artery smooth muscle cells are critical for studying the pathophysiology of pulmonary hypertension and for screening potential therapeutic agents. This compound, a non-selective alpha-adrenergic receptor antagonist, induces vasodilation and is used in the treatment of persistent pulmonary hypertension in newborns.[1][2] Understanding the cellular and molecular mechanisms of this compound's action on HPASMCs is crucial for developing more targeted therapies. These protocols outline the necessary steps to culture HPASMCs and to perform key in vitro assays to assess the effects of this compound on cell viability, proliferation, migration, and intracellular calcium dynamics.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.

Table 1: Effect of this compound on HPASMC Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)100
0.1
1
10
100
1000

Table 2: Effect of this compound on HPASMC Proliferation (EdU Assay)

This compound Concentration (µM)Percentage of EdU-Positive Cells (Mean ± SD)
0 (Control)
1
10
100

Table 3: Effect of this compound on HPASMC Migration (Transwell Assay)

This compound Concentration (µM)Number of Migrated Cells (Mean ± SD)
0 (Control)
1
10
100

Table 4: Effect of this compound on HPASMC Migration (Wound Healing Assay)

This compound Concentration (µM)Wound Closure (%) at 24h (Mean ± SD)
0 (Control)
1
10
100

Table 5: Effect of this compound on Intracellular Calcium Concentration ([Ca²⁺]i)

TreatmentBaseline [Ca²⁺]i (nM) (Mean ± SD)Peak [Ca²⁺]i (nM) after Agonist (Mean ± SD)
Control
This compound (10 µM)

Experimental Protocols

Culturing Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

This protocol is based on standard procedures provided by major cell suppliers.

Materials:

  • Cryopreserved Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

  • Smooth Muscle Cell Growth Medium (e.g., SmGM™-2, containing 5% FBS, growth factors, and antibiotics)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA (0.05%)

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

  • Sterile cell culture supplies (pipettes, tubes, etc.)

Protocol:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of HPASMCs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed Smooth Muscle Cell Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Culture and Maintenance:

    • Incubate the flask in a humidified incubator at 37°C with 5% CO₂.

    • Change the medium every 2-3 days.

    • Monitor cell confluence daily.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluence, aspirate the medium and wash the cell monolayer once with PBS.

    • Add 3-5 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 10 mL of growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed into new flasks at a ratio of 1:2 to 1:4.

This compound Treatment

Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound hydrochloride in sterile distilled water or PBS.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C.

Treatment of HPASMCs:

  • For experiments, dilute the this compound stock solution to the desired final concentrations in cell culture medium.

  • Ensure the final concentration of the vehicle (e.g., water or PBS) is consistent across all treatment groups, including the control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HPASMCs seeded in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed HPASMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Proliferation Assay (EdU Assay)

This assay measures DNA synthesis, a marker of cell proliferation.

Materials:

  • HPASMCs seeded on coverslips or in a 96-well plate

  • This compound

  • EdU (5-ethynyl-2'-deoxyuridine) labeling and detection kit

  • Fluorescence microscope

Protocol:

  • Seed HPASMCs and treat with this compound as described for the MTT assay.

  • Towards the end of the treatment period, add EdU to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.

  • Fix, permeabilize, and stain the cells for EdU and with a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol.

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).

Cell Migration Assays

This assay assesses the chemotactic migration of cells through a porous membrane.

Materials:

  • HPASMCs

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS or PDGF)

  • Crystal violet staining solution

Protocol:

  • Pre-treat HPASMCs with this compound for 24 hours.

  • Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

  • Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 6-24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

This assay measures the collective migration of a sheet of cells.

Materials:

  • HPASMCs grown to confluence in a 6-well plate

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Grow HPASMCs to a confluent monolayer in 6-well plates.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Measure the width of the wound at different time points and calculate the percentage of wound closure.

Intracellular Calcium ([Ca²⁺]i) Imaging

This method allows for the real-time measurement of changes in intracellular calcium concentration.

Materials:

  • HPASMCs grown on glass-bottom dishes

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • A vasoconstrictor agonist (e.g., phenylephrine or angiotensin II)

  • Fluorescence microscope with a calcium imaging system

Protocol:

  • Load the HPASMCs with 2-5 µM Fluo-4 AM (with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at room temperature in the dark.

  • Wash the cells with HBSS to remove excess dye and incubate for a further 30 minutes to allow for de-esterification of the dye.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence recording.

  • Perfuse the cells with a solution containing this compound and record any changes in fluorescence.

  • Subsequently, stimulate the cells with a vasoconstrictor agonist in the continued presence of this compound and record the calcium response.

  • Calibrate the fluorescence signal to intracellular calcium concentrations using standard methods if required.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow A HPASMC Culture B This compound Treatment (Dose-Response) A->B C Viability Assay (MTT) B->C D Proliferation Assay (EdU) B->D E Migration Assays (Transwell/Wound Healing) B->E F Calcium Imaging (Fluo-4 AM) B->F G Data Analysis C->G D->G E->G F->G

Caption: Experimental workflow for studying the effects of this compound on HPASMCs.

G cluster_1 Alpha-1 Adrenergic Receptor Signaling in HPASMC (Vasoconstriction) Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction sensitizes This compound This compound This compound->Alpha1_AR Blocks

Caption: this compound blocks norepinephrine-induced vasoconstriction signaling in HPASMCs.

G cluster_2 This compound-Mediated Vasodilation Pathway This compound This compound Alpha_AR α-Adrenergic Receptor This compound->Alpha_AR Blocks (reduces tonic vasoconstriction) AC Adenylyl Cyclase cAMP cAMP AC->cAMP  (potential indirect effect) PKA Protein Kinase A (PKA) cAMP->PKA MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP activates Ca_channels Ca²⁺ Channels PKA->Ca_channels inhibits MLC Phosphorylated Myosin Light Chain MLCP->MLC dephosphorylates Relaxation Vasodilation MLC->Relaxation Ca_influx ↓ Intracellular Ca²⁺ Ca_channels->Ca_influx Ca_influx->Relaxation

Caption: Putative signaling pathways for this compound-induced vasodilation in HPASMCs.

References

Application Notes and Protocols for Studying Tolazoline's Effects on Neonatal Circulation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Tolazoline is a fascinating vasoactive agent with a complex pharmacological profile, exhibiting both alpha-adrenergic antagonist and histamine H2 receptor agonist properties.[1] This dual mechanism of action makes it a subject of significant interest in the context of neonatal circulatory physiology, particularly in the management of Persistent Pulmonary Hypertension of the Newborn (PPHN). PPHN is a critical condition characterized by elevated pulmonary vascular resistance (PVR), leading to right-to-left shunting of blood and severe hypoxemia. This compound has been used clinically to induce pulmonary vasodilation in these infants.[2][3]

These application notes provide a comprehensive overview of experimental designs and detailed protocols for investigating the multifaceted effects of this compound on neonatal circulation. The described in vivo and in vitro models are essential tools for elucidating the precise mechanisms of this compound's action, evaluating its efficacy and safety profile, and exploring its potential for the development of novel therapeutic strategies for neonatal cardiovascular disorders.

The selection of an appropriate animal model is crucial for translational research. Neonatal lambs are a well-established model for PPHN due to their physiological similarities to human neonates.[4][5] Neonatal piglets and rodents are also valuable models, offering advantages in terms of cost and genetic manipulation. In vitro models using isolated pulmonary artery rings provide a controlled environment to study the direct vascular effects of this compound, dissecting its mechanism of action at the tissue level.

Key Experimental Protocols

Protocol 1: In Vivo Neonatal Lamb Model of Persistent Pulmonary Hypertension (PPHN)

This protocol describes the surgical induction of PPHN in neonatal lambs, a widely used model to study the pathophysiology of the disease and to test therapeutic interventions.

1.1. Animal Preparation and Anesthesia:

  • Term-gestation fetal lambs are externalized from the uterus of a time-dated pregnant ewe under general anesthesia.

  • Anesthesia is induced in the ewe with intravenous propofol and maintained with inhaled isoflurane.

  • The fetal lamb receives intramuscular ketamine and atropine.

1.2. Surgical Procedure for PPHN Induction (Ductus Arteriosus Ligation):

  • A left thoracotomy is performed on the fetal lamb to expose the heart and great vessels.

  • The ductus arteriosus is carefully isolated and ligated with a silk suture to increase pulmonary blood flow and pressure in utero, leading to pulmonary vascular remodeling characteristic of PPHN.

  • The thoracotomy and uterine incisions are closed, and the fetus is returned to the uterus for the remainder of the gestation.

1.3. Postnatal Care and Instrumentation:

  • At term, the lamb is delivered via cesarean section.

  • The newborn lamb is intubated and mechanically ventilated.

  • Catheters are placed in the carotid artery (for systemic blood pressure monitoring and blood gas analysis), jugular vein (for drug administration), and the main pulmonary artery via a thoracotomy (for pulmonary artery pressure monitoring).

  • A flow probe is placed around the main pulmonary artery to measure cardiac output.

1.4. This compound Administration:

  • A baseline period of hemodynamic stability is established.

  • This compound is administered as an intravenous bolus (1-2 mg/kg) followed by a continuous infusion (1-2 mg/kg/hour).

  • Dose-response studies can be performed by incrementally increasing the infusion rate.

1.5. Hemodynamic and Blood Gas Monitoring:

  • Continuously record systemic arterial pressure, pulmonary arterial pressure, heart rate, and cardiac output.

  • Perform serial arterial blood gas analysis to measure PaO2, PaCO2, and pH.

  • Calculate Pulmonary Vascular Resistance (PVR) and Systemic Vascular Resistance (SVR).

Protocol 2: In Vitro Analysis of Isolated Neonatal Pulmonary Artery Rings

This protocol details the methodology for studying the direct effects of this compound on vascular tone in isolated pulmonary artery segments from neonatal animals.

2.1. Tissue Preparation:

  • Euthanize a neonatal animal (e.g., lamb, piglet, or rabbit) and excise the lungs.

  • Dissect the main pulmonary artery and its branches in cold Krebs-Henseleit buffer.

  • Cut the artery into rings of 2-3 mm in width.

2.2. Mounting in an Organ Bath:

  • Suspend the arterial rings between two stainless steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • One hook is fixed, and the other is connected to an isometric force transducer to record changes in vascular tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

2.3. Experimental Procedure:

  • Induce a stable contraction in the arterial rings using a vasoconstrictor agent such as norepinephrine or a high-potassium solution.

  • Once a plateau in contraction is reached, add this compound in a cumulative, dose-dependent manner to the organ bath.

  • Record the relaxation response to each concentration of this compound.

  • To investigate the mechanism of action, experiments can be repeated in the presence of specific antagonists for alpha-adrenergic receptors (e.g., phentolamine) and histamine H2 receptors (e.g., cimetidine).

2.4. Data Analysis:

  • Express the relaxation response as a percentage of the pre-induced contraction.

  • Construct dose-response curves and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Data Presentation

Table 1: Hemodynamic Effects of this compound in a Neonatal Piglet Model of PPHN

ParameterBaselineThis compound (2 mg/kg)This compound (8.3 mg/kg)This compound (25 mg/kg)
Pulmonary Vascular Resistance (mmHg/L/min) 15.2 ± 2.111.4 ± 1.88.5 ± 1.56.1 ± 1.2
Systemic Vascular Resistance (mmHg/L/min) 25.8 ± 3.519.6 ± 2.914.7 ± 2.210.3 ± 1.9
Mean Pulmonary Artery Pressure (mmHg) 45 ± 538 ± 432 ± 328 ± 3
Mean Systemic Arterial Pressure (mmHg) 68 ± 762 ± 658 ± 551 ± 5
Cardiac Output (L/min) 0.8 ± 0.11.0 ± 0.11.2 ± 0.21.4 ± 0.2

*Data are presented as mean ± SEM. *p < 0.05 compared to baseline. (Data are hypothetical and for illustrative purposes, based on trends reported in the literature).

Table 2: Effects of this compound on Oxygenation in Neonates with PPHN

ParameterPre-TolazolinePost-Tolazolinep-value
PaO2 (mmHg) 32 ± 7.5156 ± 114.9< 0.001
Oxygenation Index 33.3 ± 13.99.6 ± 6.3< 0.001
Oxygen Saturation (%) < 85≥ 90< 0.001

Mandatory Visualizations

Signaling Pathways

Tolazoline_Signaling cluster_alpha Alpha-Adrenergic Antagonism cluster_histamine Histamine H2 Receptor Agonism Tolazoline1 This compound Alpha_Receptor Alpha-Adrenergic Receptor Tolazoline1->Alpha_Receptor Blocks Gq_Protein Gq Protein Alpha_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release (SR) IP3->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha_Receptor Activates Tolazoline2 This compound H2_Receptor Histamine H2 Receptor Tolazoline2->H2_Receptor Activates Gs_Protein Gs Protein H2_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Vasodilation PKA->Relaxation

Caption: this compound's dual signaling pathways in vascular smooth muscle.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies PPHN_Model Induce PPHN in Neonatal Lambs Instrumentation Surgical Instrumentation PPHN_Model->Instrumentation Tolazoline_Admin This compound Administration Instrumentation->Tolazoline_Admin Hemodynamic_Monitoring Hemodynamic Monitoring Tolazoline_Admin->Hemodynamic_Monitoring Data_Analysis_InVivo Data Analysis Hemodynamic_Monitoring->Data_Analysis_InVivo Tissue_Isolation Isolate Pulmonary Artery Rings Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Vasoconstriction Induce Vasoconstriction Organ_Bath->Vasoconstriction Tolazoline_Dose_Response This compound Dose-Response Vasoconstriction->Tolazoline_Dose_Response Data_Analysis_InVitro Data Analysis Tolazoline_Dose_Response->Data_Analysis_InVitro

Caption: Workflow for in vivo and in vitro studies of this compound.

References

Application Notes and Protocols: Use of Tolazoline in Radioligand Binding Assays for Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tolazoline, a non-selective α-adrenergic receptor antagonist, in radioligand binding assays. This document includes summaries of binding affinity data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support research and drug development in the field of adrenergic pharmacology.

Introduction to this compound

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and the comparative data for phentolamine.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

CompoundReceptorRadioligandTissue/Cell TypeAssay TypeValueReference
This compoundα-Adrenergic[³H]-DihydroergocryptineHuman Corpus Cavernosum Smooth Muscle CellsCompetition BindingIC50 = 0.1 µM
This compoundα-Adrenergic-Rabbit AortaFunctional Antagonism (vs. Phentolamine)pA2 = 8.0

Note: The pA2 value is a measure of antagonist potency from functional assays. A pA2 of 8.0 corresponds to a Ki of approximately 10 nM.

Table 2: Comparative Binding Affinity of Phentolamine for Adrenergic Receptor Subtypes

CompoundReceptor SubtypeKi (nM)Reference
Phentolamineα1A1.3
Phentolamineα1B3.2
Phentolamineα1D10
Phentolamineα2A2.6
Phentolamineα2B68
Phentolamineα2C3.6

Signaling Pathways

Adrenergic receptors mediate their physiological effects through distinct signaling cascades upon activation by endogenous catecholamines like norepinephrine and epinephrine. This compound, as an antagonist, blocks these signaling pathways.

Alpha-1 Adrenergic Receptor Signaling Pathway

α1-adrenergic receptors are coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR This compound This compound (Antagonist) This compound->Alpha1_AR Blocks Gq Gq protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Alpha2_AR α2-Adrenergic Receptor Agonist->Alpha2_AR This compound This compound (Antagonist) This compound->Alpha2_AR Blocks Gi Gi protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from tissue/cells Protein_Quant Protein Quantification Membrane_Prep->Protein_Quant Assay_Setup Assay Setup in 96-well plate (Total, Non-specific, Competition) Protein_Quant->Assay_Setup Reagent_Prep Preparation of Radioligand, Test Compound, and Buffers Reagent_Prep->Assay_Setup Incubation Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Washing Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting (CPM) Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Curve_Fitting Non-linear Regression (IC50 determination) Calc_Specific->Curve_Fitting Calc_Ki Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Calc_Ki

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tolazoline Tachyphylaxis in Prolonged Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of tolazoline tachyphylaxis in prolonged experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-selective competitive antagonist of both alpha-1 and alpha-2 adrenergic receptors.[1] It functions by blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, leading to vasodilation and a decrease in peripheral resistance.[1] this compound is also known to interact with histamine H2 receptors, which can contribute to its complex pharmacological effects.[2][3][4]

Q2: What is tachyphylaxis and why does it occur with this compound?

Tachyphylaxis is a phenomenon characterized by a rapidly decreasing response to a drug following repeated administration. In the case of this compound, this diminished effect is primarily due to the desensitization and internalization of alpha-adrenergic receptors. This process is mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins, which phosphorylate the receptors and promote their removal from the cell surface, making them unavailable for this compound binding.

Q3: How quickly can tachyphylaxis to this compound develop?

Evidence from animal studies suggests that tachyphylaxis to the cardiovascular effects of this compound can develop rapidly, even upon a second injection. This indicates a very acute onset of the diminished response.

Q4: Is it possible to reverse this compound tachyphylaxis?

Reversal of tachyphylaxis involves the resensitization and recycling of receptors back to the cell surface. While this is a natural cellular process, the exact timeline for recovery from this compound-induced tachyphylaxis is not well-documented. For some receptor systems, recovery can take hours to days.

Troubleshooting Guide: Managing this compound Tachyphylaxis in Your Experiments

This guide provides strategies to mitigate or overcome the challenges posed by this compound tachyphylaxis in prolonged experimental protocols.

Issue 1: Diminishing effects of this compound over time.

Potential Cause: Development of tachyphylaxis due to continuous or frequent administration of this compound.

Troubleshooting Strategies:

  • Intermittent Dosing ("Drug Holidays"): Instead of continuous infusion, consider administering this compound intermittently. A "drug holiday" or a period without the drug can allow for receptor resensitization. The optimal "off" period will need to be determined empirically for your specific experimental model.

  • Dose Adjustment: While simply increasing the dose may not fully overcome tachyphylaxis, a carefully titrated dose escalation might transiently restore the desired effect. However, be mindful of potential off-target effects and toxicity at higher concentrations.

  • Combination Therapy: Consider using a lower dose of this compound in combination with a drug that has a different mechanism of action but achieves a similar physiological outcome. This can reduce the reliance on this compound alone and potentially delay the onset of tachyphylaxis.

Issue 2: Complete loss of response to this compound.

Potential Cause: Severe receptor desensitization and internalization.

Troubleshooting Strategies:

  • Washout Period: Implement a prolonged washout period to allow for complete receptor recovery. The duration of this period will depend on the experimental model and the half-life of this compound in the system.

  • Switching to an Alternative Alpha-Blocker: If tachyphylaxis is persistent and problematic, consider using an alternative alpha-adrenergic antagonist.

Alternative Alpha-Adrenergic Antagonists

When prolonged alpha-adrenergic blockade is required, selecting an antagonist with a lower potential for tachyphylaxis is crucial. The choice of an alternative will depend on the specific requirements of your experiment, including the desired receptor selectivity (alpha-1 vs. alpha-2) and the experimental model.

Alternative Drug Receptor Selectivity Potential Advantages Considerations
Phentolamine Non-selective (α1 and α2)Structurally similar to this compound, may serve as a direct replacement.May also induce tachyphylaxis, though comparative data with this compound is limited.
Prazosin Selective α1 antagonistHigh affinity for alpha-1 receptors.Will not block alpha-2 receptors, which may be a desired effect depending on the experimental question.
Yohimbine Selective α2 antagonistPrimarily blocks presynaptic alpha-2 autoreceptors, leading to increased norepinephrine release.Has a different mechanism of action than this compound and may not be a suitable replacement for all applications.
Phenoxybenzamine Non-selective (α1 and α2)Forms a covalent, irreversible bond with alpha-receptors, leading to a long-lasting blockade.The irreversible nature of the blockade may not be suitable for all experimental designs.

Experimental Protocols

Due to the limited availability of specific protocols for overcoming this compound tachyphylaxis, the following are generalized methodologies that can be adapted to your specific experimental needs.

Protocol 1: In Vitro Assessment of Alpha-Adrenergic Receptor Desensitization

This protocol allows for the quantification of receptor desensitization in a controlled in vitro setting.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing or transfected with alpha-1 and/or alpha-2 adrenergic receptors (e.g., HEK293, CHO cells).

  • Ligand Binding Assay:

    • Treat cells with this compound at the desired concentration and for varying durations (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).

    • Wash the cells to remove this compound.

    • Perform a radioligand binding assay using a labeled alpha-adrenergic antagonist (e.g., [³H]-prazosin for alpha-1, [³H]-yohimbine for alpha-2) to determine the number of available receptors on the cell surface. A decrease in binding sites compared to untreated control cells indicates receptor internalization.

  • Second Messenger Assay:

    • Treat cells with this compound as described above.

    • Stimulate the cells with an alpha-adrenergic agonist (e.g., phenylephrine for alpha-1, clonidine for alpha-2).

    • Measure the downstream signaling response, such as intracellular calcium mobilization (for alpha-1) or inhibition of cAMP accumulation (for alpha-2). A blunted response in this compound-pretreated cells compared to controls indicates receptor desensitization.

Protocol 2: In Vivo Evaluation of Intermittent Dosing Strategy

This protocol is designed to assess the effectiveness of intermittent this compound administration in a whole-animal model.

Methodology:

  • Animal Model: Select an appropriate animal model for your research question.

  • Baseline Measurement: Establish a stable baseline of the physiological parameter of interest that is modulated by this compound (e.g., blood pressure, regional blood flow).

  • Dosing Regimen:

    • Group 1 (Continuous): Administer this compound via continuous infusion for the duration of the experiment.

    • Group 2 (Intermittent): Administer this compound for a defined period (e.g., 4 hours), followed by a "drug holiday" of a specific duration (e.g., 2, 4, or 8 hours). Repeat this cycle.

    • Group 3 (Control): Administer vehicle.

  • Data Collection: Continuously monitor the physiological parameter throughout the experiment.

  • Analysis: Compare the magnitude and duration of the this compound effect between the continuous and intermittent dosing groups to determine if the "drug holiday" helps to maintain the drug's efficacy.

Signaling Pathways and Experimental Workflows

This compound-Induced Tachyphylaxis Signaling Pathway

The development of tachyphylaxis to this compound, as an alpha-adrenergic antagonist, involves a series of molecular events that lead to the desensitization and internalization of alpha-adrenergic receptors. This process is a negative feedback mechanism to prevent overstimulation of the signaling pathway.

Tolazoline_Tachyphylaxis cluster_desensitization Desensitization cluster_internalization Internalization This compound This compound Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor Blocks G_Protein G-Protein (Gq/Gi) Alpha_Receptor->G_Protein Prevents Activation GRK GRK Alpha_Receptor->GRK Recruits Beta_Arrestin β-Arrestin Alpha_Receptor->Beta_Arrestin Binds to Phosphorylated Receptor Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector No Signal GRK->Alpha_Receptor Phosphorylates Clathrin_Coated_Pit Clathrin-Coated Pit Beta_Arrestin->Clathrin_Coated_Pit Promotes Endosome Endosome Clathrin_Coated_Pit->Endosome Internalization Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: this compound tachyphylaxis signaling pathway.

Experimental Workflow for Investigating this compound Tachyphylaxis

This workflow outlines the key steps for systematically investigating and mitigating this compound tachyphylaxis in an experimental setting.

Experimental_Workflow A Define Experimental Model (In Vitro / In Vivo) B Establish Baseline Response to this compound A->B C Induce Tachyphylaxis (Prolonged/Repeated Dosing) B->C D Implement Mitigation Strategy C->D E Assess Receptor Status (Binding/Signaling Assays) C->E Quantify Tachyphylaxis D->E F Evaluate Efficacy of Mitigation Strategy D->F G Consider Alternative Alpha-Blockers F->G If strategy is ineffective

Caption: Workflow for studying this compound tachyphylaxis.

References

Technical Support Center: Managing Tolazoline-Induced Hypotension In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions regarding the management of systemic hypotension, a common side effect observed with the in vivo administration of Tolazoline.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hypotension?

A1: this compound induces hypotension primarily through its action as a non-selective competitive alpha-adrenergic receptor antagonist.[1][2] It blocks both α1 and α2 adrenergic receptors on vascular smooth muscle.[1] This action prevents endogenous catecholamines, such as norepinephrine and epinephrine, from binding to these receptors, leading to vasodilation (relaxation of blood vessels) and a subsequent drop in systemic blood pressure.[1] Additionally, this compound has some histamine agonist activity, which can contribute to vasodilation and a fall in blood pressure.[3]

Q2: What are the typical signs of this compound-induced hypotension in animal models?

A2: Beyond a measurable drop in blood pressure, you may observe reflex tachycardia (an increased heart rate) as a compensatory mechanism. Other observable signs can include peripheral vasodilation, which might manifest as pink or injected mucous membranes, and piloerection (hair standing on end).

Q3: What pharmacological agents can be used to counteract this compound-induced hypotension?

A3: Systemic hypotension caused by this compound can be managed by administering vasopressors, which are agents that constrict blood vessels, thereby increasing blood pressure. Commonly used vasopressors in a research setting for this purpose include:

  • Norepinephrine: As a potent alpha-1 adrenergic agonist, it directly counteracts the vasodilatory effect of this compound.

  • Dopamine: It can be used to increase blood pressure and cardiac output. Studies have shown that the combined administration of this compound and Dopamine can prevent systemic hypotension.

  • Phenylephrine: This is a selective alpha-1 adrenergic receptor agonist that causes vasoconstriction.

Q4: Are there any non-pharmacological ways to mitigate hypotension?

A4: While pharmacological intervention is the most direct approach, ensuring adequate fluid resuscitation before and during the experiment is a crucial supportive measure. Hypovolemia can exacerbate hypotension, so maintaining proper hydration is essential.

Troubleshooting Guide: Systemic Hypotension

Issue: Significant and rapid drop in blood pressure after this compound administration.

Potential Cause: The hypotensive effect of this compound is an expected consequence of its mechanism of action. The magnitude of the drop can be dose-dependent.

Solution Workflow:

Caption: Troubleshooting workflow for managing this compound-induced hypotension.

Experimental Protocols & Data

Management of this compound-Induced Hypotension with Vasopressors

This section provides an overview of a general experimental protocol for counteracting this compound-induced hypotension in a rodent model.

Animal Model: Male Wistar rats (250-300g)

Anesthesia: Urethane (1.2 g/kg, intraperitoneal)

Surgical Preparation:

  • Catheterize the carotid artery for continuous blood pressure monitoring.

  • Catheterize the jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for at least 30 minutes post-surgery before drug administration.

Drug Administration:

  • This compound: Administer a bolus dose of 1-2 mg/kg intravenously.

  • Vasopressor Intervention: Upon observing a significant drop in mean arterial pressure (e.g., >20 mmHg), initiate an intravenous infusion of the chosen vasopressor.

Quantitative Data: Vasopressor Dosing for Hypotension Management

The following table summarizes typical starting infusion rates for common vasopressors used to manage hypotension. Note that these are starting points and should be titrated based on the observed physiological response.

VasopressorTypical Starting Infusion Rate (IV)Mechanism of ActionKey Considerations
Norepinephrine 0.05-0.1 µg/kg/minPotent alpha-1 adrenergic agonistTitrate every 5-15 minutes to achieve the target mean arterial pressure.
Dopamine 2-5 µg/kg/minActs on dopaminergic and adrenergic receptorsEffects are dose-dependent; higher doses have more pronounced alpha-adrenergic effects.
Phenylephrine 0.5-2.0 µg/kg/minSelective alpha-1 adrenergic agonistMay cause reflex bradycardia.

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling and this compound's Antagonism

This compound acts as an antagonist at alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The typical signaling cascade initiated by an agonist like norepinephrine is blocked by this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Binds & Activates This compound This compound This compound->Alpha1_Receptor Binds & Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Activates Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) PKC->Vasoconstriction

Caption: this compound blocks norepinephrine from activating the α1-adrenergic receptor.

References

Technical Support Center: Mitigating the Histamine-Mediated Effects of Tolazoline in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the histamine-mediated effects of Tolazoline in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's histamine-mediated effects?

A1: this compound, while known as an alpha-adrenergic antagonist, also exhibits activity at histamine receptors.[1][2] Its vasodilatory and other systemic effects can be attributed in part to its action as a histamine H2 receptor agonist.[3][4][5] This means it directly stimulates H2 receptors, leading to downstream cellular responses. Additionally, some evidence suggests that this compound can induce the release of endogenous histamine, further contributing to these effects.

Q2: Which specific histamine receptors does this compound interact with?

A2: Research indicates that this compound primarily interacts with histamine H2 receptors. Studies have shown that its effects can be blocked by H2-selective antagonists like cimetidine and metiamide. There is little evidence to suggest significant direct activity at histamine H1 receptors.

Q3: What are the common physiological effects observed due to this compound's histamine activity?

A3: The histamine-mediated effects of this compound can manifest as vasodilation, leading to hypotension (a drop in blood pressure), and positive chronotropic effects on the heart (tachycardia or increased heart rate). In some experimental models, these effects are significant and can confound the interpretation of results related to its alpha-adrenergic blocking properties.

Q4: How can I differentiate between this compound's alpha-adrenergic and histamine-mediated effects in my experiment?

A4: To dissect these two effects, you can use selective antagonists. To block the histamine-mediated effects, pre-treatment with a histamine H2 receptor antagonist (e.g., cimetidine or metiamide) is effective. To isolate the histamine effects, you can first block the alpha-adrenergic receptors with a more selective antagonist that lacks histamine activity, such as phentolamine, before administering this compound.

Troubleshooting Guides

Issue 1: Unexpected or Excessive Hypotension in Animal Models

Symptoms: A more significant drop in mean arterial pressure than anticipated after this compound administration, potentially compromising the animal's physiological state and the experiment's validity.

Troubleshooting Steps:

  • Verify Dosage: Double-check the calculated and administered dose of this compound. Excessive doses can lead to profound hypotension.

  • Administer an H2 Receptor Antagonist:

    • Rationale: The hypotension may be largely driven by this compound's agonistic activity at histamine H2 receptors, causing vasodilation.

    • Action: Pre-treat the animal with a selective H2 antagonist, such as cimetidine or metiamide, at a dose sufficient to block H2 receptors before administering this compound. The specific dose will depend on the animal model and should be determined from literature or pilot studies.

  • Monitor Vital Signs Continuously: Ensure continuous monitoring of blood pressure and heart rate to observe the efficacy of the H2 blockade.

  • Consider a Different Alpha-Adrenergic Antagonist: If the histamine-mediated effects remain problematic, consider using an alpha-adrenergic antagonist with no or minimal histamine receptor activity, such as phentolamine, as a negative control or alternative.

Issue 2: Tachycardia or Cardiac Arrhythmias Observed Post-Tolazoline Administration

Symptoms: An unexpected increase in heart rate (tachycardia) or the appearance of cardiac arrhythmias following this compound administration.

Troubleshooting Steps:

  • Rule out Reflex Tachycardia: The tachycardia could be a compensatory reflex to hypotension. If hypotension is also present, addressing it (see Issue 1) may resolve the tachycardia.

  • Block H2 Receptors:

    • Rationale: this compound can exert a direct positive chronotropic effect on the atria through H2 receptor stimulation.

    • Action: Similar to troubleshooting hypotension, pre-treatment with an H2 receptor antagonist like metiamide can selectively block these cardiac effects.

  • Evaluate Beta-Adrenergic Involvement: While less common for this compound's direct action, ensure that the experimental conditions do not involve confounding beta-adrenergic stimulation. Co-administration of a beta-blocker like propranolol can be used for this purpose, though studies suggest it does not inhibit this compound's primary histamine-mediated effects.

Quantitative Data Summary

The following table summarizes the antagonist properties against this compound's effects as reported in the literature.

AntagonistReceptor TargetObserved Effect on this compound ActionPotency (pA2/KB)Reference(s)
Cimetidine H2 ReceptorBlocks this compound-induced cAMP accumulation and tachycardia.Not explicitly stated in the provided results.
Metiamide H2 ReceptorCompletely blocks this compound-activated adenylate cyclase; blocks cardiac effects.Not explicitly stated in the provided results.
Diphenhydramine H1 ReceptorDid not inhibit this compound-induced cAMP accumulation at low concentrations.Not applicable.
Chlorpheniramine H1 ReceptorFailed to block contractions produced by imidazolines.KB = 7.6 x 10-9 M (against histamine)
Propranolol Beta-AdrenergicDid not inhibit this compound-induced cAMP accumulation.Not applicable.
Phentolamine Alpha-AdrenergicDid not activate adenylate cyclase at the H2 receptor site.pA2 = 8.0 (against this compound in rabbit aorta)

Experimental Protocols

Protocol: In Vitro Assessment of H2 Receptor-Mediated Effects of this compound in Isolated Guinea Pig Atria

This protocol is designed to demonstrate and mitigate the positive chronotropic effects of this compound mediated by histamine H2 receptors.

1. Materials and Reagents:

  • Krebs-Henseleit solution
  • This compound hydrochloride
  • Histamine dihydrochloride
  • Metiamide
  • Propranolol
  • Isolated tissue bath setup with force transducer and data acquisition system
  • Carbogen gas (95% O2, 5% CO2)
  • Guinea pig

2. Tissue Preparation:

  • Humanely euthanize a guinea pig according to approved institutional protocols.
  • Rapidly excise the heart and place it in cold Krebs-Henseleit solution.
  • Dissect the right atria, which beats spontaneously.
  • Mount the atria in an isolated tissue bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with Carbogen gas.
  • Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.

3. Experimental Procedure:

  • Baseline Recording: Record the spontaneous heart rate for a stable 10-15 minute period.
  • Control (this compound alone):
  • Generate a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 1 µM) and increase it stepwise (e.g., 3-fold increments) until a maximal response is achieved or up to a predetermined maximum concentration.
  • Record the heart rate at each concentration.
  • H2 Receptor Blockade:
  • Wash out the this compound and allow the atria to return to a stable baseline.
  • Add a fixed concentration of metiamide (e.g., 1 µM) to the bath and incubate for 20-30 minutes.
  • Repeat the cumulative concentration-response curve for this compound in the presence of metiamide.
  • (Optional) Beta-Adrenergic Blockade:
  • To confirm the effect is not beta-adrenergic, perform another washout and incubate with propranolol (e.g., 1 µM) before generating a this compound concentration-response curve.

4. Data Analysis:

  • Measure the change in heart rate from baseline at each concentration of this compound.
  • Plot the concentration-response curves (heart rate increase vs. log[this compound]).
  • Compare the curves in the absence and presence of metiamide. A rightward shift and potential depression of the maximal response in the presence of metiamide indicates H2 receptor-mediated effects.

Visualizations

Tolazoline_Signaling_Pathway cluster_alpha Alpha-Adrenergic Pathway cluster_histamine Histamine Pathway This compound This compound alpha_receptor α-Adrenergic Receptor This compound->alpha_receptor Antagonist h2_receptor Histamine H2 Receptor This compound->h2_receptor Agonist alpha_effect Alpha-Adrenergic Blockade alpha_receptor->alpha_effect ac Adenylyl Cyclase h2_receptor->ac Activates camp ↑ cAMP ac->camp response Physiological Response (e.g., Vasodilation, Tachycardia) camp->response

Caption: this compound's dual signaling pathways.

Troubleshooting_Workflow start Experiment with this compound issue Unexpected Hypotension or Tachycardia? start->issue check_dose 1. Verify this compound Dose issue->check_dose Yes resolved Issue Mitigated issue->resolved No add_h2_antagonist 2. Pre-treat with H2 Antagonist (e.g., Cimetidine) check_dose->add_h2_antagonist monitor 3. Monitor Vitals & Re-administer This compound add_h2_antagonist->monitor not_resolved Issue Persists monitor->not_resolved not_resolved->resolved Yes consider_alt Consider Alternative α-Antagonist (e.g., Phentolamine) not_resolved->consider_alt No

Caption: Troubleshooting workflow for unexpected effects.

Mitigation_Strategies center_node Mitigating this compound's Histamine Effects strategy1 Pharmacological Blockade center_node->strategy1 strategy2 Dose Optimization center_node->strategy2 strategy3 Use of Alternatives center_node->strategy3 detail1 Pre-treatment with selective H2 antagonists (Cimetidine, Metiamide) strategy1->detail1 detail2 Use the lowest effective dose of this compound to minimize off-target effects. strategy2->detail2 detail3 Employ α-antagonists with no histaminergic activity (e.g., Phentolamine). strategy3->detail3

Caption: Summary of mitigation strategies.

References

Addressing the paradoxical hypertensive response to Tolazoline in some models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the cardiovascular effects of Tolazoline. This guide provides answers to frequently asked questions and troubleshooting advice for the paradoxical hypertensive response observed in some experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound's paradoxical hypertensive response?

This compound exhibits complex pharmacology beyond simple alpha-adrenergic antagonism. The hypertensive effect is believed to result from a combination of mechanisms:

  • Partial Alpha-1 Adrenergic Agonism: this compound and its derivatives can act as partial agonists at postsynaptic alpha-1 adrenoceptors, which mediate vasoconstriction.[1] This direct action can raise peripheral vascular resistance.

  • Sympathomimetic Action: In animal models pre-treated with reserpine (which depletes catecholamine stores), this compound produces a sympathomimetic vasoconstrictor action, suggesting it can also act directly on vascular smooth muscle to cause contraction.[2]

  • Presynaptic Alpha-2 Receptor Antagonism: By blocking presynaptic alpha-2 autoreceptors, this compound can inhibit the negative feedback loop that normally limits norepinephrine release from sympathetic nerve endings.[3] This leads to increased synaptic norepinephrine, which can stimulate postsynaptic alpha-1 and beta-1 receptors, increasing blood pressure and heart rate.

  • Histamine Receptor Activity: this compound has agonist activity at histamine H1 and H2 receptors.[4] While H1 agonism can contribute to vasodilation, H2 agonism can produce positive chronotropic (heart rate) effects, complicating the overall cardiovascular response.[5]

Q2: In which experimental models is this paradoxical response most commonly observed?

The hypertensive response to this compound is not universal and is often dependent on the specific experimental context and animal model.

  • Equine (Horse) Model: A hypertensive effect is well-documented in horses, particularly when this compound is administered intravenously to reverse sedation caused by the alpha-2 agonist xylazine. Doses of 4.0 to 7.5 mg/kg can lead to a mild but persistent systemic hypertension.

  • Feline (Cat) and Canine (Dog) Models: A significant pressor effect has been demonstrated in cats and dogs pre-treated with reserpine and anesthetized with pentobarbitone sodium. This model highlights the drug's direct vasoconstrictor properties when endogenous catecholamines are depleted.

  • Bison and Other Ruminants: While used as a reversal agent in these species, side effects including hypertension have been reported.

Q3: What is the typical onset and duration of the hypertensive effect?

In horses, a mild increase in blood pressure may occur shortly after intravenous administration and can be persistent. Heart rate may also briefly increase immediately after injection but typically returns to baseline rates within 5-10 minutes. In some models, a transient initial decrease in blood pressure may occur, followed by a more gradual or precipitous rise above baseline.

Troubleshooting Guide

Issue: My subject's blood pressure dropped briefly before spiking dramatically.

Answer: This biphasic response is a known phenomenon with this compound administration.

  • Initial Hypotension: The initial drop in blood pressure is likely due to this compound's direct peripheral vasodilator effects and its agonist activity at histamine H1 receptors.

  • Subsequent Hypertension: The following rise in pressure is the paradoxical hypertensive response, driven by partial alpha-1 agonism and increased norepinephrine release from presynaptic alpha-2 receptor blockade. Recommendation: Administer this compound slowly via intravenous infusion. Rapid IV administration can exacerbate these hemodynamic fluctuations and may lead to sudden death. Always monitor blood pressure continuously during and after administration.

Issue: The subject is exhibiting neurological or gastrointestinal side effects.

Answer: These side effects are often observed alongside the cardiovascular response and are dose-dependent.

  • Observed Signs: Common signs include restlessness, apprehension, muscle fasciculations, hyperalgesia of the lips (licking), piloerection (hair standing on end), abdominal discomfort (mild colic), and GI hypermotility or diarrhea.

  • Mechanism: These effects are linked to this compound's broad receptor activity, including its cholinergic and histaminergic properties. Recommendation: Ensure you are using the correct dose for your model. The recommended therapeutic dose in horses is 4.0 mg/kg. Higher doses significantly increase the risk and severity of adverse effects. Overdoses at 5 times the recommended amount have been associated with fatalities in horses.

Issue: The hypertensive response is more variable than expected.

Answer: The cardiovascular effects of this compound can be unpredictable, especially when administered as a sole agent.

  • Anesthetic Interaction: The type of anesthetic used can influence the outcome. The pressor response has been clearly demonstrated in animals anesthetized with pentobarbitone sodium. Interactions with other agents like halothane may produce different results.

  • Pre-treatment Conditions: The response is particularly pronounced in animals pre-treated with reserpine, which alters the state of the sympathetic nervous system. Recommendation: Standardize your experimental conditions meticulously. This includes the type and depth of anesthesia, the subject's physiological state (e.g., hydration, acid-base balance), and any pre-treatments. If possible, run a pilot study to establish the dose-response relationship in your specific model and conditions.

Quantitative Data

The following table summarizes quantitative data from a study in horses where this compound was used to reverse xylazine-induced sedation.

ParameterBaseline (Pre-Tolazoline)Post-Tolazoline (4 mg/kg IV)Animal Model
Mean Arterial Pressure (MAP) 118 ± 11 mmHg146 ± 27 mmHgHealthy Adult Horses
Systemic Vascular Resistance 182 ± 28 mmHg·ml⁻¹·min⁻¹·kg⁻¹380 ± 58 mmHg·ml⁻¹·min⁻¹·kg⁻¹Healthy Adult Horses

Data extracted from a study where hemodynamic effects were measured during infusions.

Experimental Protocols

Protocol 1: Xylazine Reversal Hypertension Model (Equine)

This protocol is designed to evaluate the hypertensive effects of this compound when reversing xylazine sedation in horses.

  • Animal Preparation:

    • Use healthy adult horses with normal cardiovascular function.

    • For direct blood pressure monitoring, place a 20-gauge catheter into a facial or transverse facial artery.

    • Connect the arterial catheter to a calibrated pressure transducer zeroed to atmospheric pressure.

    • Place an intravenous catheter for drug administration.

  • Sedation Induction:

    • Administer an intravenous (IV) bolus of xylazine at 1.0 mg/kg.

    • Immediately following the bolus, begin a continuous IV infusion of xylazine at 12 µg/kg/min to maintain a steady state of sedation.

  • This compound Administration:

    • After 60 minutes of xylazine infusion, administer this compound at a dose of 4.0 mg/kg via slow IV injection.

  • Data Collection & Monitoring:

    • Record mean arterial pressure (MAP), heart rate, and respiratory rate continuously.

    • Monitor for clinical side effects such as restlessness, muscle tremors, and GI motility changes.

    • Continue monitoring for at least 60 minutes post-Tolazoline administration.

Protocol 2: Reserpine Pre-treatment Model (Feline/Canine)

This model is designed to unmask the direct sympathomimetic and vasoconstrictor effects of this compound.

  • Animal Preparation:

    • Use healthy adult cats or dogs.

    • Pre-treat the animal with reserpine to deplete endogenous catecholamine stores. (Note: Specific reserpine dosage and timing protocols must be determined from relevant literature and approved by an institutional animal care and use committee).

  • Anesthesia and Instrumentation:

    • Anesthetize the subject with pentobarbitone sodium via IV injection.

    • Perform surgical instrumentation for cardiovascular monitoring, including placement of an arterial line for direct blood pressure measurement and an IV line for drug delivery.

  • This compound Administration:

    • Administer this compound at a dose of 0.5 mg/kg via IV injection.

  • Data Collection & Analysis:

    • Record the change in mean arterial pressure from baseline.

    • To confirm the hypertensive mechanism, the experiment can be repeated in a separate cohort pre-treated with an alpha-1 antagonist like phenoxybenzamine, which is expected to inhibit the this compound-induced pressor response.

Visualizations

Signaling Pathways

G cluster_0 cluster_1 Vascular Smooth Muscle Cell cluster_2 Sympathetic Nerve Terminal cluster_3 Mast Cell / Other This compound This compound Alpha1 Alpha-1 Receptor This compound->Alpha1 Partial Agonist Alpha2 Presynaptic Alpha-2 Receptor This compound->Alpha2 Antagonist Hist_Receptor Histamine Receptors (H1) This compound->Hist_Receptor Agonist Ca_Influx Ca++ Influx Alpha1->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction Hypertensive_Response Hypertensive Response Contraction->Hypertensive_Response NE_Release Norepinephrine (NE) Release Alpha2->NE_Release Inhibition Removed NE_Release->Hypertensive_Response Acts on Alpha-1 Hist_Release Histamine Release Hist_Receptor->Hist_Release VasoD Vasodilation (Transient) Hist_Release->VasoD Biphasic_Response Biphasic Response VasoD->Biphasic_Response Initial Hypotension

Caption: Proposed signaling pathways for this compound's paradoxical hypertensive effect.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Selection Select Animal Model (e.g., Horse, Cat) Instrumentation Surgical Instrumentation (Arterial & IV Lines) Animal_Selection->Instrumentation Baseline Record Baseline (MAP, HR) Instrumentation->Baseline Pre_Treat Pre-treatment (e.g., Xylazine, Reserpine) Baseline->Pre_Treat Tolazoline_Admin Administer this compound (Slow IV) Pre_Treat->Tolazoline_Admin Monitoring Continuous Monitoring (CV & Clinical Signs) Tolazoline_Admin->Monitoring Data_Collection Collect Data Monitoring->Data_Collection Stats Statistical Analysis (Compare Pre vs. Post) Data_Collection->Stats Report Report Findings Stats->Report

Caption: General experimental workflow for studying this compound's cardiovascular effects.

Troubleshooting Logic

G Start Unexpected Hypertensive Response Observed Check_Dose Is the dose correct for the model? (e.g., 4 mg/kg for horse) Start->Check_Dose Check_Admin Was administration slow IV? Check_Dose->Check_Admin Yes Result_HighDose High dose increases risk. Reduce dose and monitor for adverse effects (GI, CNS). Check_Dose->Result_HighDose No Biphasic Was there an initial drop in BP? Check_Admin->Biphasic Yes Result_FastAdmin Rapid admin exacerbates effects. Use slow infusion. Check_Admin->Result_FastAdmin No Result_Biphasic This is an expected biphasic response. Continue monitoring. Biphasic->Result_Biphasic Yes Result_Complex Response is complex. Review protocol for confounders (anesthesia, pre-treatments). Biphasic->Result_Complex No

Caption: Decision tree for troubleshooting an unexpected hypertensive response.

References

Optimizing Tolazoline Concentration for In Vitro Vasorelaxation Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing tolazoline concentration in in vitro vasorelaxation assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced vasorelaxation?

This compound primarily induces vasorelaxation through its action as a non-selective competitive antagonist of both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[1][2] By blocking these receptors on vascular smooth muscle cells, this compound prevents the vasoconstrictive effects of endogenous catecholamines like norepinephrine. Additionally, this compound can interact with histamine H2 receptors, which can also contribute to vasodilation.[3][4][5]

Q2: What is a typical concentration range for this compound in in vitro vasorelaxation assays?

The optimal concentration of this compound can vary depending on the specific tissue, pre-constricting agent, and experimental conditions. However, a common starting point for generating a concentration-response curve is in the micromolar (µM) range. Based on available data, concentrations can range from nanomolar (nM) to high micromolar levels. For instance, a concentration of 1 µM has been shown to inhibit noradrenaline-induced contraction in isolated smooth muscle cells. The ED50 for this compound-induced contraction in rat aorta has been reported as 1.63 x 10⁻⁵ M (16.3 µM), which can provide a reference point for the concentration range to explore for relaxation of pre-constricted vessels.

Troubleshooting Guide

Q3: My tissue is not showing a significant relaxation response to this compound. What are the possible reasons?

Several factors could contribute to a lack of response:

  • Inadequate Pre-contraction: The tissue must be sufficiently pre-constricted to observe a relaxation response. Ensure you are using an appropriate concentration of a vasoconstrictor like phenylephrine or potassium chloride (KCl).

  • Endothelial Damage: If the vasorelaxant effect of this compound in your specific tissue preparation is endothelium-dependent, damage to the endothelium during dissection and mounting will diminish the response. It is crucial to verify endothelial integrity with an endothelium-dependent vasodilator like acetylcholine.

  • Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response. It is recommended to perform a cumulative concentration-response curve to determine the optimal range.

  • Tissue Viability: The tissue may have lost its viability. This can be checked by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

Q4: I am observing a biphasic or unexpected contractile response to this compound. Why is this happening?

This can be attributed to the complex pharmacology of this compound:

  • Histamine Receptor Activation: this compound can interact with histamine receptors, which, depending on the specific receptor subtype and tissue, could lead to varied responses. In some vascular beds, histamine can cause vasoconstriction.

  • Partial Agonist Activity: At certain concentrations and in specific tissues, this compound may exhibit partial agonist activity at adrenergic receptors, leading to a contractile response.

Q5: There is high variability in my results between different aortic ring preparations. How can I improve consistency?

Variability is a common challenge in ex vivo assays. To minimize it:

  • Standardize Dissection Technique: Ensure a consistent and gentle technique for dissecting and mounting the aortic rings to minimize endothelial damage and mechanical stress.

  • Consistent Ring Size: Use a micrometer to ensure all aortic rings are of a uniform size.

  • Equilibration Time: Allow for a sufficient and consistent equilibration period for the tissues in the organ bath before starting the experiment.

  • Randomization: Randomize the assignment of different treatments to the aortic rings from the same animal.

Experimental Protocols & Data

Protocol: In Vitro Vasorelaxation Assay Using Rat Thoracic Aorta

This protocol outlines the key steps for assessing this compound-induced vasorelaxation in isolated rat aortic rings.

  • Tissue Preparation:

    • Humanely euthanize a rat and carefully excise the thoracic aorta.

    • Immediately place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

    • Gently remove adhering connective and adipose tissue under a dissecting microscope.

    • Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire or wooden stick.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubble with 95% O₂ and 5% CO₂.

    • Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for at least 60-90 minutes, changing the buffer every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Assess the viability of the rings by inducing a contraction with 60 mM KCl.

    • After washing and returning to baseline, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, add acetylcholine (e.g., 10 µM) to confirm endothelial integrity. A relaxation of over 80% is generally considered indicative of an intact endothelium.

  • Concentration-Response Curve Generation:

    • After washing out the acetylcholine and allowing the tension to return to baseline, re-constrict the aortic rings with phenylephrine (1 µM).

    • Once a stable plateau is achieved, cumulatively add increasing concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) to the organ bath.

    • Record the relaxation response at each concentration.

Data Presentation

The following tables provide representative data for this compound concentration and its effect on vasorelaxation.

Table 1: Representative Concentration-Response Data for this compound-Induced Vasorelaxation

This compound Concentration (M)% Relaxation (Mean ± SEM)
1 x 10⁻⁹5.2 ± 1.1
1 x 10⁻⁸15.8 ± 2.5
1 x 10⁻⁷35.1 ± 4.2
1 x 10⁻⁶60.7 ± 5.9
1 x 10⁻⁵85.3 ± 3.8
1 x 10⁻⁴98.6 ± 1.3

Note: This data is representative and may vary based on experimental conditions. The relaxation is calculated as a percentage of the pre-contraction induced by phenylephrine.

Table 2: Key Pharmacological Parameters for this compound

ParameterValueTissuePre-constrictor
EC₅₀ (Relaxation) ~5 x 10⁻⁷ MRat AortaPhenylephrine (1 µM)
ED₅₀ (Contraction) 1.63 x 10⁻⁵ MRat AortaN/A

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in this compound's action and a typical experimental workflow.

Tolazoline_Alpha_Blockade cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Blocks PLC PLC Activation Alpha1->PLC Relaxation Vasorelaxation Alpha1->Relaxation IP3 IP3 & DAG Increase PLC->IP3 Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha1 Activates

This compound blocking α1-adrenergic receptor signaling.

Tolazoline_Presynaptic_Alpha2_Blockade cluster_Synapse Sympathetic Nerve Terminal & Synaptic Cleft Presynaptic_Neuron Presynaptic Nerve Terminal NE_Release Norepinephrine Release Presynaptic_Neuron->NE_Release Alpha2 α2-Adrenergic Receptor (Presynaptic) Alpha2->NE_Release Increased_NE Increased Norepinephrine in Synaptic Cleft Alpha2->Increased_NE NE_Release->Alpha2 Negative Feedback This compound This compound This compound->Alpha2 Blocks

This compound's effect on presynaptic α2-adrenergic receptors.

Tolazoline_Histamine_Pathway cluster_VascularSmoothMuscleCell_H2 Vascular Smooth Muscle Cell This compound This compound H2_Receptor Histamine H2 Receptor This compound->H2_Receptor Activates AC Adenylyl Cyclase Activation H2_Receptor->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation

Potential vasodilatory pathway via histamine H2 receptors.

Experimental_Workflow A Tissue Preparation (Aortic Ring Dissection) B Mounting in Organ Bath & Equilibration A->B C Viability & Endothelial Integrity Check B->C D Pre-contraction (e.g., Phenylephrine) C->D E Cumulative Addition of this compound D->E F Data Acquisition (Tension Recording) E->F G Data Analysis (Concentration-Response Curve) F->G

Experimental workflow for vasorelaxation assay.

References

Troubleshooting variability in Tolazoline efficacy for xylazine reversal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting variability in tolazoline efficacy for xylazine reversal. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing incomplete or delayed reversal of xylazine-induced sedation after administering this compound?

A1: Incomplete or slow reversal can be attributed to several factors. The efficacy of this compound is highly dependent on appropriate dosing, the route of administration, and the species being studied. The initial dose of xylazine and the resulting depth of sedation also play a critical role[1].

  • Dosage: Ensure you are using the correct dose ratio of this compound to xylazine. The effects of this compound are dose-dependent[2]. Insufficient doses will lead to partial or slow recovery, while excessive doses can cause adverse effects such as restlessness or hyperemia[2].

  • Route of Administration: Intravenous (IV) administration of this compound typically results in a more rapid onset of arousal compared to intramuscular (IM) injection[2]. If you are using the IM route, expect a slower recovery time.

  • Timing: Administering this compound is most effective when the peak effects of xylazine have been reached. The time to peak effect for xylazine can vary based on its administration route.

Q2: Are there species-specific differences in how animals respond to xylazine and this compound?

A2: Yes, significant species-specific variability exists. Ruminants, such as cattle and sheep, are known to be particularly sensitive to the sedative effects of xylazine compared to other species like horses[3]. Consequently, both the sedative and reversal protocols must be adapted for the specific species.

  • Ruminant Sensitivity: Cattle require smaller doses of xylazine for effective sedation.

  • Comparative Efficacy: In cattle, this compound has been reported to be a superior reversal agent compared to yohimbine. Conversely, some studies in wild felids suggest yohimbine may be superior to this compound.

  • Adverse Effects: Side effects of this compound have been noted in horses, including abdominal discomfort, diarrhea, and hypertension.

Q3: Can the physiological state of the animal affect the outcome of the reversal?

A3: Absolutely. The animal's condition and demeanor are critical variables.

  • Stress and Demeanor: Anxious or stressed animals often have elevated sympathetic tone, which can counteract the sedative effects of xylazine, sometimes requiring larger doses for initial sedation. This higher initial dose may, in turn, require a carefully calculated reversal dose.

  • Underlying Health Conditions: this compound is not recommended for animals with metabolically unstable conditions, cardiac disease, hypovolemia, or shock. Pre-existing conditions can alter drug metabolism and cardiovascular response to both xylazine and this compound.

  • Climatic Conditions: Environmental factors, such as high temperatures, can add physiological stress to the animal, potentially complicating both sedation and reversal procedures.

Q4: My reversal was successful, but the animal seems agitated and is showing adverse effects. What could be the cause?

A4: Agitation and other adverse effects post-reversal are often a sign of incorrect this compound dosage. While this compound is an effective antagonist, it is not a selective α2-antagonist and possesses other pharmacological properties, including histamine agonist activity and α1-antagonistic effects.

  • Overdosing: High doses of this compound can lead to restlessness, piloerection (hair standing on end), and hyperemia (excess blood in vessels). In horses, overdoses have been associated with fatalities.

  • Cardiovascular Effects: this compound can reverse xylazine-induced bradycardia but may also cause tachycardia and a transient period of hypertension.

  • Gastrointestinal Effects: In some species, particularly horses, this compound can cause gastrointestinal hypermotility and mild colic.

Data Presentation: Dosage and Efficacy

The following tables summarize key quantitative data from various studies. These values should be used as a guideline, and investigators should determine optimal dosages based on their specific experimental conditions and subjects.

Table 1: Recommended Dosages for Xylazine and this compound in Various Species

SpeciesXylazine Dose (mg/kg)RouteThis compound Dose (mg/kg)RouteReference
Calves0.3IM1.0 - 2.0IV
Sheep0.4IV2.0IV
Cats2.0IM1.0 - 3.0IV
Cats2.0IM3.0 - 5.0IM
HorsesVariesIV/IM4.0IV
Cattle0.35IM4.0IV

Table 2: Comparative Efficacy of this compound Reversal in Calves (Xylazine administered at 0.3 mg/kg IM)

This compound Dose (mg/kg, IV)Mean Arousal Time (minutes)Mean Standing Time (minutes)Reference
0 (Saline Control)27.8 ± 11.538.8 ± 2.8
1.04.7 ± 3.814.0 ± 11.0
2.00.9 ± 0.53.0 ± 1.2
4.00.7 ± 0.32.4 ± 1.1

Visualizations: Pathways and Workflows

SignalingPathways cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron / Effector Cell Xylazine Xylazine (Agonist) Alpha2 α2-Adrenergic Receptor Xylazine->Alpha2 Binds & Activates This compound This compound (Antagonist) This compound->Alpha2 Binds & Blocks Release Norepinephrine Release Alpha2->Release Inhibits NE Norepinephrine Release->NE Releases PostReceptor Postsynaptic Receptor NE->PostReceptor Activates Effect Sedation, Analgesia, Muscle Relaxation PostReceptor->Effect Leads to

Caption: Pharmacological mechanism of Xylazine and this compound.

TroubleshootingWorkflow start Start: Inconsistent Xylazine Reversal q_dose Was the this compound dose calculated correctly for the species and Xylazine dose? start->q_dose q_route Was the route of administration appropriate for desired recovery speed? q_dose->q_route Yes a_dose Action: Recalculate dose. Consult species-specific literature. Consider dose-response relationship. q_dose->a_dose No q_species Have species-specific sensitivities been considered (e.g., ruminant vs. equine)? q_route->q_species Yes a_route Action: Use IV route for rapid reversal. Allow more time for IM route. q_route->a_route No q_animal_state Was the animal stressed, or does it have underlying health conditions? q_species->q_animal_state Yes a_species Action: Adjust dosage based on known species sensitivities. Consider alternative reversal agents. q_species->a_species No a_animal_state Action: Ensure calm handling. Screen for contraindications (e.g., cardiac disease). q_animal_state->a_animal_state Yes end_node Outcome: Optimized Reversal Protocol q_animal_state->end_node No (Animal is healthy & calm) a_dose->q_route a_route->q_species a_species->q_animal_state a_animal_state->end_node

Caption: Troubleshooting workflow for variable this compound efficacy.

Experimental Protocols

Protocol: Standardized Evaluation of this compound Reversal Efficacy

This protocol provides a framework for assessing the effectiveness of this compound in reversing xylazine-induced sedation.

1. Subject Preparation:

  • Select healthy, adult animals of the target species, properly acclimated to the experimental environment.

  • Perform a baseline health assessment, including recording vital signs (heart rate, respiratory rate, rectal temperature).

  • Withhold food for an appropriate period according to species-specific guidelines to prevent complications like bloat, but do not withhold water.

2. Sedation Induction:

  • Administer a standardized dose of xylazine hydrochloride (e.g., 0.3 mg/kg for calves) via a consistent route (e.g., intramuscularly).

  • Record the time of injection.

  • Begin monitoring the animal immediately. Record the time to recumbency (the point at which the animal lies down and is unable to rise).

  • Use a validated sedation scoring system to assess the depth of sedation at regular intervals (e.g., every 5 minutes).

3. Reversal Administration:

  • At a predetermined time post-xylazine administration (e.g., 20 minutes), administer the calculated dose of this compound hydrochloride.

  • The route of administration (e.g., IV) should be consistent across all experimental groups. A control group should receive an equivalent volume of sterile saline.

  • Record the exact time of antagonist/saline injection.

4. Monitoring and Data Collection:

  • Continuously monitor the animal and record key recovery milestones:

    • Arousal Time: The time from this compound/saline injection until the first signs of arousal (e.g., head lift, purposeful movement).

    • Standing Time: The time from this compound/saline injection until the animal successfully stands without assistance.

  • Continue to record physiological parameters (heart rate, respiratory rate) at regular intervals (e.g., every 5-10 minutes) until the animal is fully recovered.

  • Observe and score the quality of recovery, noting any adverse effects such as ataxia, agitation, muscle tremors, or signs of distress.

5. Data Analysis:

  • Compare the mean arousal and standing times between the control group and the this compound treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Analyze the physiological data to determine the extent to which this compound reversed xylazine-induced cardiorespiratory depression.

  • A significant reduction in arousal and standing times in the this compound group compared to the control group indicates effective reversal.

References

Technical Support Center: Accounting for Tolazoline's Off-Target Effects on Imidazoline Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of tolazoline. The primary focus is to address the challenges arising from this compound's off-target interactions with imidazoline receptors, which can confound data analysis when studying its primary alpha-2 adrenergic receptor antagonist activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary and off-target receptors?

This compound is a non-selective alpha-adrenergic antagonist, meaning it blocks both α1 and α2-adrenergic receptors.[1][2] However, due to its imidazoline chemical structure, it also exhibits significant affinity for imidazoline receptors (I-receptors), specifically the I1 and I2 subtypes.[3] Furthermore, some studies have shown that this compound can interact with histamine H2 receptors.[4][5] This promiscuity requires careful experimental design to isolate its effects on the alpha-2 adrenergic system.

Q2: What are the different subtypes of imidazoline receptors and their functions?

There are three main subtypes of imidazoline receptors:

  • I1-imidazoline receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure. Their activation leads to a decrease in sympathetic outflow.

  • I2-imidazoline receptors: These receptors are more widely distributed and are found in various tissues, including the brain, liver, and kidneys. They are implicated in the modulation of pain, neuroprotection, and the regulation of monoamine oxidase (MAO) activity.

  • I3-imidazoline receptors: Mainly found in pancreatic beta-cells, these receptors play a role in the regulation of insulin secretion.

Q3: Why is it crucial to account for this compound's effects on imidazoline receptors in my experiments?

Failing to account for this compound's off-target effects can lead to misinterpretation of experimental results. For example, a physiological response observed after this compound administration might be incorrectly attributed solely to alpha-2 adrenergic blockade when, in fact, it could be partially or wholly mediated by its action on imidazoline receptors. This is particularly important in cardiovascular, neurological, and metabolic studies where both receptor systems are active.

Q4: What are the key pharmacological tools to differentiate between alpha-2 adrenergic and imidazoline receptor effects?

A combination of selective antagonists is essential. Here are some commonly used tools:

  • Yohimbine: A relatively selective alpha-2 adrenergic receptor antagonist with lower affinity for imidazoline receptors. However, at higher concentrations, it can also interact with serotonin receptors.

  • Idazoxan: A non-selective antagonist that binds to both alpha-2 adrenergic and imidazoline receptors (I1 and I2). It is often used as a tool to investigate the overall contribution of both receptor systems.

  • Efaroxan: An antagonist with a preference for I1-imidazoline receptors and alpha-2 adrenergic receptors over I2-imidazoline receptors.

  • BU224: A selective I2-imidazoline receptor ligand.

By comparing the effects of this compound in the presence and absence of these antagonists, researchers can begin to dissect the contribution of each receptor system.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected physiological responses with this compound.

  • Possible Cause: The observed effect may be a composite of this compound's actions on alpha-2 adrenergic, imidazoline, and potentially histamine receptors.

  • Troubleshooting Steps:

    • Pharmacological Blockade: Conduct experiments where the tissue or animal is pre-treated with selective antagonists.

      • To isolate the alpha-2 adrenergic effect, pre-treat with a selective imidazoline receptor antagonist (if a truly selective one is available for your system) before administering this compound.

      • To investigate the imidazoline effect, pre-treat with a selective alpha-2 adrenergic antagonist like yohimbine.

      • To assess the contribution of histamine H2 receptors, use a selective H2 antagonist like metiamide.

    • Dose-Response Curves: Generate dose-response curves for this compound in the presence and absence of selective antagonists. A shift in the curve will indicate the involvement of the blocked receptor.

    • Use of More Selective Ligands: If possible, compare the effects of this compound with more selective alpha-2 adrenergic antagonists or imidazoline receptor ligands to establish a baseline for each system.

Issue 2: Difficulty in interpreting binding assay data with this compound.

  • Possible Cause: this compound's binding to multiple receptors can complicate the analysis of radioligand binding assays.

  • Troubleshooting Steps:

    • Competition Binding Assays: Perform competition binding assays using a radioligand selective for the receptor of interest (e.g., [3H]-yohimbine for alpha-2 adrenergic receptors or [3H]-clonidine in the presence of an alpha-2 blocker for I1 receptors) and increasing concentrations of unlabeled this compound.

    • Use of Multiple Radioligands: Utilize different radioligands to probe each receptor population separately. For example, use [3H]-RX821002 for alpha-2 adrenoceptors and [3H]-idazoxan in the presence of an alpha-2 adrenoceptor mask for I2-imidazoline sites.

    • Data Analysis: Fit the competition binding data to a two-site model if a biphasic curve is observed, which may indicate binding to more than one receptor population with different affinities.

Quantitative Data

The following tables summarize the binding affinities (pKi) and functional potencies (pA2, ED50) of this compound and other relevant ligands at alpha-2 adrenergic and imidazoline receptors. It is important to note that these values can vary depending on the tissue, species, and experimental conditions.

Table 1: Binding Affinities (pKi) of Selected Ligands

CompoundReceptor TargetpKiSpecies/TissueReference
This compound α2-Adrenergic~5.8 (as -log ED50)Rabbit Aorta
I2-Imidazoline(Displaces [3H]idazoxan)Human/Rat Brain
Yohimbine α2-AdrenergicHighMultiple
I1/I2-ImidazolineLowMultiple
Idazoxan α2-AdrenergicHighMultiple
I1-ImidazolineHighHuman Striatum
I2-ImidazolineHighHuman Striatum
Efaroxan α2-AdrenergicHighRat
I1-ImidazolineHighRat
I2-ImidazolineModerateRat

Note: Direct Ki values for this compound at imidazoline receptors are not consistently reported in the literature, hence the qualitative description.

Table 2: Functional Potencies of this compound

ParameterValueExperimental SystemReference
-log ED50 (contraction)5.80Rabbit Aorta
pA2 (vs. oxymetazoline)8.0Rabbit Aorta

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine this compound Affinity

This protocol provides a general framework for a competition binding assay to determine the affinity (Ki) of this compound for alpha-2 adrenergic or imidazoline receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand (e.g., [3H]-yohimbine for α2-adrenergic, [3H]-clonidine for I1-imidazoline, [3H]-idazoxan for I2-imidazoline).

  • Unlabeled this compound.

  • Selective antagonists for masking unwanted binding (e.g., prazosin to block α1, a selective α2-antagonist when studying I1 with [3H]-clonidine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Filtration apparatus (e.g., cell harvester).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates according to standard protocols.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Radioligand + Membranes in binding buffer.

    • Non-specific Binding: Radioligand + Membranes + a high concentration of a non-labeled ligand that binds to the receptor of interest.

    • Competition: Radioligand + Membranes + increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathways cluster_alpha2 Alpha-2 Adrenergic Receptor cluster_i1 I1-Imidazoline Receptor a2_receptor α2-AR gi Gi/o a2_receptor->gi Agonist ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp pka PKA camp->pka Inhibition response_a2 Cellular Response (e.g., ↓ Neurotransmitter Release) pka->response_a2 i1_receptor I1-IR plc Phospholipase C i1_receptor->plc Agonist dag DAG plc->dag pkc PKC dag->pkc response_i1 Cellular Response (e.g., ↓ Sympathetic Tone) pkc->response_i1 Experimental_Workflow start Start: Observe this compound-induced Physiological Effect step1 Administer this compound Alone (Control) start->step1 step2 Pre-treat with Yohimbine (α2-blockade) then administer this compound start->step2 step3 Pre-treat with Idazoxan (α2/I-receptor blockade) then administer this compound start->step3 decision Compare Effects step1->decision step2->decision step3->decision outcome1 Effect Abolished by Yohimbine and Idazoxan decision->outcome1 Scenario 1 outcome2 Effect Not Blocked by Yohimbine, but Blocked by Idazoxan decision->outcome2 Scenario 2 outcome3 Effect Partially Blocked by Both decision->outcome3 Scenario 3 conclusion1 Conclusion: Primarily α2-Adrenergic Mediated outcome1->conclusion1 conclusion2 Conclusion: Primarily Imidazoline Mediated outcome2->conclusion2 conclusion3 Conclusion: Mixed α2-Adrenergic and Imidazoline Mediated outcome3->conclusion3 Logical_Relationship This compound This compound alpha2 α2-Adrenergic Receptor This compound->alpha2 Antagonist imidazoline Imidazoline Receptor This compound->imidazoline Agonist/Antagonist histamine Histamine H2 Receptor This compound->histamine Agonist response Observed Physiological Response alpha2->response imidazoline->response histamine->response

References

Stabilizing Tolazoline solutions for long-term experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of Tolazoline solutions for long-term experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. For in vivo experiments, it is often further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline.[1][2] It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can affect solubility and stability.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store aliquoted stock solutions at -80°C, which can maintain stability for up to 6 months. For shorter periods, storage at -20°C is suitable for up to 1 month.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q3: Should this compound solutions be protected from light?

A3: Yes, it is recommended to protect this compound solutions from light, especially during long-term storage. Photodegradation is a common pathway for the degradation of pharmaceuticals, and exposure to UV light can lead to a loss of potency.

Q4: What are the main degradation pathways for this compound in solution?

A4: The primary degradation pathways for this compound in solution are likely hydrolysis and oxidation. The imidazoline ring in the this compound structure is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening and the formation of inactive degradation products. Oxidation is another potential degradation pathway, especially if the solution is exposed to oxygen or contains oxidizing agents.

Q5: Can antioxidants be used to stabilize this compound solutions?

A5: While specific studies on the use of antioxidants with this compound are limited, antioxidants are commonly used to prevent oxidative degradation of pharmaceuticals. Phenolic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could potentially be effective. However, compatibility and effectiveness would need to be experimentally verified for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in the solution upon storage - The concentration of this compound exceeds its solubility in the chosen solvent system at the storage temperature.- The solvent has absorbed moisture, reducing solubility.- Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.- Ensure the use of anhydrous solvents and store solutions in tightly sealed containers.
Loss of biological activity in the experiment - Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature, exposure to light).- Multiple freeze-thaw cycles of the stock solution.- Prepare fresh working solutions from a new aliquot of the stock solution stored at -80°C.- Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Inconsistent experimental results - Inhomogeneous solution.- Degradation of the working solution.- Ensure the stock solution is completely dissolved before making dilutions. Vortex the working solution before each use.- It is recommended to prepare working solutions fresh for each experiment.

Data Presentation: Representative Stability of this compound Hydrochloride (1 mg/mL)

The following data are representative and intended for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of Temperature on this compound HCl Stability in Aqueous Buffer (pH 7.4)

Storage Temperature% Remaining after 7 days% Remaining after 30 days
4°C99.1%97.5%
25°C (Room Temperature)95.2%88.1%
40°C85.3%70.4%

Table 2: Effect of pH on this compound HCl Stability at 25°C

pH% Remaining after 30 days
3.096.2%
5.094.8%
7.488.1%
9.075.3%

Table 3: Effect of Light Exposure on this compound HCl Stability at 25°C (pH 7.4)

Condition% Remaining after 24 hours
Protected from Light99.8%
Exposed to Ambient Light97.1%
Exposed to UV Light (254 nm)89.5%

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM)
  • Materials:

    • This compound Hydrochloride (MW: 196.68 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out 1.97 mg of this compound Hydrochloride.

    • Add 1 mL of anhydrous DMSO to the this compound Hydrochloride.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution.

    • Aliquot the 10 mM stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol for Forced Degradation Study of this compound Solution

This protocol is designed to intentionally degrade the drug product to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Preparation of Test Solution: Prepare a 1 mg/mL solution of this compound Hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the test solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the test solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the test solution and 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place an aliquot of the test solution in a 70°C oven for 48 hours.

  • Photodegradation:

    • Expose an aliquot of the test solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Analysis: Analyze all samples (including a non-degraded control) by a stability-indicating HPLC method to determine the percentage of remaining this compound and to profile the degradation products.

Mandatory Visualizations

Tolazoline_Degradation_Pathway This compound This compound Hydrolysis_Product N-(2-aminoethyl)-2- phenylacetamide This compound->Hydrolysis_Product  Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Oxidized Products This compound->Oxidation_Product  Oxidation (e.g., H₂O₂)

A diagram illustrating the likely degradation pathways of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photodegradation Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

A workflow diagram for conducting a forced degradation study of this compound.

Alpha_Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling Tolazoline1 This compound (Antagonist) Alpha1 α1 Receptor Tolazoline1->Alpha1 Blocks Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response1 PKC->Response1 Tolazoline2 This compound (Antagonist) Alpha2 α2 Receptor Tolazoline2->Alpha2 Blocks Gi Gi Protein Alpha2->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response2

Signaling pathways of α1 and α2-adrenergic receptors and the antagonistic action of this compound.

References

How to minimize cardiovascular side effects of Tolazoline in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cardiovascular side effects of Tolazoline in animal studies.

Troubleshooting Guides

This section offers systematic approaches to address specific cardiovascular issues that may arise during or after this compound administration.

Issue: Significant Hypotension Observed After this compound Administration

Potential Causes:

  • Rapid Intravenous Injection: Bolus or rapid IV administration is a primary cause of sudden vasodilation and a subsequent drop in blood pressure.

  • High Dosage: The hypotensive effects of this compound are dose-dependent.

  • Animal's Physiological State: Hypovolemia, dehydration, or concurrent use of other vasodilating agents can exacerbate hypotension.

Recommended Solutions:

  • Reduce Administration Rate: Administer this compound via slow intravenous infusion. For horses, a rate of approximately 1 mL/second has been shown to be safe.[1][2] While specific infusion rates for rodents are not well-established in the provided literature, a general principle is to dilute the required dose and administer it over several minutes.

  • Dose Adjustment: Utilize the lowest effective dose. For xylazine reversal in horses, 4.0 mg/kg is the recommended dose, as higher doses are associated with more pronounced cardiovascular effects.[3] For other models, dose-finding studies are recommended to determine the optimal dose with the minimal side effect profile.

  • Fluid Support: In cases of significant hypotension, consider fluid resuscitation. An initial bolus of an isotonic crystalloid solution (e.g., Lactated Ringer's) at 10–20 mL/kg over 15 minutes can be administered to increase intravascular volume.[4] In normovolemic animals where hypotension is primarily due to vasodilation, fluid therapy might be less effective.[4]

  • Cardiovascular Monitoring: Continuously monitor mean arterial pressure (MAP). In newborn dogs, a decrease in MAP of more than 20% was associated with reduced cerebral blood flow, suggesting this as a critical threshold for intervention.

Issue: Tachycardia or Arrhythmias Detected

Potential Causes:

  • Reflex Tachycardia: A compensatory response to vasodilation and hypotension.

  • Direct Cardiac Stimulation: this compound can have direct effects on the heart.

  • Histamine Release: this compound can stimulate histamine release, which can contribute to tachycardia.

  • High Dosage: The incidence and severity of tachycardia increase with higher doses of this compound.

Recommended Solutions:

  • Optimize Dosage and Administration Rate: As with hypotension, using the lowest effective dose and administering it slowly can mitigate the risk of tachycardia.

  • Consider H2 Receptor Antagonists: In a study involving children, the H2 antagonist ranitidine was shown to counteract this compound-induced tachycardia, suggesting a potential pre-treatment strategy. Further investigation in specific animal models is warranted.

  • Monitor ECG: Continuously monitor the electrocardiogram (ECG) for any arrhythmias. While specific anti-arrhythmic treatments for this compound-induced arrhythmias are not detailed in the provided search results, standard laboratory animal protocols for managing ventricular arrhythmias, such as the use of lidocaine, could be considered under veterinary guidance.

  • Alternative Alpha-2 Antagonists: If tachycardia is a persistent issue, consider using a more selective alpha-2 adrenergic antagonist like atipamezole, which has been shown to have a more favorable cardiovascular profile compared to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common cardiovascular side effects of this compound in animal models?

A1: The most frequently reported cardiovascular side effects include hypotension (a drop in blood pressure), tachycardia (an increased heart rate), and in some cases, cardiac arrhythmias. In some instances, a transient initial pressor effect (increase in blood pressure) has been observed in dogs, followed by hypotension.

Q2: How does the rate of administration of this compound affect its cardiovascular side effects?

A2: The rate of administration is critical. Rapid intravenous injection is strongly associated with a higher incidence and severity of adverse cardiovascular events, particularly hypotension. A slow intravenous administration allows for gradual vasodilation and can significantly minimize these side effects.

Q3: Are there any pre-medications that can be used to reduce the cardiovascular side effects of this compound?

A3: While not extensively studied for this specific purpose in a wide range of animal models, one study in children with pulmonary hypertension suggested that pre-treatment with the H2 histamine receptor antagonist, ranitidine, could attenuate this compound-induced tachycardia. This suggests that histamine release plays a role in this compound's cardiovascular effects. The utility of this approach in preclinical animal studies would require further investigation.

Q4: What are the key parameters to monitor during this compound administration?

A4: Continuous monitoring of heart rate, blood pressure (systolic, diastolic, and mean arterial pressure), and electrocardiogram (ECG) is crucial. For blood pressure, a decrease of more than 20% from baseline should be considered a trigger for intervention. Respiratory rate and body temperature should also be monitored as part of standard anesthetic/experimental practice.

Q5: Are there safer alternatives to this compound for reversing the effects of alpha-2 agonists like xylazine?

A5: Yes, more selective alpha-2 adrenergic antagonists are available and generally have a better cardiovascular safety profile. Atipamezole is a highly selective alpha-2 antagonist that is often considered superior to this compound for reversing the effects of agents like medetomidine and xylazine, with less impact on blood pressure. Yohimbine is another alternative, though it is less selective than atipamezole.

Q6: What is the mechanism behind this compound's cardiovascular side effects?

A6: this compound is a non-selective alpha-adrenergic antagonist, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors. Blockade of alpha-1 receptors on vascular smooth muscle leads to vasodilation and a decrease in blood pressure (hypotension). The body's compensatory response to this drop in blood pressure is often an increase in heart rate (reflex tachycardia). This compound can also interact with histamine receptors, which can contribute to its vasodilatory and cardiac effects.

Data Summary

Table 1: Dose-Dependent Cardiovascular Effects of this compound in Horses

Dose (mg/kg IV)Efficacy in Xylazine ReversalPrimary Cardiovascular Side Effects
2.0EffectiveMinimal side effects reported.
4.0Optimal Recommended Dose Mild, transient increase in heart rate.
8.0Similar efficacy to 4.0 mg/kgMore significant and prolonged tachycardia.
>8.0Not recommendedIncreased risk of tachycardia and cardiac conduction disturbances.

Table 2: Comparison of Alpha-2 Adrenergic Antagonists

AntagonistSelectivityReported Cardiovascular Side Effects
This compound Non-selective (Alpha-1 and Alpha-2)Hypotension, tachycardia, potential for arrhythmias.
Yohimbine Moderately selective for Alpha-2Can still cause some cardiovascular stimulation.
Atipamezole Highly selective for Alpha-2Generally considered to have a more stable cardiovascular profile with less hypotension.

Experimental Protocols

Protocol: Slow Intravenous Administration of this compound in a Rodent Model

This protocol is a general guideline and should be adapted based on the specific experimental needs and institutional guidelines.

  • Animal Preparation: Anesthetize the rodent according to an approved protocol. Ensure adequate depth of anesthesia and monitor vital signs.

  • Catheterization: Place a catheter in a suitable vein (e.g., tail vein, femoral vein) for intravenous administration.

  • Drug Preparation:

    • Calculate the required dose of this compound based on the animal's body weight.

    • Dilute the calculated dose in a sterile, isotonic solution (e.g., 0.9% saline) to a volume that can be accurately administered over a set period. A common practice is to dilute to a final volume of 1-5 mL/kg.

  • Infusion:

    • Use a syringe pump for precise control of the infusion rate.

    • Administer the diluted this compound solution over a period of 5-10 minutes.

  • Monitoring: Continuously monitor heart rate, blood pressure (via a non-invasive tail-cuff system or an indwelling arterial catheter), and ECG throughout the infusion and for a designated post-administration period.

Visualizations

Tolazoline_Signaling_Pathway This compound This compound Alpha1 Alpha-1 Adrenergic Receptors This compound->Alpha1 Blocks Alpha2 Alpha-2 Adrenergic Receptors This compound->Alpha2 Blocks Histamine Histamine Receptors This compound->Histamine Activates VascularSmoothMuscle Vascular Smooth Muscle Alpha1->VascularSmoothMuscle Normally causes vasoconstriction Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation Leads to Hypotension Hypotension Vasodilation->Hypotension Baroreceptor Baroreceptor Reflex Hypotension->Baroreceptor Stimulates SNS Sympathetic Nervous System Activation Baroreceptor->SNS Heart Heart SNS->Heart Stimulates Tachycardia Tachycardia Heart->Tachycardia HistamineRelease Histamine Release Histamine->HistamineRelease HistamineRelease->Vasodilation HistamineRelease->Tachycardia

Caption: this compound's signaling pathway leading to cardiovascular side effects.

Troubleshooting_Workflow Start This compound Administration Monitor Monitor BP, HR, ECG Start->Monitor Hypotension Significant Hypotension (e.g., >20% drop in MAP)? Monitor->Hypotension Yes Tachycardia Significant Tachycardia or Arrhythmia? Monitor->Tachycardia No SlowInfusion Decrease Infusion Rate Hypotension->SlowInfusion Yes Stable Cardiovascularly Stable Tachycardia->Stable No DoseReview Review Dosage Tachycardia->DoseReview Yes FluidBolus Administer Fluid Bolus (10-20 mL/kg crystalloid) SlowInfusion->FluidBolus Reassess1 Reassess Vitals FluidBolus->Reassess1 Reassess1->Stable Improved ConsiderAlternatives Consider Alternative (e.g., Atipamezole) Reassess1->ConsiderAlternatives No Improvement Reassess2 Reassess Vitals Reassess2->Stable Improved Reassess2->ConsiderAlternatives No Improvement DoseReview->Reassess2

Caption: Troubleshooting workflow for managing this compound-induced cardiovascular side effects.

References

Technical Support Center: Tolazoline Dosage in Metabolic Acidosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the complexities of adjusting tolazoline dosage in the presence of metabolic acidosis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Disclaimer: The following guidance is based on established physiological and pharmacological principles. There is a lack of direct clinical trial data and established guidelines for adjusting this compound dosage in the specific context of metabolic acidosis. Therefore, any experimental protocol should be designed with caution and include rigorous monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive alpha-adrenergic antagonist with effects on both alpha-1 and alpha-2 receptors.[1] Its primary therapeutic effect is vasodilation, leading to a decrease in peripheral resistance.[1] This action is utilized in conditions like persistent pulmonary hypertension in newborns to reduce pulmonary vascular resistance.

Q2: How does metabolic acidosis physiologically impact the cardiovascular system?

A2: Metabolic acidosis has significant effects on the cardiovascular system, which can complicate the administration of vasodilators like this compound. Key impacts include:

  • Decreased Myocardial Contractility: Acidosis can directly depress the function of the heart muscle.[2]

  • Peripheral Arteriolar Vasodilation: The acidic environment can lead to the relaxation of smooth muscles in the arterioles.[2]

  • Resistance to Catecholamines: The effectiveness of endogenous vasoconstrictors (like norepinephrine and epinephrine) may be reduced in an acidotic state.[2]

  • Pulmonary Artery Vasoconstriction: In contrast to systemic circulation, acidosis can cause constriction of the pulmonary arteries.

Q3: Are there known contraindications for this compound use related to organ function?

A3: Yes, this compound is contraindicated in patients with renal failure. The drug can accumulate to cardiotoxic levels in individuals with impaired kidney function.

Troubleshooting Guide

Problem: Unpredictable or exaggerated hypotensive response to this compound in a subject with metabolic acidosis.

Possible Causes:

  • Synergistic Vasodilation: Metabolic acidosis itself can cause peripheral arteriolar vasodilation. The administration of this compound, an alpha-adrenergic antagonist, can lead to a synergistic and profound drop in blood pressure.

  • Reduced Catecholamine Response: Acidosis can make the cardiovascular system resistant to the effects of endogenous catecholamines, which would normally counteract vasodilation.

  • Altered Drug-Protein Binding: The binding of drugs to plasma proteins can be pH-dependent. While specific data for this compound is scarce, acidosis could potentially increase the unbound, active fraction of the drug, leading to a more potent effect. Basic drugs, like this compound, may be particularly affected by changes in the concentration of alpha-1-acid glycoprotein, which can fluctuate in various disease states.

Suggested Actions:

  • Dose Reduction: Initiate this compound at a significantly lower dose than typically used in non-acidotic subjects.

  • Intensive Hemodynamic Monitoring: Continuously monitor arterial blood pressure and heart rate.

  • Correction of Acidosis: Prioritize correcting the underlying metabolic acidosis, if experimentally permissible. Note that one of the dosing instructions for this compound is to correct acidosis and hypovolemia prior to administration.

Problem: Diminished or absent therapeutic effect of this compound on pulmonary hypertension in the presence of metabolic acidosis.

Possible Cause:

  • Acidosis-Induced Pulmonary Vasoconstriction: Metabolic acidosis can cause constriction of the pulmonary arteries, directly opposing the desired vasodilatory effect of this compound in the pulmonary circulation.

Suggested Actions:

  • Address Acidosis: Focus on correcting the metabolic acidosis as the primary intervention to alleviate pulmonary vasoconstriction.

  • Alternative Therapies: Consider alternative therapeutic strategies for pulmonary hypertension that may be less affected by acidosis.

Data Presentation

Table 1: Summary of this compound Properties

PropertyDescriptionReference
Mechanism of Action Competitive alpha-1 and alpha-2 adrenergic antagonist; direct relaxation of vascular smooth muscle.
Primary Indication Reduction of pulmonary vascular resistance in newborns.
Standard Dosing (Neonates) Loading dose: 1-2 mg/kg IV over 10 minutes; Maintenance infusion: 1-2 mg/kg/hour.
Contraindications Renal failure (risk of cardiotoxic accumulation).
Adverse Effects Hypotension, tachycardia, cardiac arrhythmias, gastrointestinal hypersecretion.

Table 2: Physiological Effects of Metabolic Acidosis Relevant to this compound Administration

SystemEffect of Metabolic AcidosisPotential Interaction with this compoundReference
Cardiovascular Decreased myocardial contractility, peripheral arteriolar vasodilation, resistance to catecholamines, pulmonary artery vasoconstriction.Exaggerated systemic hypotension, potentially reduced efficacy in treating pulmonary hypertension.
Renal Can be a cause or consequence of renal dysfunction.Increased risk of this compound accumulation and toxicity if renal function is impaired.
Pharmacokinetics Potential alteration of drug-protein binding.Increased free fraction of this compound, leading to a more potent effect.

Experimental Protocols

Protocol: Investigating the Impact of Metabolic Acidosis on this compound Pharmacokinetics in a Pre-clinical Animal Model

  • Animal Model: Utilize a suitable animal model (e.g., swine, canine) with established protocols for inducing controlled metabolic acidosis (e.g., ammonium chloride infusion).

  • Group Allocation:

    • Control Group: Normo-acidotic animals receiving a standard dose of this compound.

    • Acidosis Group: Animals with induced metabolic acidosis receiving the same standard dose of this compound.

    • Dose-Response Groups: Acidotic animals receiving varying, likely lower, doses of this compound.

  • Drug Administration and Sampling: Administer this compound intravenously. Collect serial blood samples at predetermined time points.

  • Pharmacokinetic Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS). Calculate key pharmacokinetic parameters:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Elimination half-life (t1/2)

    • Area under the concentration-time curve (AUC)

  • Hemodynamic Monitoring: Continuously monitor mean arterial pressure, pulmonary artery pressure, and heart rate throughout the experiment.

  • Data Analysis: Compare the pharmacokinetic and pharmacodynamic parameters between the control and acidosis groups to determine the influence of metabolic acidosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Select Animal Model induce_acidosis Induce Metabolic Acidosis animal_model->induce_acidosis administer_this compound Administer this compound induce_acidosis->administer_this compound collect_samples Collect Blood Samples administer_this compound->collect_samples monitor_hemodynamics Monitor Hemodynamics administer_this compound->monitor_hemodynamics pk_analysis Pharmacokinetic Analysis collect_samples->pk_analysis pd_analysis Pharmacodynamic Analysis monitor_hemodynamics->pd_analysis compare_groups Compare Control vs. Acidosis pk_analysis->compare_groups pd_analysis->compare_groups

Caption: Experimental workflow for studying this compound in metabolic acidosis.

signaling_pathway cluster_acidosis Metabolic Acidosis cluster_this compound This compound cluster_outcome Potential Clinical Outcome acidosis Increased H+ vasodilation Peripheral Vasodilation acidosis->vasodilation dec_contractility Decreased Myocardial Contractility acidosis->dec_contractility pulm_vasoconstriction Pulmonary Vasoconstriction acidosis->pulm_vasoconstriction hypotension Severe Hypotension vasodilation->hypotension dec_contractility->hypotension reduced_efficacy Reduced Efficacy on Pulmonary Hypertension pulm_vasoconstriction->reduced_efficacy This compound This compound alpha_block Alpha-Adrenergic Blockade This compound->alpha_block vasodilation_t Systemic Vasodilation alpha_block->vasodilation_t pulm_vasodilation_t Pulmonary Vasodilation alpha_block->pulm_vasodilation_t vasodilation_t->hypotension pulm_vasodilation_t->reduced_efficacy opposes

Caption: Interaction of metabolic acidosis and this compound on hemodynamics.

References

Technical Support Center: Enhancing Tolazoline Selectivity Through Chemical Modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers engaged in the chemical modification of Tolazoline to improve its receptor selectivity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and pharmacological evaluation of this compound analogs.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a substituted benzylimidazoline is resulting in low yields. What are the common pitfalls?

A1: Low yields in the synthesis of this compound analogs, which are substituted benzylimidazolines, can arise from several factors. A primary challenge is the cyclization step to form the imidazoline ring. Incomplete reaction of the nitrile with ethanolamine or ethylenediamine precursors is a frequent issue. Ensure anhydrous conditions, as moisture can hydrolyze the intermediate amidine. The choice of catalyst and reaction temperature is also critical; optimization of these parameters is often necessary for different substituted starting materials. Another common issue is the formation of side products, which can complicate purification and reduce the yield of the desired product.

Q2: I'm having difficulty purifying my this compound derivative. It's an oil and won't crystallize. What can I do?

A2: Many imidazoline derivatives are prone to being oils or low-melting solids, making crystallization challenging. If standard crystallization techniques fail, consider conversion to a salt.[1] this compound and its basic analogs readily form salts with acids like HCl or picric acid, which are often crystalline and can be purified by recrystallization. Alternatively, column chromatography is a viable purification method. However, the basic nature of imidazolines can lead to tailing on silica gel. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, can help to mitigate this issue and improve separation. For stubborn oils, preparative HPLC may be necessary.

Q3: I'm observing inconsistent results in my alpha-adrenergic receptor binding assays. What are the likely causes?

A3: Inconsistent results in radioligand binding assays can stem from several sources. A critical factor is the quality and preparation of the receptor source (cell membranes or tissues). Ensure consistent preparation methods and protein concentrations. Another common issue is ligand degradation; both the radioligand and the competing non-labeled ligands should be fresh and properly stored. Pipetting errors, especially with small volumes, can also introduce significant variability. Finally, ensure that the assay has reached equilibrium; incubation times may need to be optimized for different ligands. High non-specific binding can also be a problem, which can sometimes be reduced by adding a low concentration of a non-ionic detergent to the assay buffer.

Q4: How do I interpret the data from my selectivity assays to determine if my modifications have improved selectivity for α2- over α1-adrenergic receptors?

A4: To determine the selectivity of your modified this compound analog, you need to calculate the ratio of its affinity (Ki) or potency (EC50/IC50) for the α1-adrenergic receptor to that for the α2-adrenergic receptor. A higher ratio indicates greater selectivity for the α2 subtype. For example, if the Ki for the α1 receptor is 100 nM and the Ki for the α2 receptor is 10 nM, the selectivity ratio is 10-fold in favor of the α2 receptor. It is crucial to perform these assays under identical experimental conditions to ensure a valid comparison.

Q5: My modified this compound analog shows activity at histamine H2 receptors. How can I reduce this off-target effect?

A5: this compound is known to have activity at histamine H2 receptors.[2][3][4] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can modulate this activity. Specifically, substitutions at the 3, 4, or 5 positions of the phenyl ring tend to reduce or abolish activity at H2 receptors while retaining alpha-adrenergic activity.[5] Therefore, strategically placing substituents at these positions is a rational approach to improve selectivity against histamine H2 receptors.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low yield of imidazoline Incomplete cyclization reaction.Ensure anhydrous reaction conditions. Optimize reaction temperature and time. Consider using a different catalyst (e.g., p-toluenesulfonic acid).
Side product formation.Monitor the reaction by TLC or LC-MS to identify side products. Adjust reaction conditions to minimize their formation.
Difficulty in purification Product is an oil or low-melting solid.Attempt salt formation with HCl or picric acid to induce crystallization.
Tailing on silica gel chromatography.Add a small percentage of triethylamine or ammonia to the eluent. Use alumina instead of silica gel.
Presence of impurities Unreacted starting materials.Optimize stoichiometry of reactants. Improve purification method (e.g., gradient elution in chromatography).
Byproducts from the reaction.Characterize impurities by NMR and MS to understand their origin and adjust reaction conditions accordingly.
Pharmacological Assays
Problem Possible Cause Suggested Solution
High non-specific binding in radioligand assay Radioligand is too lipophilic.Consider using a more hydrophilic radioligand if available. Add a low concentration of a non-ionic detergent (e.g., 0.01% BSA) to the assay buffer.
Insufficient washing.Increase the number and volume of washes during the filtration step.
High variability in functional assays (e.g., cAMP, pERK) Poor cell health or inconsistent cell numbers.Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density.
Reagent degradation.Prepare fresh agonist and antagonist solutions for each experiment.
Unexpected agonist/antagonist activity Compound has partial agonist activity.Perform a full dose-response curve to characterize the intrinsic activity of the compound.
Off-target effects at other receptors.Screen the compound against a panel of related receptors to identify potential off-target interactions.
Difficulty in obtaining reproducible results in isolated tissue assays Tissue desensitization.Allow for sufficient equilibration and washout periods between drug applications.
Variability in tissue responsiveness.Use tissues from age- and weight-matched animals. Normalize responses to a standard agonist.

Data Presentation

Selectivity of this compound Analogs for Adrenergic Receptors

The following table summarizes representative data on the selectivity of various chemically modified this compound analogs for α1- and α2-adrenergic receptors. Note: The values presented are illustrative and have been compiled from various sources. Direct comparison requires data generated under identical experimental conditions.

Compound Modification α1-Adrenergic Receptor Affinity (Ki, nM) α2-Adrenergic Receptor Affinity (Ki, nM) Selectivity Ratio (α1/α2)
This compoundUnsubstituted150503
Analog A2-Methyl substitution200405
Analog B4-Chloro substitution1001010
Analog C2,6-Dichloro substitution5005100
Analog D3-Methoxy substitution120602
Adrenergic vs. Histaminergic Activity of this compound Analogs

This table provides a qualitative and quantitative comparison of the activity of this compound and its analogs at adrenergic and histamine H2 receptors.

Compound α-Adrenergic Activity Histamine H2 Receptor Activity (pA2) Notes on Selectivity
This compoundNon-selective α-antagonist3.3Significant activity at both receptor types.
Analog with 3,4, or 5-phenyl substitutionα-receptor activity maintainedSignificantly reduced or abolishedModification at these positions improves selectivity against H2 receptors.
Analog with 2,6-phenyl substitutionPotent α-receptor activityMay retain some H2 receptor activityPotency at α-receptors is enhanced, but H2 activity may persist.

Experimental Protocols

Radioligand Binding Assay for α1- and α2-Adrenergic Receptor Selectivity

Objective: To determine the binding affinity (Ki) of a test compound for α1- and α2-adrenergic receptors.

Materials:

  • Cell membranes from cell lines stably expressing human α1- or α2-adrenergic receptor subtypes.

  • Radioligand: [³H]-Prazosin (for α1) or [³H]-Yohimbine (for α2).

  • Non-specific binding control: Phentolamine (10 µM).

  • Test compounds (this compound analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Filter mats (GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or phentolamine (for non-specific binding).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for α2-Adrenergic Receptor Activity

Objective: To determine the functional potency (IC50) of a this compound analog as an antagonist at the α2-adrenergic receptor.

Materials:

  • A cell line (e.g., CHO or HEK293) stably expressing a human α2-adrenergic receptor subtype.

  • Forskolin.

  • A known α2-adrenergic receptor agonist (e.g., UK 14,304).

  • Test compounds (this compound analogs).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with varying concentrations of the test compound (antagonist) for a specified time.

  • Stimulate the cells with a fixed concentration of the α2-agonist (e.g., EC80) in the presence of forskolin to induce cAMP production.

  • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the inhibition of the agonist-induced decrease in cAMP against the concentration of the test compound.

  • Determine the IC50 value of the test compound from the curve.

Visualizations

Signaling_Pathway Tolazoline_Analog This compound Analog (Antagonist) Alpha2_AR α2-Adrenergic Receptor Tolazoline_Analog->Alpha2_AR Binds and blocks Gi Gi Protein Alpha2_AR->Gi Inhibits activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Decreased levels lead to altered response Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Pharmacological Evaluation Synthesis Chemical Synthesis of This compound Analog Purification Purification (Chromatography/Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (α1 vs α2 selectivity) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, pERK) Characterization->Functional_Assay Histamine_Assay Histamine Receptor Assay Characterization->Histamine_Assay Logical_Relationship Goal Goal: Improve this compound Selectivity Modification Chemical Modification (e.g., Phenyl Ring Substitution) Goal->Modification SAR Structure-Activity Relationship (SAR) Analysis Modification->SAR Selectivity Increased Selectivity (α2 vs α1, Adrenergic vs Histaminergic) Modification->Selectivity SAR->Selectivity

References

Technical Support Center: Preventing Tolazoline-Induced Gastrointestinal Hypermotility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the common side effect of gastrointestinal hypermotility induced by the alpha-2 adrenergic antagonist, tolazoline, in animal subjects.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause gastrointestinal hypermotility?

A1: this compound is a non-selective alpha-2 adrenergic receptor antagonist. In the gastrointestinal tract, alpha-2 adrenergic receptors are present on cholinergic neurons within the myenteric plexus.[1][2] Activation of these receptors by endogenous catecholamines (like norepinephrine) inhibits the release of acetylcholine, a primary excitatory neurotransmitter that stimulates smooth muscle contraction. By blocking these alpha-2A adrenoceptors, this compound removes this inhibitory signal, leading to an increased release of acetylcholine and subsequent gastrointestinal hypermotility, which can manifest as diarrhea and abdominal cramping.[1][2]

Q2: What are the common signs of this compound-induced gastrointestinal hypermotility in animal subjects?

A2: Common signs include increased frequency of defecation, loose or watery stools (diarrhea), and observable abdominal discomfort or cramping. In some animal models, borborygmi (gut sounds) may also be more pronounced.

Q3: Which animal species are known to be sensitive to this side effect?

A3: While this side effect can occur in various species, it is particularly well-documented in horses. Rodent models are also used to study gastrointestinal motility and are susceptible to drug-induced changes in transit time.

Q4: What are the primary pharmacological strategies to prevent this side effect?

A4: The primary strategies involve the pre-treatment of animal subjects with agents that counteract the downstream effects of alpha-2 adrenergic blockade. These include:

  • Muscarinic Receptor Antagonists (e.g., Atropine): These drugs block the action of acetylcholine on muscarinic receptors in the gastrointestinal smooth muscle, directly inhibiting contractions.

  • Opioid Receptor Agonists (e.g., Loperamide): Peripherally acting mu-opioid receptor agonists inhibit the release of acetylcholine in the myenteric plexus, reducing propulsive peristalsis.[3]

  • Alpha-2 Adrenergic Agonists (e.g., Clonidine): By activating alpha-2 adrenergic receptors, these drugs can counteract the antagonistic effect of this compound, reducing acetylcholine release and intestinal motility.

Q5: Can I administer these preventative agents concurrently with this compound?

A5: It is generally recommended to administer the preventative agent prior to this compound administration. The exact timing will depend on the pharmacokinetic profile of the chosen preventative drug and the experimental design. A pilot study is often necessary to determine the optimal pre-treatment interval.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Gastrointestinal hypermotility persists despite pre-treatment. Inadequate dose of the preventative agent.Increase the dose of the preventative agent in a stepwise manner, based on established dose-response relationships for that agent in the specific animal model.
Improper timing of pre-treatment.Adjust the pre-treatment interval to ensure the preventative agent has reached its peak efficacy at the time of this compound administration.
Animal model is highly sensitive to this compound.Consider using a lower dose of this compound if experimentally permissible, or a combination of preventative agents with different mechanisms of action (e.g., atropine and loperamide), though this requires careful dose adjustments to avoid gut stasis.
Excessive inhibition of gastrointestinal motility (constipation or ileus). Overdose of the preventative agent.Reduce the dose of the preventative agent. Monitor fecal output and consistency closely.
Synergistic effects of experimental compounds.If other compounds are being administered, evaluate their potential effects on gastrointestinal motility and adjust the dose of the preventative agent accordingly.
Variability in gastrointestinal transit time measurements (e.g., in charcoal meal assay). Inconsistent fasting period.Ensure a consistent and appropriate fasting period for all animals before the experiment. For rodents, a 6-hour fast is often sufficient to empty the stomach without causing excessive stress.
Presence of food in the gastrointestinal tract.The presence of food can increase data variability. Adhering to a strict fasting protocol is crucial.
Stress-induced alterations in motility.Handle animals gently and acclimate them to the experimental procedures to minimize stress.
Unexpected systemic side effects from preventative agents. Atropine: Tachycardia, dry mouth, mydriasis.Use the lowest effective dose. Monitor cardiovascular parameters.
Loperamide: High doses can have central nervous system effects, especially if P-glycoprotein is inhibited.Use peripherally-restricted doses. Be aware of potential drug-drug interactions that could affect P-glycoprotein function.
Clonidine: Sedation, hypotension.Start with a low dose and titrate upwards. Monitor blood pressure and level of sedation.

Quantitative Data Summary

The following tables summarize typical dosage ranges for preventative agents used to modulate gastrointestinal motility in rodent models. Note that these are starting points and may require optimization for preventing this compound-induced hypermotility specifically.

Table 1: Loperamide Dosages for Reducing Gastrointestinal Motility in Rodents

Animal Model Route of Administration Typical Dose Range (mg/kg)
MiceOral, Subcutaneous5 - 10
RatsOral, Intraperitoneal, Subcutaneous3 - 10

Table 2: Atropine Dosages for Reducing Gastrointestinal Motility in Rodents

Animal Model Route of Administration Typical Dose Range (mg/kg)
RatsSubcutaneous, Intramuscular0.05 - 0.5

Table 3: Clonidine Dosages for Reducing Gastrointestinal Motility in Dogs

Animal Model Route of Administration Typical Dose Range (mg/kg)
DogsOral0.01 - 0.05

Experimental Protocols

Protocol 1: In Vivo Assessment of Gastrointestinal Motility Using the Charcoal Meal Assay in Mice

This protocol is designed to quantify the effect of a preventative agent on this compound-induced hypermotility.

Materials:

  • Animal subjects (e.g., male C57BL/6 mice, 8-10 weeks old)

  • This compound hydrochloride

  • Preventative agent (atropine, loperamide, or clonidine)

  • Vehicle for drugs (e.g., sterile saline)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Oral gavage needles

  • Surgical scissors and forceps

  • Ruler

Procedure:

  • Fasting: Fast mice for 6-12 hours with free access to water.

  • Grouping: Divide animals into experimental groups (e.g., Vehicle + Vehicle; Vehicle + this compound; Preventative Agent + this compound).

  • Pre-treatment: Administer the preventative agent or its vehicle at the predetermined time point before this compound administration (e.g., 30 minutes for intraperitoneal injection).

  • This compound Administration: Administer this compound or its vehicle via the desired route (e.g., intravenous, intraperitoneal).

  • Charcoal Meal Administration: At a set time after this compound administration (e.g., 15 minutes), orally administer 0.2 mL of the charcoal meal to each mouse.

  • Transit Time: After a predetermined period (e.g., 20-30 minutes), humanely euthanize the mice by an approved method.

  • Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum. Gently remove the intestine and lay it flat on a clean surface without stretching.

  • Quantification: Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Calculation: Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of the small intestine) x 100.

Protocol 2: In Vitro Assessment of Intestinal Smooth Muscle Contractility in an Organ Bath

This protocol allows for the direct measurement of this compound's effect on intestinal contractility and its reversal by a preventative agent.

Materials:

  • Animal subject (e.g., male Sprague-Dawley rat, 200-250 g)

  • Krebs-Henseleit solution

  • This compound hydrochloride

  • Preventative agent (e.g., atropine)

  • Acetylcholine (as a positive control for contraction)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and dissect a segment of the distal ileum. Place the tissue in cold, oxygenated Krebs-Henseleit solution.

  • Mounting: Prepare longitudinal or circular smooth muscle strips (approximately 1-2 cm in length) and mount them in the organ bath chambers containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

  • Viability Check: Elicit a contractile response with a high concentration of potassium chloride (e.g., 60 mM KCl) or a standard dose of acetylcholine to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • This compound-induced Contraction (Hypothetical): While this compound's primary effect in vivo is due to disinhibition, direct effects on smooth muscle can be investigated. To model the disinhibition, one could first establish a baseline tone and then add this compound to observe any increase in spontaneous contractions. A more direct approach to test the preventative agent is as follows:

  • Preventative Agent Application: Add the preventative agent (e.g., atropine, 1 µM) to the organ bath and incubate for a set period (e.g., 20 minutes).

  • Cholinergic Stimulation: To mimic the effect of increased acetylcholine release that this compound would cause in vivo, add a cumulative concentration-response curve of acetylcholine to the bath in the presence and absence of the preventative agent.

  • Data Acquisition: Record the isometric contractions and analyze the data to determine the inhibitory effect of the preventative agent on acetylcholine-induced contractions.

Signaling Pathways and Experimental Workflows

This compound-Induced Hypermotility Signaling Pathway

tolazoline_pathway cluster_neuron Cholinergic Neuron (Myenteric Plexus) cluster_muscle Gastrointestinal Smooth Muscle NE Norepinephrine Alpha2AR Alpha-2A Adrenergic Receptor NE->Alpha2AR Activates ACh_vesicle Acetylcholine (ACh) Vesicle Alpha2AR->ACh_vesicle Inhibits Release ACh ACh ACh_vesicle->ACh Releases M_receptor Muscarinic Receptor ACh->M_receptor Binds Contraction Contraction M_receptor->Contraction Stimulates This compound This compound This compound->Alpha2AR Blocks

Caption: this compound blocks inhibitory alpha-2A adrenergic receptors on cholinergic neurons.

Preventative Mechanisms of Action

preventative_mechanisms cluster_prevention Points of Intervention cluster_atropine Atropine cluster_loperamide Loperamide cluster_clonidine Clonidine Atropine Atropine M_receptor Muscarinic Receptor Atropine->M_receptor Blocks Contraction Contraction M_receptor->Contraction Loperamide Loperamide Mu_receptor Mu-Opioid Receptor Loperamide->Mu_receptor Activates ACh_release ACh Release Mu_receptor->ACh_release Inhibits ACh Acetylcholine ACh_release->ACh Clonidine Clonidine Alpha2AR Alpha-2A Receptor Clonidine->Alpha2AR Activates Alpha2AR->ACh_release Inhibits ACh->M_receptor

Caption: Mechanisms of atropine, loperamide, and clonidine in preventing hypermotility.

Experimental Workflow for In Vivo Studies

experimental_workflow start Start: Animal Acclimation fasting Fasting (6-12h) start->fasting grouping Randomize into Groups fasting->grouping pretreatment Administer Preventative Agent or Vehicle grouping->pretreatment tolazoline_admin Administer this compound or Vehicle pretreatment->tolazoline_admin charcoal_admin Administer Charcoal Meal tolazoline_admin->charcoal_admin euthanasia Euthanize Animal (20-30 min post-charcoal) charcoal_admin->euthanasia dissection Dissect and Measure Intestine euthanasia->dissection analysis Calculate % Transit and Analyze Data dissection->analysis end End analysis->end

Caption: Workflow for the in vivo charcoal meal gastrointestinal transit assay.

References

Strategies to enhance the specificity of Tolazoline's vasodilatory action

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tolazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the specificity of this compound's vasodilatory action.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo experiment with this compound is showing significant off-target cardiovascular effects, such as tachycardia and initial vasoconstriction. How can I mitigate these?

A1: This is a common issue due to this compound's non-selective nature. It acts as an antagonist at α1 and α2-adrenergic receptors and also has agonist activity at histamine H1 and H2 receptors.[1][2][3][4][5] The initial pressor response followed by hypotension can be attributed to its complex pharmacology.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response study to identify the minimal effective dose for vasodilation with the least side effects. Systemic side effects often increase with higher doses.

  • Route of Administration: Consider local or regional administration (e.g., intra-arterial) to concentrate the drug at the target site and minimize systemic exposure.

  • Selective Antagonists: If your experimental goal is α2-adrenergic blockade, consider using more selective antagonists like Yohimbine or Atipamezole. These have a higher affinity for α2-receptors with less activity at other receptors, reducing off-target effects.

  • Histamine Receptor Blockade: To isolate the alpha-adrenergic effects of this compound, you can pre-treat with H1 and H2 receptor antagonists. However, be aware that this may also reduce the overall vasodilatory response, as histamine receptor stimulation contributes to this compound's effect.

Q2: I am observing tachyphylaxis (rapid decrease in response) to this compound in my isolated tissue bath experiments. What could be the cause and how can I address it?

A2: Tachyphylaxis with this compound has been observed and can be due to several factors.

Troubleshooting Steps:

  • Receptor Desensitization: Continuous or repeated high concentrations of this compound can lead to the desensitization of adrenergic and histamine receptors. Ensure adequate washout periods between drug applications.

  • Neurotransmitter Depletion: In tissues with intact nerve endings, this compound can enhance the release of norepinephrine, which can become depleted over time, leading to a reduced response.

  • Experimental Design: Use a cumulative concentration-response curve design rather than repeated applications of a single high dose to minimize the development of tachyphylaxis.

Q3: The vasodilatory response to this compound varies significantly between the different animal species in my study. Why is this happening?

A3: Species-specific differences in drug metabolism, receptor density, and distribution are well-documented and can significantly impact the effects of this compound.

Troubleshooting Steps:

  • Literature Review: Thoroughly review the literature for studies on this compound in your specific animal model to find established effective dose ranges and expected responses.

  • Pharmacokinetic Studies: If feasible, conduct preliminary pharmacokinetic studies to determine the half-life and clearance of this compound in each species.

  • Receptor Expression Analysis: Consider performing quantitative PCR or western blotting to assess the relative expression levels of α1, α2, H1, and H2 receptors in the target tissues of the different species.

Q4: How can I deliver this compound to a specific vascular bed to achieve localized vasodilation without systemic side effects?

A4: Targeted drug delivery is a key strategy to improve the specificity of this compound's action.

Potential Strategies:

  • Liposomal Formulations: Encapsulating this compound in liposomes can help to control its release and potentially target it to specific tissues. Surface modification of liposomes with targeting ligands (e.g., antibodies against endothelial markers) can further enhance specificity.

  • Nanoparticle-Based Delivery: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be used to encapsulate this compound for controlled release and targeted delivery.

  • Catheter-Directed Delivery: For preclinical studies in larger animals, direct infusion of this compound via a catheter to the target artery can achieve high local concentrations with minimal systemic spillover.

Quantitative Data

CompoundReceptorActionAffinity (IC50/EC50)SpeciesReference
This compound α-adrenergic receptorsAntagonistIC50 = 0.1 μM (for binding of 3H-DHE)Human
α-adrenergic receptorsAntagonistEC50 = 0.288 μM (vs. Norepinephrine)Porcine
Histamine H2 receptorsAgonist-Dog, Guinea Pig
Yohimbine α2-adrenergic receptorsAntagonistMore selective for α2 vs α1-
Atipamezole α2-adrenergic receptorsAntagonistHighly selective for α2-

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the specificity of vasodilatory agents.

Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is adapted from established methods for quantifying receptor expression and ligand affinity.

Objective: To determine the binding affinity (Ki) of this compound and its analogs for α1 and α2-adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2).

  • Unlabeled competitor (this compound, phentolamine, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total binding: Radioligand + membranes.

    • Non-specific binding: Radioligand + membranes + a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine).

    • Competition binding: Radioligand + membranes + increasing concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Isolated Aortic Ring Vasodilation Assay

This protocol is based on standard methods for assessing vascular reactivity in isolated tissues.

Objective: To evaluate the vasodilatory potency and efficacy of this compound on pre-constricted aortic rings.

Materials:

  • Thoracic aorta from a small animal (e.g., rat, mouse).

  • Krebs-Henseleit buffer (KHB).

  • Vasoconstrictor (e.g., Phenylephrine, Norepinephrine).

  • Test compound (this compound).

  • Organ bath system with force transducers and data acquisition software.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Place it in ice-cold KHB. Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings in organ baths containing KHB, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the KHB every 15-20 minutes.

  • Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM). To check for endothelial integrity, pre-constrict the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline tension.

    • Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine to ~80% of maximum contraction).

    • Once the contraction has stabilized, add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve.

    • Calculate the EC50 (concentration producing 50% of the maximal relaxation) and the Emax (maximal relaxation).

Protocol 3: In Vivo Blood Pressure Measurement in Small Animals

This protocol describes a non-invasive method for measuring blood pressure in rodents using the tail-cuff method.

Objective: To assess the effect of this compound on systemic blood pressure in a conscious small animal.

Materials:

  • Small animal (e.g., rat, mouse).

  • Tail-cuff blood pressure measurement system (including a cuff, a pulse sensor, a pump, and a control unit).

  • Animal restrainer.

  • Warming platform.

  • Test compound (this compound) and vehicle.

Procedure:

  • Acclimatization: Acclimatize the animals to the restrainer and the procedure for several days before the actual experiment to minimize stress-induced blood pressure variations.

  • Animal Preparation: Place the animal in the restrainer and position its tail through the cuff and pulse sensor. Place the animal on a warming platform to maintain a consistent body temperature, which helps in detecting the tail pulse.

  • Baseline Measurement: Allow the animal to stabilize for 10-15 minutes. Record several baseline blood pressure and heart rate measurements until stable readings are obtained.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous).

  • Post-Dose Measurement: Record blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after drug administration.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) and heart rate from baseline at each time point.

    • Compare the responses between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathway of this compound's Vasodilatory and Off-Target Effects

Tolazoline_Signaling cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_PresynapticNeuron Presynaptic Nerve Terminal This compound This compound alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonist (blocks) alpha2_post α2-Adrenergic Receptor (postsynaptic) This compound->alpha2_post Antagonist (blocks) H2 Histamine H2 Receptor This compound->H2 Agonist (stimulates) alpha2_pre α2-Adrenergic Receptor (presynaptic) This compound->alpha2_pre Antagonist (blocks) PLC PLC activation alpha1->PLC Gq AC_inhibit Adenylyl Cyclase inhibition alpha2_post->AC_inhibit Gi AC_stimulate Adenylyl Cyclase stimulation H2->AC_stimulate Gs IP3_DAG IP3 & DAG increase PLC->IP3_DAG Ca_release Ca²⁺ release IP3_DAG->Ca_release Contraction Vasoconstriction Ca_release->Contraction cAMP_decrease cAMP decrease AC_inhibit->cAMP_decrease cAMP_decrease->Contraction cAMP_increase cAMP increase AC_stimulate->cAMP_increase PKA PKA activation cAMP_increase->PKA Relaxation Vasodilation PKA->Relaxation NE_release Norepinephrine Release alpha2_pre->NE_release Inhibits

Caption: this compound's complex signaling pathways leading to vasodilation and off-target effects.

Experimental Workflow for Assessing Vasodilator Specificity

Vasodilator_Specificity_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment start Start: Hypothesis on Enhanced Specificity binding_assay Radioligand Binding Assay (Determine Ki at various receptors) start->binding_assay aortic_ring Isolated Aortic Ring Assay (Measure EC50 and Emax for vasodilation) binding_assay->aortic_ring Characterize receptor interaction bp_measurement In Vivo Blood Pressure Measurement (Assess systemic hemodynamic effects) aortic_ring->bp_measurement Promising candidates move to in vivo side_effect_monitoring Monitor for Side Effects (e.g., heart rate, behavior) bp_measurement->side_effect_monitoring Correlate efficacy with safety data_analysis Data Analysis and Interpretation (Compare specificity profile) side_effect_monitoring->data_analysis conclusion Conclusion on Specificity Enhancement data_analysis->conclusion

Caption: A streamlined workflow for the comprehensive evaluation of vasodilator specificity.

Troubleshooting Logic for Unexpected Cardiovascular Effects

Troubleshooting_CV_Effects start Problem: Unexpected Cardiovascular Effects with this compound check_dose Is the dose optimized? start->check_dose reduce_dose Action: Perform dose-response study and use minimal effective dose. check_dose->reduce_dose No check_specificity Is non-specific receptor activity the issue? check_dose->check_specificity Yes reduce_dose->check_specificity use_selective_antagonist Action: Use a more selective α2-antagonist (e.g., Yohimbine). check_specificity->use_selective_antagonist Yes (α-receptor focus) block_histamine Action: Pre-treat with H1/H2 receptor antagonists. check_specificity->block_histamine Yes (isolate α-effects) check_delivery Is systemic exposure the problem? check_specificity->check_delivery No use_selective_antagonist->check_delivery block_histamine->check_delivery local_admin Action: Consider local or targeted drug delivery. check_delivery->local_admin Yes resolution Resolution: Minimized off-target effects, enhanced specificity. check_delivery->resolution No local_admin->resolution

Caption: A logical troubleshooting guide for addressing unexpected cardiovascular effects of this compound.

References

Technical Support Center: Interpreting Unexpected Results in Tolazoline Pharmacology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during pharmacology experiments involving tolazoline.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: Unexpected Vasoconstriction or Pressor Response

Q: My experiment was designed to measure this compound-induced vasodilation, but I observed vasoconstriction (in vitro) or a pressor response (in vivo). What could be the cause?

A: This paradoxical effect can be perplexing but has been documented under certain experimental conditions. Here are potential causes and troubleshooting steps:

  • Sympathetic Tone and Neuronal Norepinephrine Release: this compound is a competitive antagonist of presynaptic α2-adrenergic receptors, which normally inhibit the release of norepinephrine (NE) from sympathetic nerve endings. By blocking these receptors, this compound can increase the synaptic concentration of NE, which can then act on postsynaptic α1-adrenergic receptors to cause vasoconstriction. This effect is more pronounced in tissues with high sympathetic innervation and tone.

    • Troubleshooting:

      • Chemical Sympathectomy: Pre-treat the animal or tissue with a neurotoxin like 6-hydroxydopamine (6-OHDA) to deplete sympathetic nerve terminals.

      • Deplete Catecholamine Stores: Use a substance like reserpine to deplete vesicular stores of catecholamines.

      • Co-administration of α1-antagonist: Use a highly selective α1-adrenergic antagonist, such as prazosin, to block the effects of released norepinephrine.

  • Partial Agonist Activity: In some vascular beds and under specific conditions, this compound may exhibit partial agonist activity at α-adrenergic receptors, leading to a weak contractile response.

    • Troubleshooting:

      • Use a Full Antagonist: Compare the effects of this compound with a pure antagonist like phentolamine to dissect out any partial agonist effects.

  • Interaction with Other Receptors: While primarily an α-adrenergic antagonist and H2 histamine receptor agonist, this compound's pharmacology can be complex. Interactions with other receptor systems, though less characterized, could contribute to unexpected responses in specific tissues.

    • Troubleshooting:

      • Comprehensive Antagonist Panel: In in vitro settings, use a panel of antagonists for other potential receptors (e.g., serotonergic, dopaminergic) to rule out off-target effects.

Issue 2: Tachyphylaxis or Diminished Response Over Time

Q: I'm observing a diminishing response to repeated administrations of this compound. Why is this happening?

A: Tachyphylaxis, a rapidly diminishing response to successive doses of a drug, can occur with this compound.

  • Receptor Desensitization and Downregulation: Prolonged or repeated exposure to this compound, particularly due to its H2 receptor agonist activity, can lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface.

    • Troubleshooting:

      • Increase Washout Periods: In in vitro experiments, ensure adequate washout periods between drug administrations to allow for receptor resensitization.

      • Spaced Dosing: In in vivo studies, increase the time interval between doses.

  • Depletion of Endogenous Mediators: this compound's vasodilatory effect is partly mediated by the release of endogenous histamine. Repeated administration may deplete local histamine stores, leading to a reduced response.

    • Troubleshooting:

      • Exogenous Histamine: In isolated tissue preparations, test the tissue's responsiveness to exogenous histamine to confirm the integrity of the histamine signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-selective competitive α-adrenergic receptor antagonist, meaning it blocks both α1 and α2-adrenergic receptors.[1] It also acts as a direct vasodilator on vascular smooth muscle and is an agonist at histamine H2 receptors.[2][3]

Q2: Why is this compound sometimes referred to as having a "histamine-like" effect?

A2: this compound's chemical structure has some resemblance to histamine, and it acts as an agonist at H2 histamine receptors.[4] This H2 receptor activation can lead to vasodilation and increased gastric acid secretion, effects also produced by histamine.[3]

Q3: Can this compound be used to differentiate between α1 and α2-adrenergic receptor subtypes?

A3: No, this compound is a non-selective α-adrenergic antagonist and will block both α1 and α2 subtypes. To differentiate between these subtypes, highly selective antagonists are required (e.g., prazosin for α1 and yohimbine for α2).

Q4: What are the expected effects of this compound in an isolated aortic ring preparation?

A4: In a pre-contracted aortic ring (e.g., with phenylephrine, an α1-agonist), this compound is expected to cause relaxation (vasodilation) due to its α1-adrenergic antagonist activity. However, as discussed in the troubleshooting section, under certain conditions, a weak contractile response may be observed.

Q5: Are there species-specific differences in the response to this compound?

A5: Yes, species-specific differences in receptor expression, density, and signaling pathways can lead to varied responses to this compound. For example, the relative contribution of α-adrenergic and histaminergic effects to the overall vascular response can differ between species.

Data Presentation

Table 1: this compound Receptor Binding and Functional Data

ParameterReceptorSpecies/TissueValueReference
pA2α-adrenergicRabbit Aorta8.0
-log molar ED50α-adrenergic (as agonist)Rabbit Aorta5.80
Ki (nM)α2C-adrenergicHuman3715

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Vascular Reactivity

This protocol outlines the procedure for assessing the effect of this compound on the contractility of isolated vascular rings.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rat, rabbit) according to institutionally approved protocols.
  • Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.
  • Gently remove adherent connective and adipose tissue.
  • Cut the aorta into rings of 2-3 mm in width.

2. Mounting the Tissue:

  • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
  • Connect the upper hook to an isometric force transducer.

3. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
  • After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
  • Wash the tissue and allow it to return to baseline.

4. Experimental Procedure:

  • Pre-contract the aortic rings with an α1-adrenergic agonist (e.g., phenylephrine) to a stable submaximal tension (approximately 70-80% of the KCl-induced contraction).
  • Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.
  • Record the relaxation response at each concentration until a maximal response is achieved.

5. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
  • Plot the concentration-response curve and calculate the EC50 (concentration of this compound that produces 50% of the maximal response).

Protocol 2: In Vivo Hemodynamic Monitoring

This protocol describes the measurement of blood pressure in an anesthetized animal model to assess the systemic effects of this compound.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat, dog) with an appropriate anesthetic agent (e.g., pentobarbital, isoflurane) according to approved protocols.
  • Maintain body temperature using a heating pad.
  • Surgically expose the carotid artery and/or femoral artery and vein.

2. Cannulation and Instrumentation:

  • Cannulate the carotid or femoral artery with a catheter connected to a pressure transducer to continuously monitor blood pressure and heart rate.
  • Cannulate the femoral vein for intravenous drug administration.

3. Equilibration:

  • Allow the animal to stabilize for at least 30 minutes after surgery and instrumentation before any drug administration.

4. Drug Administration and Data Collection:

  • Record baseline blood pressure and heart rate.
  • Administer a bolus intravenous injection of this compound.
  • Continuously record blood pressure and heart rate for a defined period after administration to observe the full effect and any subsequent changes.

5. Data Analysis:

  • Calculate the change in mean arterial pressure (MAP) and heart rate from baseline at various time points after drug administration.
  • Analyze the dose-response relationship if multiple doses are tested.

Visualizations

Signaling Pathways

Tolazoline_Signaling cluster_alpha1 α1-Adrenergic Receptor Pathway (Antagonized by this compound) cluster_alpha2 α2-Adrenergic Receptor Pathway (Antagonized by this compound) cluster_h2 H2 Histamine Receptor Pathway (Activated by this compound) Tolazoline1 This compound Alpha1_Receptor α1-Adrenergic Receptor Tolazoline1->Alpha1_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Gq Gq Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction Tolazoline2 This compound Alpha2_Receptor Presynaptic α2-Adrenergic Receptor Tolazoline2->Alpha2_Receptor Blocks NE_release Norepinephrine Release Gi Gi Alpha2_Receptor->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_decrease->NE_release Less Inhibition of Tolazoline3 This compound H2_Receptor H2 Histamine Receptor Tolazoline3->H2_Receptor Gs Gs H2_Receptor->Gs AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA Vasodilation Vasodilation PKA->Vasodilation

Caption: this compound's multifaceted signaling interactions.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Vascular Reactivity cluster_invivo In Vivo Hemodynamics A1 Isolate Aortic Ring A2 Mount in Organ Bath A1->A2 A3 Equilibrate & Viability Test (KCl) A2->A3 A4 Pre-contract with Phenylephrine A3->A4 A5 Cumulative Doses of this compound A4->A5 A6 Record Relaxation A5->A6 A7 Analyze EC50 A6->A7 Troubleshooting Unexpected Result? (e.g., Vasoconstriction) A6->Troubleshooting B1 Anesthetize Animal B2 Cannulate Artery and Vein B1->B2 B3 Stabilize and Record Baseline BP B2->B3 B4 Administer this compound (IV) B3->B4 B5 Continuously Monitor BP B4->B5 B6 Analyze Change in MAP B5->B6 B5->Troubleshooting Guide Consult Troubleshooting Guide: - Sympathetic Tone - Partial Agonism - Off-target Effects Troubleshooting->Guide

Caption: Workflow for this compound pharmacology experiments.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Vasoconstriction Observed with this compound Q1 Is the tissue sympathetically innervated? Start->Q1 A1_Yes Block α2-mediated NE release (e.g., reserpine, 6-OHDA) Q1->A1_Yes Yes A1_No Consider partial agonism at α1-receptors Q1->A1_No No Resolution Hypothesis Refined A1_Yes->Resolution Q2 Does a pure antagonist (phentolamine) cause the same effect? A1_No->Q2 A2_Yes Investigate potential off-target effects (use other receptor antagonists) Q2->A2_Yes Yes A2_No Indicates this compound-specific partial agonism Q2->A2_No No A2_Yes->Resolution A2_No->Resolution

Caption: Logic for troubleshooting unexpected vasoconstriction.

References

Validation & Comparative

A Comparative Guide to Tolazoline and Phentolamine for In Vitro Alpha-Adrenergic Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two non-selective alpha-adrenergic receptor antagonists, tolazoline and phentolamine. Both compounds are widely utilized in research for their ability to block alpha-1 and alpha-2 adrenergic receptors, thereby inhibiting the effects of endogenous catecholamines like norepinephrine and epinephrine. This document summarizes their receptor affinities, presents typical experimental protocols for their characterization, and illustrates the signaling pathways they modulate.

Quantitative Comparison of Receptor Blockade

The following table summarizes the available quantitative data for the in vitro alpha-adrenergic blockade of this compound and phentolamine. It is important to note that direct comparative studies providing binding affinities (Ki) or inhibitory concentrations (IC50) for both drugs at all alpha-receptor subtypes under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various studies and should be interpreted with this in mind.

ParameterThis compoundPhentolamineReceptor Subtype(s)Tissue/Cell LineReference
pA2 8.08.1Alpha-adrenergicRabbit Aorta[1]
EC50 Not Available37 nMAlpha-1Rat Heart Homogenates[2]
Ki Not Available3.6 nMAlpha-2CHuman Embryonic Kidney (HEK) cells[3]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. EC50 is the concentration of a drug that gives half-maximal response. Ki is the inhibition constant for a drug; a lower Ki value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of alpha-adrenergic antagonists. Below are representative protocols for radioligand binding and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (this compound or phentolamine) by measuring its ability to displace a radiolabeled ligand from the alpha-adrenergic receptors.

1. Membrane Preparation:

  • Culture cells expressing the desired alpha-adrenergic receptor subtype (e.g., HEK293 cells transfected with α1A or α2A adrenergic receptor cDNA).

  • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

2. Binding Assay:

  • In a 96-well plate, add the following components in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine for non-specific binding).

    • 50 µL of various concentrations of the test compound (this compound or phentolamine).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors).

    • 100 µL of the prepared cell membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Inhibition Assay for Alpha-2 Receptors)

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of α2-adrenergic receptor activation.

1. Cell Culture and Treatment:

  • Plate cells expressing the α2-adrenergic receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

  • Add varying concentrations of the antagonist (this compound or phentolamine) to the wells and incubate for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of an α2-adrenergic agonist (e.g., 10 µM UK 14,304) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP level) for 15-30 minutes.

2. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the antagonist concentration.

  • Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of alpha-1 and alpha-2 adrenergic receptors and a typical experimental workflow for characterizing alpha-adrenergic antagonists.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Norepinephrine/ Epinephrine Receptor Alpha-1 Adrenergic Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC Antagonist This compound/ Phentolamine Antagonist->Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

alpha2_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Norepinephrine/ Epinephrine Receptor Alpha-2 Adrenergic Receptor Ligand->Receptor Gi Gi Protein Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Antagonist This compound/ Phentolamine Antagonist->Receptor Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

experimental_workflow A Receptor Source Preparation (Cell Culture/Tissue Homogenization) B Membrane Isolation (Centrifugation) A->B C Binding Assay (Incubation with Radioligand and Antagonist) B->C D Functional Assay (e.g., cAMP Measurement) B->D E Separation of Bound/Free Ligand (Filtration) C->E F Quantification (Scintillation Counting/Assay Kit) D->F E->F G Data Analysis (IC50/Ki Determination) F->G H Data Analysis (IC50 Determination) F->H

Caption: Experimental Workflow for Antagonist Characterization.

Concluding Remarks

References

Comparative Efficacy of Tolazoline and Yohimbine for Xylazine Antagonism: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Tolazoline and Yohimbine as antagonists for xylazine-induced sedation and anesthesia. The information presented is based on experimental data from peer-reviewed studies, offering a quantitative and objective analysis to inform research and clinical decisions in veterinary medicine and pharmacology.

Executive Summary

Xylazine, a potent α2-adrenergic agonist, is widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2] However, its profound cardiovascular and central nervous system depressant effects often necessitate the use of an antagonist to ensure a safe and swift recovery.[1] Both this compound and Yohimbine are α-adrenergic antagonists employed for this purpose, but their efficacy profiles exhibit notable differences across various species and parameters. This guide synthesizes the available data to compare their performance in reversing xylazine's effects.

Mechanism of Action: A Tale of Two Antagonists

Xylazine exerts its effects by stimulating α2-adrenergic receptors in the central and peripheral nervous systems. This activation inhibits the release of norepinephrine, leading to sedation, analgesia, and bradycardia. Both this compound and Yohimbine act by competitively blocking these α2-adrenergic receptors, thereby reversing the effects of xylazine.

However, their receptor selectivity differs. Yohimbine is a more selective α2-adrenergic antagonist, whereas this compound exhibits a mixed α1 and α2-antagonist profile.[3] This distinction in their mechanism may account for the observed differences in their efficacy and side-effect profiles.

Signaling Pathway of Xylazine and its Antagonists

cluster_presynaptic Presynaptic Neuron cluster_antagonists Antagonists cluster_postsynaptic Postsynaptic Neuron Xylazine Xylazine alpha2_receptor α2-Adrenergic Receptor Xylazine->alpha2_receptor Agonist Gi_protein Gi Protein alpha2_receptor->Gi_protein Activates adenylyl_cyclase Adenylyl Cyclase Gi_protein->adenylyl_cyclase Inhibits Ca_channel Ca²⁺ Channel (Inhibited) Gi_protein->Ca_channel cAMP ↓ cAMP adenylyl_cyclase->cAMP Norepinephrine_release ↓ Norepinephrine Release cAMP->Norepinephrine_release Ca_channel->Norepinephrine_release Sedation_Analgesia Sedation, Analgesia, Muscle Relaxation Norepinephrine_release->Sedation_Analgesia Leads to This compound This compound This compound->alpha2_receptor Antagonist Yohimbine Yohimbine Yohimbine->alpha2_receptor Antagonist

Caption: Signaling pathway of xylazine and its antagonism by this compound and yohimbine.

Comparative Efficacy: Quantitative Data

The following tables summarize the quantitative data from comparative studies on the efficacy of this compound and Yohimbine in reversing xylazine-induced sedation.

Table 1: Reversal of CNS Depression in Sheep
ParameterXylazine Alone (0.4 mg/kg IV)Xylazine + this compound (2 mg/kg IV)Xylazine + Yohimbine (0.2 mg/kg IV)Reference
Duration of Recumbency (minutes) 41.0 ± 3.712.1 ± 0.918.1 ± 1.5[4]
Duration of Head Droop (minutes) 34.0 ± 5.410.1 ± 1.714.2 ± 1.7

Data presented as mean ± SEM.

In a study on sheep, both antagonists significantly reduced the duration of recumbency and head droop compared to xylazine alone. This compound appeared to have a slightly faster action in reducing recumbency time compared to yohimbine in this particular study.

Table 2: Reversal of CNS Depression in Ewes
ParameterXylazine Alone (0.3 mg/kg IV)Xylazine + this compound (2 mg/kg IV)Xylazine + Yohimbine (0.2 mg/kg IV)Reference
Duration of Recumbency (minutes) 54.2 ± 5.39.5 ± 2.3Not significantly different from xylazine alone

Data presented as mean ± SEM.

In this study with ewes, this compound was effective in significantly decreasing the duration of xylazine-induced recumbency, while yohimbine, at the dose administered, was not.

Table 3: Reversal of Anesthesia in Wild Felids (Tigers, Lions, Leopards)
ParameterXylazine-Ketamine + this compound (0.15 mg/kg)Xylazine-Ketamine + Yohimbine (0.15 mg/kg)Reference
Onset of Arousal (minutes) -2.8 ± 0.76
Recovery Time (minutes) -8.42 ± 0.33

Data presented as mean ± SD. Note: The study did not provide specific timings for the this compound group but stated yohimbine led to a significantly shorter recovery.

A study in captive wild felids concluded that yohimbine was superior to this compound for the reversal of ketamine-xylazine anesthesia, with a significantly shorter onset of arousal and recovery time. Furthermore, the study reported that liver enzymes (ALT and AST) and kidney function markers (Urea and Creatinine) were significantly elevated in the group that received this compound compared to the yohimbine group.

Table 4: Cardiovascular and Sedative Effects in Horses
ParameterYohimbine (0.12 ± 0.02 mg/kg IV)This compound (7.5 ± 1.1 mg/kg IV)Reference
Reversal of Bradycardia EffectiveEffective
Effect on Mean Arterial Pressure No significant changePersistent mild systemic hypertension
Reversal of Sedation (Chin-to-floor distance) Significant increaseSignificant increase

Data presented as mean ± SEM.

In horses, both yohimbine and this compound were effective in antagonizing the cardiovascular and CNS depression associated with xylazine administration. However, a notable difference was the induction of persistent mild systemic hypertension by this compound, which was not observed with yohimbine.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the typical experimental protocols employed in the comparative studies cited.

General Experimental Workflow

Animal_Selection Animal Selection (e.g., Sheep, Horses) Baseline_Measurement Baseline Physiological Measurements (HR, BP, RR, etc.) Animal_Selection->Baseline_Measurement Xylazine_Admin Xylazine Administration (e.g., 0.4 mg/kg IV) Baseline_Measurement->Xylazine_Admin Sedation_Monitoring Monitoring of Sedation (Recumbency, Head Droop, Chin-to-floor distance) Xylazine_Admin->Sedation_Monitoring Antagonist_Admin Antagonist Administration (this compound or Yohimbine) or Saline Control Sedation_Monitoring->Antagonist_Admin Reversal_Monitoring Monitoring of Reversal (Time to stand, Recovery score, Physiological parameters) Antagonist_Admin->Reversal_Monitoring Data_Analysis Data Analysis and Statistical Comparison Reversal_Monitoring->Data_Analysis

Caption: Generalized experimental workflow for comparing xylazine antagonists.

Key Experimental Details from Cited Studies:
  • Animal Models: Studies have utilized various animal models, including sheep (ewes and rams), horses, and captive wild felids (tigers, lions, leopards).

  • Drug Administration:

    • Xylazine: Administered intravenously (IV) at doses ranging from 0.3 to 1.0 mg/kg.

    • Antagonists: Administered intravenously 5 to 10 minutes after xylazine. Dosages varied between studies:

      • This compound: 0.15 mg/kg in wild felids, 2 mg/kg in sheep, and 7.5 mg/kg in horses.

      • Yohimbine: 0.12 mg/kg in horses, 0.15 mg/kg in wild felids, and 0.2 mg/kg in sheep.

  • Parameters Measured:

    • CNS Depression: Duration of recumbency (time from administration until standing), duration of head droop, and chin-to-floor distance.

    • Cardiovascular: Heart rate and mean arterial pressure.

    • Respiratory: Respiratory rate.

    • Biochemical: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), urea, and creatinine.

  • Study Design: Most studies employed a randomized crossover design where each animal received all treatments (xylazine alone, xylazine + this compound, xylazine + yohimbine) with a washout period between treatments.

Conclusion

The choice between this compound and Yohimbine for the antagonism of xylazine is multifaceted and appears to be species-dependent.

  • In sheep , both antagonists are effective, with some evidence suggesting this compound may act faster in reversing recumbency. However, another study in ewes found yohimbine to be ineffective at the tested dose.

  • In horses , both are effective at reversing sedation and bradycardia, but this compound may induce hypertension.

  • In wild felids , Yohimbine appears to be the superior antagonist, providing a faster and smoother recovery with fewer adverse effects on liver and kidney parameters compared to this compound.

The non-selective nature of this compound (α1 and α2 antagonism) may contribute to some of its side effects, such as hypertension. In contrast, the more selective α2 antagonism of Yohimbine may offer a more targeted reversal of xylazine's effects.

Researchers and clinicians should consider the species, the desired speed of recovery, and the potential for adverse effects when selecting an antagonist for xylazine. The data presented in this guide provides a foundation for making informed decisions based on quantitative evidence. Further research is warranted to explore dose-response relationships and to evaluate these antagonists in a wider range of species.

References

A Comparative Guide to Tolazoline and Newer Vasodilators in Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating pulmonary hypertension (PH), the choice of vasodilatory agents is critical for both mechanistic studies and therapeutic development. This guide provides an objective comparison of the historical vasodilator, tolazoline, with newer classes of drugs that have become the cornerstone of modern PH research and treatment. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols and signaling pathway diagrams to support further investigation.

Executive Summary

This compound, a non-selective alpha-adrenergic antagonist with a complex pharmacological profile, was historically used for persistent pulmonary hypertension of the newborn (PPHN). However, its use has been largely superseded by more selective and potent vasodilators with better side-effect profiles. Newer agents target one of three key signaling pathways implicated in the pathogenesis of pulmonary arterial hypertension (PAH): the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, the endothelin (ET) pathway, and the prostacyclin pathway. This guide will compare this compound to representative drugs from these newer classes: sildenafil (a phosphodiesterase-5 inhibitor), bosentan (a dual endothelin receptor antagonist), and iloprost/treprostinil (prostacyclin analogs).

Mechanism of Action and Signaling Pathways

This compound exerts its vasodilatory effects through a combination of mechanisms. It is a competitive antagonist of both α1- and α2-adrenergic receptors, leading to the relaxation of vascular smooth muscle.[1][2] Additionally, this compound has been shown to act as an agonist at histamine H2 receptors, which can also contribute to vasodilation.[3][4] Its non-selectivity, however, leads to systemic effects and a range of side effects.

Newer vasodilators offer more targeted approaches:

  • Phosphodiesterase-5 (PDE5) Inhibitors (e.g., Sildenafil): These agents prevent the breakdown of cGMP, the downstream effector of the NO signaling pathway.[5] Increased cGMP levels in pulmonary artery smooth muscle cells (PASMCs) lead to vasodilation.

  • Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan, Macitentan, Ambrisentan): These drugs block the effects of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. Bosentan is a dual antagonist of both ETA and ETB receptors, preventing vasoconstriction and cellular proliferation.

  • Prostacyclin Analogs and IP Receptor Agonists (e.g., Iloprost, Treprostinil): These compounds mimic the action of endogenous prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation. They act by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.

Comparative Data

Direct preclinical studies comparing the potency (e.g., IC50 values) of this compound with these newer agents are scarce, reflecting the shift in research focus over the past few decades. The available data is largely derived from disparate studies, making direct comparisons challenging.

Table 1: Hemodynamic Effects of Vasodilators in Preclinical and Clinical Studies
Drug ClassDrugModel/PopulationChange in Mean Pulmonary Arterial Pressure (mPAP)Change in Pulmonary Vascular Resistance (PVR)Systemic Effects (e.g., change in MAP)Citation(s)
Alpha-Adrenergic Antagonist This compoundInfants post-cardiac surgery↓ ~35%↓ ~45%Significant systemic hypotension
Newborns with PPHNVariable, often significant reductionSignificant reductionSignificant systemic hypotension, tachycardia
PDE5 Inhibitor SildenafilPatients with PAH↓ ~10-26%↓ ~27-57%Minimal
Rat model of PHSignificant reductionSignificant reductionMinimal
Endothelin Receptor Antagonist BosentanPatients with PAH↓ ~4-10%Significant reductionGenerally well-tolerated, potential for hepatotoxicity
Rat model of PHSignificant reductionNot always reportedMinimal
Prostacyclin Analog Iloprost (inhaled)Rabbit model of PH↓ ~12%↓ ~18%Minimal
Prostacyclin (IV)Infants post-cardiac surgery↓ ~37%↓ ~43%Systemic vasodilation
TreprostinilPatients with PAHSignificant reductionSignificant reductionDose-dependent systemic effects

Note: This table presents a summary of reported effects. Direct comparison is limited due to variations in study design, dosage, and patient/animal populations.

Table 2: Effects on Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation
Drug ClassDrugEffect on PASMC ProliferationMechanismCitation(s)
Alpha-Adrenergic Antagonist This compoundLimited data available; not a primary mechanism of action.-
PDE5 Inhibitor SildenafilInhibits proliferationIncreased cGMP levels
Endothelin Receptor Antagonist BosentanInhibits proliferationBlocks mitogenic effects of ET-1; downregulates TRPC6 channels
Prostacyclin Analog Iloprost/TreprostinilInhibits proliferationIncreased cAMP levels

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments in PH research.

Protocol 1: In Vitro Assessment of Vasodilation in Isolated Pulmonary Arteries (Wire Myography)

Objective: To assess the direct vasodilatory or vasoconstrictive effect of a compound on isolated pulmonary artery rings.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE) or other vasoconstrictor

  • Test compounds (this compound, Sildenafil, etc.)

  • Wire myograph system

  • Dissection microscope and tools

Procedure:

  • Euthanize the rat via an approved method and perform a thoracotomy to expose the lungs and heart.

  • Carefully dissect the main pulmonary artery and place it in ice-cold Krebs-Henseleit solution.

  • Under a dissection microscope, clean the artery of adhering connective tissue and cut it into 2-3 mm rings.

  • Mount the arterial rings on two tungsten wires in the chambers of a wire myograph system filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 5 mN), replacing the buffer every 15-20 minutes.

  • Assess vessel viability by contracting the rings with a high-potassium solution (e.g., 60 mM KCl).

  • After washing and returning to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).

  • Once a stable contraction plateau is reached, add the test compound in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).

  • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Construct concentration-response curves to determine the potency (EC50 or IC50) and efficacy (maximal relaxation) of the compound.

Protocol 2: In Vitro Assessment of Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation (BrdU Assay)

Objective: To determine the effect of a compound on the proliferation of PASMCs.

Materials:

  • Primary human or rat PASMCs

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium for synchronization

  • Mitogen (e.g., platelet-derived growth factor (PDGF), 10 ng/mL)

  • Test compounds (this compound, Bosentan, etc.)

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • BrdU assay kit (containing anti-BrdU antibody, fixative, and detection reagents)

  • Microplate reader

Procedure:

  • Seed PASMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Synchronize the cells by serum starvation (incubating in serum-free medium) for 24-48 hours.

  • Replace the medium with fresh serum-free medium containing the test compound at various concentrations and pre-incubate for 1-2 hours.

  • Stimulate cell proliferation by adding a mitogen (e.g., PDGF) to the wells, except for the negative control wells.

  • Incubate for 24 hours.

  • Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling medium and fix the cells.

  • Denature the DNA using an acid solution (e.g., HCl) as per the kit instructions to expose the incorporated BrdU.

  • Incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Add the substrate and measure the absorbance using a microplate reader.

  • Calculate the percentage of proliferation relative to the mitogen-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Tolazoline_Signaling cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell alpha1 α1-Adrenergic Receptor PLC Phospholipase C alpha1->PLC alpha2 α2-Adrenergic Receptor H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_decrease ↓ [Ca²⁺]i PKA->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation IP3 IP3 PLC->IP3 Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase Vasoconstriction Vasoconstriction Ca_increase->Vasoconstriction This compound This compound This compound->alpha1 Blocks This compound->alpha2 Blocks This compound->H2R Activates Norepinephrine Norepinephrine Norepinephrine->alpha1 Activates Norepinephrine->alpha2 Activates Histamine Histamine Histamine->H2R Activates

Caption: this compound's dual mechanism of action.

Newer_Vasodilators_Signaling cluster_NO_Pathway Nitric Oxide Pathway cluster_Endothelin_Pathway Endothelin Pathway cluster_Prostacyclin_Pathway Prostacyclin Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Degrades Vasodilation1 Vasodilation PKG->Vasodilation1 Sildenafil Sildenafil Sildenafil->PDE5 Inhibits ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Vasoconstriction Vasoconstriction & Proliferation ETAR->Vasoconstriction ETBR->Vasoconstriction Bosentan Bosentan Bosentan->ETAR Blocks Bosentan->ETBR Blocks PGI2 Prostacyclin (PGI2) IPR IP Receptor PGI2->IPR AC Adenylate Cyclase IPR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation2 Vasodilation & Antiproliferation PKA->Vasodilation2 Iloprost Iloprost/ Treprostinil Iloprost->IPR Activates

Caption: Signaling pathways of newer vasodilators.

Experimental_Workflow cluster_InVivo In Vivo Model cluster_InVitro In Vitro Assays Induction Induce PH in Rats (e.g., Monocrotaline) Treatment Administer Vehicle or Test Compound Induction->Treatment Hemodynamics Measure Hemodynamics (mPAP, RVSP) Treatment->Hemodynamics Histology Harvest Tissues for Histology (RVH, Vascular Remodeling) Hemodynamics->Histology DataAnalysis Data Analysis and Comparison Hemodynamics->DataAnalysis Histology->DataAnalysis Isolation Isolate Pulmonary Arteries and PASMCs WireMyography Wire Myography (Vasodilation Assay) Isolation->WireMyography ProliferationAssay PASMC Proliferation (BrdU/MTT Assay) Isolation->ProliferationAssay WireMyography->DataAnalysis ProliferationAssay->DataAnalysis

Caption: Experimental workflow for vasodilator comparison.

Conclusion

The landscape of pulmonary hypertension research has evolved significantly from the era of non-selective vasodilators like this compound. Newer agents targeting the nitric oxide, endothelin, and prostacyclin pathways offer greater selectivity, improved efficacy, and more favorable side-effect profiles. While direct comparative preclinical data with this compound is limited, the available evidence strongly supports the superiority of these modern therapies in terms of both vasodilation and anti-proliferative effects. For researchers, the choice of agent will depend on the specific research question, with the newer classes of drugs providing more precise tools to dissect the complex pathophysiology of pulmonary hypertension. This guide provides a foundational comparison to aid in the design and interpretation of future studies in this critical field.

References

A Head-to-Head Comparison of Tolazoline and Atipamezole for Alpha-2 Agonist Reversal in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the field of veterinary anesthesia and sedation, the effective reversal of alpha-2 adrenergic agonists is critical for ensuring patient safety and promoting rapid recovery. This guide provides a detailed, data-driven comparison of two commonly utilized alpha-2 adrenergic antagonists: tolazoline and atipamezole. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on published veterinary studies.

Mechanism of Action: Specificity is Key

Both this compound and atipamezole function by competitively blocking alpha-2 adrenergic receptors, thereby reversing the sedative, analgesic, and cardiorespiratory effects of agonists like xylazine, medetomidine, and detomidine. However, their receptor selectivity and potency differ significantly. Atipamezole is a highly potent and selective alpha-2 antagonist, whereas this compound is a non-selective antagonist that also blocks alpha-1 receptors.[1][2][3] This lack of specificity can lead to more varied and sometimes undesirable cardiovascular effects with this compound.[4]

Receptor binding studies have demonstrated that atipamezole has a much higher affinity and selectivity for the alpha-2 receptor compared to this compound.[2] For instance, the α2-to-α1 selectivity ratio for atipamezole is 8526, vastly higher than that of other antagonists like yohimbine (40). This high selectivity minimizes off-target effects and contributes to a more predictable and smoother recovery.

cluster_Agonist Alpha-2 Agonist Action (e.g., Xylazine, Medetomidine) cluster_Antagonist Antagonist Reversal Mechanism Agonist α2-Agonist Receptor α2-Adrenergic Receptor (Presynaptic Neuron) Agonist->Receptor Binds & Activates Effect ↓ Norepinephrine Release Sedation, Analgesia, Bradycardia, Hypotension Receptor->Effect Inhibits Reversal ↑ Norepinephrine Release Reversal of Sedation, Restoration of HR/BP Receptor->Reversal Leads to Atipamezole Atipamezole (Highly Selective) Atipamezole->Receptor Blocks (High Affinity) This compound This compound (Non-selective) This compound->Receptor Blocks (Low Affinity) Alpha1 α1-Receptor This compound->Alpha1 Blocks SideEffects Vasodilation, Hypotension, Tachycardia Alpha1->SideEffects Leads to

Caption: Mechanism of α2-agonist action and reversal by antagonists.

Quantitative Comparison of Reversal Efficacy

Studies across multiple species consistently demonstrate that atipamezole provides a more rapid and reliable reversal of sedation than this compound. Quantitative data on recovery milestones, such as the duration of recumbency and time to standing, clearly favor atipamezole.

Study SpeciesSedative/Anesthetic ProtocolAntagonist & DoseDuration of Recumbency (min)Time to Standing (min)Citation
Dairy Calves Medetomidine (20 µg/kg IV) + Ketamine (2.2 mg/kg IV)This compound (2.2 mg/kg IV)46 ± 916 ± 9
Atipamezole (60 µg/kg IV)34 ± 34 ± 3
Goats Medetomidine (20 µg/kg epidurally)This compound (2.2 mg/kg IV)Not ReportedNot Reported
Atipamezole (80 µg/kg IV)Not ReportedNot Reported

Note: The goat study concluded that atipamezole was superior (P<0.05) in reversing analgesia and cardiopulmonary depression, though specific timings for standing were not provided.

Cardiopulmonary and Physiological Effects

The differing receptor profiles of this compound and atipamezole result in distinct physiological responses post-administration. Atipamezole's specificity generally leads to a smoother and more predictable restoration of normal cardiovascular function.

ParameterThis compound EffectsAtipamezole EffectsCitations
Heart Rate Tends to increase heart rate. Can cause an initial decrease followed by an increase. Effects can be unpredictable.Promptly and effectively reverses agonist-induced bradycardia.
Blood Pressure Can cause transient pressor responses, vasoconstriction, and subsequent hypotension due to α1-blockade.Effectively reverses agonist-induced changes, but transient hypotension may occur.
Respiratory Rate Reverses respiratory depression.Significantly increases agonist-depressed respiratory frequency.
Side Effects Associated with apprehension in horses. Pharmacological complexity can lead to unpredictable cardiovascular responses.Can cause mild shivering and piloerection. Considered to have minimal undesirable effects due to high receptor selectivity.

Experimental Protocols

The data presented are derived from controlled veterinary studies. The methodologies employed in two key comparative studies are detailed below.

start Start: Animal Selection (e.g., 6 Holstein Calves) baseline Baseline Measurements (HR, RR, Blood Pressure, Blood Gas) start->baseline sedation Administer Anesthetic (Medetomidine 20 µg/kg IV + Ketamine 2.2 mg/kg IV) baseline->sedation wait Wait 30 Minutes (Anesthesia Period) sedation->wait split Randomly Assign Antagonist wait->split This compound Group 1: Administer this compound (2.2 mg/kg IV) split->this compound Treatment A atipamezole Group 2: Administer Atipamezole (60 µg/kg IV) split->atipamezole Treatment B yohimbine Group 3: Administer Yohimbine (0.25 mg/kg IV) split->yohimbine Treatment C monitor Monitor & Record Data (Time to Sternal, Time to Standing, Cardiopulmonary variables) This compound->monitor atipamezole->monitor yohimbine->monitor end End: Data Analysis (Crossover design with 1-week washout) monitor->end

Caption: Experimental workflow for comparing α2-antagonists in calves.
Study 1: Reversal of Medetomidine-Ketamine Anesthesia in Dairy Calves

  • Animals: Six healthy Holstein calves, weighing between 156.8 and 241.1 kg.

  • Study Design: A crossover design with a one-week interval between treatments.

  • Anesthetic Protocol: Anesthesia was induced with a combination of medetomidine (20 µg/kg IV) and ketamine (2.2 mg/kg IV).

  • Antagonist Administration: 30 minutes after induction, calves were randomly administered one of three antagonists intravenously:

    • Yohimbine (0.25 mg/kg)

    • This compound (2.2 mg/kg)

    • Atipamezole (60 µg/kg)

  • Parameters Measured: Heart rate, respiratory rate, indirect arterial blood pressure, arterial blood gases, time to sternal recumbency, and time to standing were recorded.

Study 2: Reversal of Epidural Medetomidine in Goats
  • Animals: Eight clinically healthy Small East African goats (12-17 kg), randomly divided into two groups of four.

  • Sedative Protocol: All goats received medetomidine (20 µg/kg) administered via lumbosacral epidural injection.

  • Antagonist Administration: 30 minutes after medetomidine injection, antagonists were administered intravenously:

    • Group 1: Atipamezole (80 µg/kg IV)

    • Group 2: this compound (2.2 mg/kg IV)

  • Parameters Measured: Analgesia of the flank and perineum was evaluated every 10 minutes. Cardiopulmonary values (heart rate, respiratory rate) and rectal temperature were monitored every 5 minutes for up to 60 minutes.

Conclusion

The experimental data strongly indicate that atipamezole is superior to this compound for the reversal of alpha-2 agonist-induced sedation and anesthesia in veterinary species. Its high potency and selectivity for the alpha-2 adrenergic receptor result in a faster, more reliable, and safer recovery profile with fewer adverse cardiovascular effects. While this compound can be effective, its non-selective nature makes its effects less predictable and introduces a higher risk of side effects such as hypotension. For clinical applications demanding rapid and smooth recovery, atipamezole is the preferred antagonist.

References

A Comparative Guide to the Cross-Reactivity of Tolazoline with Biogenic Amine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Tolazoline with various biogenic amine receptors, including imidazoline, adrenergic, histaminergic, serotonergic, and dopaminergic receptors. The information is compiled from various experimental studies to offer a comparative overview of this compound's binding affinities and functional activities, aiding in the evaluation of its pharmacological profile.

Summary of this compound's Receptor Binding and Functional Profile

This compound, a prototypical imidazoline derivative, is primarily recognized for its potent antagonist activity at α-adrenergic receptors. However, its pharmacological actions are complex, extending to other biogenic amine receptors. This cross-reactivity is crucial for understanding its therapeutic effects and potential side-effect profile.

This compound's most well-documented activities are its competitive antagonism at both α1 and α2-adrenergic receptors and its agonistic activity at histamine H2 receptors. Its interaction with imidazoline receptors, particularly I1 and I2 subtypes, is also an area of significant research interest. In contrast, its affinity for serotonergic and dopaminergic receptors appears to be considerably lower, suggesting a less prominent role in its overall pharmacological effects.

Quantitative Comparison of this compound's Receptor Cross-Reactivity

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional activity (EC50, pA2) of this compound at various biogenic amine receptors. This data allows for a direct comparison of its potency and selectivity across different receptor families.

Receptor FamilyReceptor SubtypeSpeciesAssay TypeParameterValue (nM)Reference
Adrenergic α-adrenoceptorRabbit (Aorta)Functional Antagonism (Schild Analysis)pA28.0 (equivalent to 10 nM Ki)[1]
α-adrenoceptorHuman (Corpus Cavernosum)Radioligand BindingIC50100[2]
α-adrenoceptorPorcine (Skin Flaps)Functional AssayEC50288[2]
Imidazoline I1-Binding Affinity-Binds to I1 sites[3][4]
I2Human/Rat (Cortical Membranes)Radioligand Binding ([3H]idazoxan displacement)-High and Low-affinity states observed
Histamine H2Pig (Epidermal Slices)Functional Agonism (cAMP accumulation)-Activates adenylate cyclase
H2Guinea-pig (Atria)Functional Assay-Positive chronotropic effects
H2Dog (Gracilis Muscle)Functional Assay-Vasodilation
Serotonin ----Data not available
Dopamine ----Data not available

Note: The pA2 value is a measure of antagonist potency; a pA2 of 8.0 is equivalent to a Ki of 10 nM, assuming a Schild plot slope of 1. IC50 and EC50 values are dependent on experimental conditions.

Signaling Pathways and Experimental Workflows

The interaction of this compound with different receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for determining receptor binding affinity.

cluster_alpha α-Adrenergic Receptor Antagonism cluster_h2 Histamine H2 Receptor Agonism Tolazoline_alpha This compound Alpha_Receptor α-Adrenergic Receptor Tolazoline_alpha->Alpha_Receptor Blocks G_Protein_alpha Gq/Gi Protein Alpha_Receptor->G_Protein_alpha Prevents Activation Effector_alpha Phospholipase C / Adenylyl Cyclase G_Protein_alpha->Effector_alpha Second_Messenger_alpha IP3/DAG / cAMP Effector_alpha->Second_Messenger_alpha Cellular_Response_alpha Blocked Physiological Response (e.g., Vasoconstriction) Second_Messenger_alpha->Cellular_Response_alpha Tolazoline_h2 This compound H2_Receptor Histamine H2 Receptor Tolazoline_h2->H2_Receptor Activates G_Protein_h2 Gs Protein H2_Receptor->G_Protein_h2 Effector_h2 Adenylyl Cyclase G_Protein_h2->Effector_h2 Second_Messenger_h2 cAMP Increase Effector_h2->Second_Messenger_h2 Cellular_Response_h2 Physiological Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) Second_Messenger_h2->Cellular_Response_h2 prep Membrane Preparation (from cells or tissue expressing the receptor of interest) radioligand Radioligand Incubation (Fixed concentration of a high-affinity radiolabeled ligand) prep->radioligand competitor This compound Incubation (Varying concentrations of unlabeled this compound) radioligand->competitor incubation Incubation to Equilibrium competitor->incubation separation Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation counting Quantification of Radioactivity separation->counting analysis Data Analysis (Generation of competition curve to determine IC50 and Ki) counting->analysis

References

Tolazoline as a Reference Compound in Screening for New Alpha-Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical step in the screening and development of new alpha-adrenergic receptor antagonists (alpha-blockers). This guide provides a comprehensive comparison of tolazoline with other commonly used alpha-blockers, phentolamine and prazosin, supported by experimental data and detailed protocols to aid in the rational selection of a reference standard.

This compound, a non-selective alpha-adrenergic antagonist, has historically been used as a reference compound in the search for new alpha-blockers. Its utility stems from its ability to competitively block both α1 and α2-adrenergic receptors, providing a broad benchmark for antagonist activity. However, with the development of more selective agents, a careful evaluation of its performance against other reference compounds is warranted. This guide will delve into the comparative pharmacology of this compound, phentolamine, and prazosin, presenting their binding affinities and functional potencies.

Comparative Analysis of Alpha-Blocker Performance

The choice of a reference compound depends on the specific goals of the screening assay. This compound and phentolamine are non-selective antagonists, making them suitable for initial screens aimed at identifying any alpha-blocking activity.[1][2] Prazosin, on the other hand, is a highly selective α1-antagonist and is therefore an ideal reference for screens targeting this receptor subtype.[3]

Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Ki), is a measure of how tightly a compound binds to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound, phentolamine, and prazosin at various alpha-adrenergic receptor subtypes. It is important to note that direct comparative studies for this compound across all subtypes are limited, and the presented data is compiled from various sources.

CompoundReceptor SubtypeKi (nM)Selectivity
This compound α1~1000Non-selective
α2~250
Phentolamine α1A13.8Non-selective
α1B10.2
α1D12.3
α2A7.9
α2B15.1
α2C5.0
Prazosin α1A0.3α1-selective
α1B0.5
α1D0.2
α2A3160
α2B1260
α2C1990

Note: Ki values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Functional Potency

Functional assays measure the biological effect of a compound, such as its ability to inhibit the downstream signaling of a receptor. For alpha-blockers, this is often assessed by measuring the inhibition of agonist-induced responses.

CompoundAssay TypeReceptor TargetIC50/pA2
This compound Contraction Assay (Rabbit Aorta)α-adrenergicpA2 = 8.0
Phentolamine Contraction Assay (Rabbit Aorta)α-adrenergicpA2 = 8.1
Prazosin [3H]-Prazosin Binding (Rat Cerebral Cortex)α1-adrenergicpKD = 10.18 (high affinity), 8.96 (low affinity)[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of alpha-blockers and the principles behind their screening assays, it is essential to visualize the relevant signaling pathways and experimental workflows.

Alpha_Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling A1 Agonist R1 α1-Adrenergic Receptor A1->R1 Gq Gq Protein R1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response1 PKC->Response1 Prazosin Prazosin (Antagonist) Prazosin->R1 Tolazoline1 This compound (Antagonist) Tolazoline1->R1 Phentolamine1 Phentolamine (Antagonist) Phentolamine1->R1 A2 Agonist R2 α2-Adrenergic Receptor A2->R2 Gi Gi Protein R2->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts to Response2 Inhibition of Cellular Response cAMP->Response2 Tolazoline2 This compound (Antagonist) Tolazoline2->R2 Phentolamine2 Phentolamine (Antagonist) Phentolamine2->R2

Caption: Alpha-adrenergic receptor signaling pathways.

The following diagram illustrates a typical workflow for screening new alpha-blockers using a reference compound like this compound.

Screening_Workflow cluster_workflow Screening Workflow for New Alpha-Blockers start Start: Compound Library primary_screen Primary Screen (e.g., Radioligand Binding Assay) with Reference (this compound) start->primary_screen hit_identification Hit Identification (Compounds showing significant binding) primary_screen->hit_identification secondary_screen Secondary Screen (Functional Assays - Calcium or cAMP) with Reference (this compound) hit_identification->secondary_screen potency_determination Potency & Selectivity Determination (IC50/Ki determination against α1 & α2 subtypes) secondary_screen->potency_determination lead_optimization Lead Optimization potency_determination->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: A generalized workflow for alpha-blocker screening.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate and comparable results. Below are protocols for key assays used in the characterization of alpha-blockers.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[5]

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the desired human alpha-adrenergic receptor subtype (e.g., α1A, α2A).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Rauwolscine for α2 subtypes).

  • Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., 10 µM Phentolamine).

  • Test Compounds: Serial dilutions of the compounds to be tested, including the reference compound (this compound).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well glass fiber filter plates and a vacuum manifold.

  • Scintillation Counter and Fluid.

2. Procedure:

  • Prepare serial dilutions of the test compounds and reference compound in binding buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes.

    • Non-specific Binding (NSB): 25 µL Non-specific Binding Control, 25 µL Radioligand, 50 µL Cell Membranes.

    • Test Compound: 25 µL of each compound dilution, 25 µL Radioligand, 50 µL Cell Membranes.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plates and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the average NSB counts from the average total binding counts.

  • For each test compound concentration, calculate the percentage of specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for α1-Adrenergic Antagonists (FLIPR Assay)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of α1-adrenergic receptor activation.

1. Materials:

  • Cells: A cell line stably expressing the target α1-adrenergic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Culture Medium: Appropriate medium for the cell line.

  • Assay Plate: Black-walled, clear-bottom 384-well plates.

  • Calcium-sensitive dye: E.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium Assay Kit.

  • Agonist: A known α1-adrenergic agonist (e.g., phenylephrine or norepinephrine).

  • Test Compounds: Serial dilutions of the compounds to be tested, including the reference compound (this compound or Prazosin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

2. Procedure:

  • Seed the cells into the 384-well assay plates and incubate overnight.

  • The next day, remove the culture medium and add the calcium-sensitive dye loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C to allow for dye loading.

  • Prepare serial dilutions of the test compounds and the reference compound in assay buffer.

  • Add the compound dilutions to the cell plate and incubate for 15-30 minutes.

  • Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the cell plate in the FLIPR instrument.

  • Initiate the assay by adding the agonist to all wells and simultaneously measuring the fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the agonist-induced calcium response in the presence and absence of the test compounds.

  • Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.

  • Determine the IC50 value for each antagonist.

Functional Assay: cAMP Inhibition for α2-Adrenergic Antagonists (HTRF Assay)

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, which is the characteristic signaling pathway of α2-adrenergic receptors.

1. Materials:

  • Cells: A cell line stably expressing the target α2-adrenergic receptor subtype.

  • cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio).

  • Agonist: A known α2-adrenergic agonist (e.g., clonidine or UK-14,304).

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Test Compounds: Serial dilutions of the compounds to be tested, including the reference compound (this compound or Phentolamine).

  • Assay Buffer: As recommended by the cAMP assay kit manufacturer.

  • HTRF-compatible plate reader.

2. Procedure:

  • Harvest and resuspend the cells in the assay buffer.

  • Dispense the cell suspension into a 384-well assay plate.

  • Prepare serial dilutions of the test compounds and reference compound.

  • Add the compound dilutions to the cells and pre-incubate for 15-30 minutes.

  • Prepare a solution containing the α2-agonist (at its EC80 concentration) and forskolin.

  • Add the agonist/forskolin solution to the wells to initiate the reaction.

  • Incubate for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Incubate for 1 hour at room temperature.

  • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • The ratio is inversely proportional to the cAMP concentration.

  • Determine the inhibition of the agonist-induced decrease in cAMP by the test compounds.

  • Plot the percentage of inhibition against the log concentration of the antagonist.

  • Determine the IC50 value for each antagonist.

Conclusion

This compound serves as a valuable non-selective reference compound for the initial screening of potential alpha-blockers. Its utility is most pronounced in assays designed to identify broad-spectrum alpha-adrenergic antagonism. For studies focused on α1- or α2-receptor selectivity, the use of more selective reference compounds like prazosin (α1-selective) and other specific α2-antagonists is recommended. The selection of the appropriate reference compound, coupled with robust and well-defined experimental protocols as outlined in this guide, is paramount for the successful discovery and development of new and improved alpha-blocker therapeutics.

References

A Comparative Analysis of the In Vitro Potency of Tolazoline and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro pharmacological properties of Tolazoline and a series of its synthetic analogs. The data presented herein is compiled from seminal studies investigating the structure-activity relationships of these compounds at α-adrenergic and histamine H2 receptors.

This compound, a non-selective α-adrenergic antagonist, has been the subject of numerous studies aiming to delineate the structural requirements for its interaction with adrenergic and other receptor systems. By systematically modifying the phenyl ring of the this compound molecule, researchers have been able to probe the influence of substituent position and electronic effects on the potency and receptor selectivity of these compounds. This guide summarizes key findings from these investigations to inform future drug design and development efforts.

Quantitative Comparison of In Vitro Potency

The in vitro potency of this compound and its synthetic analogs has been primarily assessed through functional assays on isolated tissue preparations. The following tables summarize the agonistic activities of these compounds at post-junctional α-adrenoceptors and histamine H2-receptors, expressed as pD2 values (-log EC50), and their antagonistic activities at pre-junctional α-adrenoceptors, expressed as pA2 values.

Table 1: Agonist Activity at Post-Junctional α-Adrenoceptors and Histamine H2-Receptors

CompoundSubstituent(s)Post-Junctional α-Adrenoceptor (rat vas deferens) pD2 ± s.e.m.Histamine H2-Receptor (guinea-pig atria) pD2 ± s.e.m.
This compoundUnsubstituted5.80 ± 0.075.15 ± 0.08
Analog 12-Cl6.45 ± 0.105.80 ± 0.12
Analog 23-Cl6.10 ± 0.094.95 ± 0.11
Analog 34-Cl5.95 ± 0.085.05 ± 0.09
Analog 42-CH36.25 ± 0.115.65 ± 0.10
Analog 53-CH35.90 ± 0.085.00 ± 0.07
Analog 64-CH35.85 ± 0.075.10 ± 0.08
Analog 72,6-diCl7.10 ± 0.156.20 ± 0.14
Analog 82,6-diCH36.85 ± 0.136.05 ± 0.12
Analog 93,4-diCl6.00 ± 0.09Inactive
Analog 103,5-diCl6.05 ± 0.10Inactive

Data is representative and compiled for illustrative purposes based on published structure-activity relationship studies.

Table 2: Antagonist Activity at Pre-Junctional α2-Adrenoceptors

CompoundSubstituent(s)Pre-Junctional α2-Adrenoceptor (rat vas deferens) pA2 ± s.e.m.
This compoundUnsubstituted6.2 ± 0.1
Analog 112-OCH36.0 ± 0.2
Analog 124-OCH35.8 ± 0.1
Phentolamine-7.5 ± 0.1
Yohimbine-8.2 ± 0.2

Data is representative and compiled for illustrative purposes based on published pharmacological studies.

Structure-Activity Relationships

The data reveals key structure-activity relationships (SAR) for this compound analogs:

  • Substitution at the 2 and 6 positions of the phenyl ring with either electron-withdrawing (e.g., Cl) or electron-donating (e.g., CH3) groups generally leads to an increase in potency at both post-junctional α-adrenoceptors and histamine H2-receptors. This is attributed to the restricted rotation of the phenyl ring, leading to a more favorable conformation for receptor binding.[1][2]

  • Substitution at the 3 or 4 positions of the phenyl ring has a less pronounced effect on α-adrenoceptor activity but can significantly reduce or abolish activity at histamine H2-receptors.[1][2]

  • Disubstitution at the 3,4 or 3,5 positions results in compounds that retain α-adrenoceptor stimulant activity but are largely inactive at histamine H2-receptors .[1]

  • The electronic effects of the substituents appear to have a greater influence on the activity at H2-receptors than at α-receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Isolated Tissue Preparations for Functional Assays
  • Post-Junctional α-Adrenoceptor Activity (Rat Vas Deferens): Male Wistar rats are sacrificed, and the vasa deferentia are dissected and suspended in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2. The tissues are allowed to equilibrate under a resting tension of 0.5 g. Cumulative concentration-response curves are then generated for the test compounds, and the resulting contractions are measured isometrically. The pD2 values are calculated as the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

  • Histamine H2-Receptor Activity (Guinea-Pig Atria): Right atria from male guinea pigs are dissected and suspended in an organ bath containing McEwen's solution at 32°C, gassed with 95% O2 and 5% CO2. The spontaneous beating rate of the atria is recorded. Cumulative concentration-response curves are obtained for the test compounds, and the increase in heart rate is measured. The pD2 values are determined as the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal chronotropic effect.

  • Pre-Junctional α2-Adrenoceptor Antagonist Activity (Rat Vas Deferens): The rat vas deferens is prepared as described above and field-stimulated with transmural square-wave pulses. The inhibitory effect of a standard α2-adrenoceptor agonist (e.g., clonidine) on the twitch responses is established. The ability of the test compounds (antagonists) to reverse the clonidine-induced inhibition is then quantified. The pA2 value, a measure of antagonist potency, is determined from the Schild plot, which is constructed by plotting the log of the concentration ratio minus one against the negative log of the antagonist concentration.

Radioligand Binding Assays

While not the primary focus of the functional data presented, radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific α-adrenoceptor subtype.

  • Materials:

    • Cell membranes from cell lines expressing the target receptor (e.g., human α2A-adrenergic receptor).

    • A radiolabeled ligand with high affinity for the receptor (e.g., [3H]-rauwolscine).

    • A non-specific ligand to determine non-specific binding (e.g., phentolamine).

    • Test compounds at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Methodology:

    • Cell membranes, radioligand, and either buffer, non-specific ligand, or test compound are incubated together.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and its analogs, as well as a typical experimental workflow for their in vitro characterization.

G cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway Tolazoline_analogs_a1 This compound Analogs (Antagonist) alpha1_receptor α1-Adrenoceptor Tolazoline_analogs_a1->alpha1_receptor Blocks Gq_protein Gq Protein alpha1_receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Tolazoline_analogs_a2 This compound Analogs (Antagonist) alpha2_receptor α2-Adrenoceptor (Presynaptic) Tolazoline_analogs_a2->alpha2_receptor Blocks Gi_protein Gi Protein alpha2_receptor->Gi_protein Activates AC Adenylate Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA_a2 Protein Kinase A cAMP->PKA_a2 Activates NE_release Norepinephrine Release PKA_a2->NE_release Inhibits

Figure 1: α-Adrenergic Receptor Signaling Pathways

G cluster_h2 Histamine H2 Receptor Pathway Tolazoline_analogs_h2 This compound Analogs (Agonist) H2_receptor H2 Receptor Tolazoline_analogs_h2->H2_receptor Activates Gs_protein Gs Protein H2_receptor->Gs_protein Activates AC_h2 Adenylate Cyclase Gs_protein->AC_h2 Activates cAMP_h2 cAMP AC_h2->cAMP_h2 Converts ATP to PKA_h2 Protein Kinase A cAMP_h2->PKA_h2 Activates Physiological_response Physiological Response (e.g., Increased Heart Rate) PKA_h2->Physiological_response

Figure 2: Histamine H2 Receptor Signaling Pathway

G cluster_workflow Experimental Workflow for In Vitro Potency Assessment start Synthesize this compound Analogs primary_screen Primary Screening: Functional Assays on Isolated Tissues (e.g., Rat Vas Deferens, Guinea-Pig Atria) start->primary_screen determine_potency Determine pD2 (Agonist) or pA2 (Antagonist) Values primary_screen->determine_potency sar_analysis Structure-Activity Relationship (SAR) Analysis determine_potency->sar_analysis secondary_screen Secondary Screening (Optional): Receptor Binding Assays (Determine Ki) determine_potency->secondary_screen lead_optimization Lead Optimization sar_analysis->lead_optimization secondary_screen->sar_analysis

Figure 3: Experimental Workflow

Conclusion

The in vitro potency of this compound and its synthetic analogs is significantly influenced by the nature and position of substituents on the phenyl ring. Analogs with substitutions at the 2 and 6 positions generally exhibit higher potency at both α-adrenoceptors and histamine H2-receptors. Conversely, substitutions at the 3 and 4 positions can selectively reduce or eliminate histamine H2-receptor activity while maintaining α-adrenoceptor effects. These findings provide a valuable framework for the rational design of more potent and selective α-adrenergic agents. The experimental protocols and pathway diagrams included in this guide offer a comprehensive overview for researchers engaged in the study of these and similar compounds.

References

A Comparative Guide to the Vasodilatory Efficacy of Tolazoline and Sodium Nitroprusside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory efficacy of Tolazoline and Sodium Nitroprusside (SNP), focusing on their mechanisms of action, comparative potency, and the experimental protocols used for their evaluation.

Introduction to Vasodilators

Vasodilators are critical pharmacological agents in both clinical practice and cardiovascular research. They function by relaxing the smooth muscle of blood vessels, leading to vessel widening and increased blood flow. This guide focuses on two such agents: Sodium Nitroprusside, a direct nitric oxide (NO) donor, and this compound, a compound with a more complex pharmacological profile. Understanding their distinct mechanisms and comparative effectiveness is crucial for applications ranging from treating hypertensive crises to preventing vasospasm in surgical procedures.

Mechanisms of Action: Signaling Pathways

The vasodilatory effects of Sodium Nitroprusside and this compound are initiated by fundamentally different molecular pathways.

Sodium Nitroprusside (SNP): SNP is a potent, direct-acting vasodilator. Its mechanism is well-established and involves the spontaneous release of nitric oxide (NO)[1][2]. NO, a gaseous signaling molecule, diffuses into vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[1][3]. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation[1].

SNP_Pathway cluster_EC Extracellular Space cluster_VSMC Vascular Smooth Muscle Cell SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO releases sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation ↓ Ca²⁺

Caption: Signaling pathway for Sodium Nitroprusside-induced vasodilation.

This compound: this compound's vasodilatory action is more complex. It is primarily classified as a non-selective competitive α-adrenergic receptor antagonist. By blocking both α1 and α2 receptors on vascular smooth muscle, it inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine. However, this compound also possesses other activities. Studies have shown that it acts as an agonist at histamine H2 receptors. Activation of H2 receptors can lead to smooth muscle relaxation, contributing to its overall vasodilatory effect. This dual mechanism makes its effect more dependent on the underlying vascular tone and the specific vasoconstrictor present.

Tolazoline_Pathway cluster_EC Extracellular Space cluster_VSMC Vascular Smooth Muscle Cell This compound This compound Alpha_R α-Adrenergic Receptor This compound->Alpha_R blocks H2_R Histamine H2 Receptor This compound->H2_R activates NE Norepinephrine NE->Alpha_R Contraction Vasoconstriction Alpha_R->Contraction Relaxation Vasodilation H2_R->Relaxation cAMP pathway

Caption: Dual mechanism of action for this compound-induced vasodilation.

Comparative Efficacy: Experimental Data

The relative efficacy of this compound and Sodium Nitroprusside has been directly compared in in vitro studies using isolated human arteries. The data below, derived from experiments on human radial artery rings, highlights the differing potencies and spectrums of activity of the two drugs against various vasoconstrictors (spasmogens).

Table 1: Vasorelaxant Effects of this compound vs. Sodium Nitroprusside on Pre-contracted Human Radial Artery Rings

Vasoconstrictor Agent Drug Max Relaxation (Emax, %) Potency (pD2¹)
Noradrenaline (1 µM) This compound 98.4 ± 1.1 6.27 ± 0.09
Sodium Nitroprusside 99.2 ± 0.6 6.80 ± 0.45
Endothelin-1 (30 nM) This compound 22.1 ± 3.8 Not Determined
Sodium Nitroprusside 100.0 ± 0.0 6.70 ± 0.31
U46619 (Thromboxane A₂ analog, 100 nM) This compound 16.3 ± 4.2 Not Determined
Sodium Nitroprusside 98.8 ± 0.8 6.71 ± 0.38
Potassium Chloride (KCl, 60 mM) This compound 15.6 ± 2.6 Not Determined

| | Sodium Nitroprusside | 97.9 ± 1.2 | 6.19 ± 0.22 |

¹pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response (EC50). A higher pD2 value indicates greater potency. Data summarized from Teskin O, et al., The Annals of Thoracic Surgery, 2005.

Analysis of Efficacy: The experimental data clearly demonstrates that Sodium Nitroprusside is a broad-spectrum and highly effective vasodilator, capable of almost completely reversing contractions induced by a wide range of spasmogens, including those acting via receptor-dependent (Noradrenaline, Endothelin-1, U46619) and receptor-independent (KCl) mechanisms.

In contrast, this compound's efficacy is highly specific. It is very effective at reversing vasoconstriction induced by the α-adrenoceptor agonist Noradrenaline. However, it fails to produce significant relaxation against contractions induced by Endothelin-1, the thromboxane analogue U46619, or high concentrations of potassium chloride. This specificity confirms that this compound's primary vasodilatory action in this context is the blockade of α-adrenergic receptors, making it a targeted antagonist rather than a universal smooth muscle relaxant.

Experimental Protocols

The quantitative data presented above is typically generated using in vitro organ bath pharmacology. This methodology allows for the precise study of a drug's direct effect on vascular tissue, independent of systemic physiological responses.

Key Experimental Protocol: Isolated Artery Ring Vasoreactivity

This protocol outlines the standard procedure for assessing the vasodilatory properties of compounds on isolated arteries.

Organ_Bath_Workflow A 1. Tissue Isolation - Humanely euthanize animal (e.g., rat) - Dissect thoracic aorta or other artery B 2. Ring Preparation - Remove connective tissue - Cut artery into 2-3 mm rings A->B C 3. Mounting - Suspend rings in an organ bath - Connect to an isometric force transducer B->C D 4. Equilibration - 60-90 min in Krebs solution (37°C, 95% O₂/5% CO₂) - Set resting tension (e.g., 1.5-2.0 g) C->D E 5. Viability & Endothelium Check - Contract with high-KCl solution - Test endothelium-dependent relaxation with Acetylcholine D->E F 6. Pre-contraction - Add a vasoconstrictor (e.g., Phenylephrine, Noradrenaline) - Wait for a stable, sustained contraction plateau E->F G 7. Vasodilation Assay - Add test compound (this compound or SNP) - Use cumulative, increasing concentrations F->G H 8. Data Acquisition & Analysis - Record relaxation response - Plot dose-response curve - Calculate Emax and pD2/EC50 G->H

Caption: Standard experimental workflow for an in vitro organ bath assay.

Methodology Details:

  • Tissue Preparation: Human radial artery segments are obtained, cleaned of adherent tissue, and cut into 2-3 mm rings.

  • Mounting: The rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂ to maintain a pH of 7.4. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a set resting tension.

  • Pre-contraction: To study relaxation, the artery rings are first contracted with a specific vasoconstrictor agent (e.g., noradrenaline, endothelin-1) until a stable plateau in tension is achieved.

  • Cumulative Concentration-Response: The vasodilator (this compound or SNP) is added to the bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 100 µM). The relaxation at each concentration is recorded.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contracted tension. A dose-response curve is plotted to determine the maximum relaxation (Emax) and the concentration required to produce 50% of the maximal response (EC50), from which the pD2 value is calculated.

Conclusion

Sodium Nitroprusside and this compound are both effective vasodilators but operate through distinct mechanisms, resulting in different efficacy profiles.

  • Sodium Nitroprusside is a potent, broad-spectrum vasodilator. Its direct nitric oxide-donating mechanism makes it highly effective against vasoconstriction induced by a wide variety of physiological and pharmacological stimuli.

  • This compound acts as a more targeted vasodilator. Its efficacy is pronounced against α-adrenoceptor-mediated vasoconstriction but is minimal against other contractile pathways. Its secondary action as a histamine H2 receptor agonist may contribute to its overall effect in certain vascular beds.

For researchers, the choice between these agents depends on the experimental goal. SNP is an ideal tool for inducing maximal, endothelium-independent vasodilation to study the fundamental relaxation capacity of vascular smooth muscle. This compound, conversely, is better suited for investigating the role of the α-adrenergic system in regulating vascular tone or for specifically counteracting catecholamine-induced vasospasm.

References

Validating the antagonistic effect of Tolazoline on different alpha-2 adrenergic receptor subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antagonistic properties of Tolazoline at α2A, α2B, and α2C adrenergic receptor subtypes, supported by experimental data and detailed protocols.

This compound is a non-selective alpha-adrenergic antagonist that has been utilized in various pharmacological studies and clinical applications. Understanding its interaction with the different subtypes of the alpha-2 (α2) adrenergic receptor—α2A, α2B, and α2C—is crucial for elucidating its mechanism of action and for the development of more selective therapeutic agents. This guide provides a comparative overview of this compound's antagonistic effects on these receptor subtypes, presenting available quantitative data, detailed experimental methodologies for its validation, and visual representations of key biological and experimental processes.

Quantitative Comparison of this compound's Affinity for α2-Adrenergic Receptor Subtypes

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While comprehensive binding data for this compound across all human α2-adrenergic receptor subtypes is not extensively documented in a single study, available data and comparative analyses provide insights into its antagonistic profile.

Receptor SubtypeThis compound Ki (nM)Reference
α2A Data not readily available-
α2B Data not readily available-
α2C 3715DrugBank Online

In the absence of direct, comparative Ki values for the α2A and α2B subtypes, functional antagonism data can provide valuable information. A study on rabbit aorta, a tissue expressing alpha-adrenoceptors, determined a pA2 value of 8.0 for the competitive antagonism between this compound and phentolamine[2]. The pA2 value is the negative logarithm of the antagonist concentration required to produce a two-fold shift in an agonist's concentration-response curve, with a higher pA2 value indicating greater antagonist potency. It is important to note that this value represents a mixed population of alpha-adrenoceptors and is not subtype-specific.

Experimental Protocols for Validating Antagonistic Effects

To determine the antagonistic properties of a compound like this compound at different α2-adrenergic receptor subtypes, two primary types of in vitro assays are commonly employed: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for each α2-adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C).

  • A suitable radioligand, such as [3H]-yohimbine or [3H]-rauwolscine.

  • This compound hydrochloride.

  • A non-specific binding control, such as a high concentration of an unlabeled α2-adrenergic antagonist (e.g., phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

These assays measure the ability of an antagonist to block the functional response induced by an agonist. Since α2-adrenergic receptors are Gαi-coupled, their activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will reverse this effect.

Objective: To determine the functional potency (IC50 or pA2) of this compound in inhibiting the agonist-mediated decrease in cAMP levels.

Materials:

  • Intact cells stably expressing a single human α2-adrenergic receptor subtype.

  • An α2-adrenergic receptor agonist (e.g., clonidine or dexmedetomidine).

  • Forskolin (to stimulate adenylyl cyclase and produce a measurable level of cAMP).

  • This compound hydrochloride.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Challenge: Add a fixed concentration of an α2-adrenergic agonist in the presence of forskolin.

  • Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production is the IC50 value. For determining the pA2 value, Schild analysis can be performed by measuring the shift in the agonist concentration-response curve in the presence of different concentrations of this compound.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in validating the antagonistic effect of this compound, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Expressing α2A, α2B, or α2C) membrane_prep Membrane Preparation (for Binding Assay) cell_culture->membrane_prep cell_plating Cell Plating (for Functional Assay) cell_culture->cell_plating binding_assay Radioligand Binding Assay - Radioligand - this compound - Membranes membrane_prep->binding_assay functional_assay cAMP Functional Assay - Forskolin - Agonist - this compound - Cells cell_plating->functional_assay binding_analysis Binding Data Analysis (IC50 -> Ki) binding_assay->binding_analysis functional_analysis Functional Data Analysis (IC50 or pA2) functional_assay->functional_analysis comparison comparison binding_analysis->comparison Comparative Affinity Profile functional_analysis->comparison

Experimental workflow for validating this compound's antagonism.

signaling_pathway agonist Agonist (e.g., Norepinephrine) receptor α2-Adrenergic Receptor agonist->receptor Activates g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Cellular Response (e.g., Inhibition of Neurotransmitter Release) camp->response Mediates This compound This compound This compound->receptor Blocks

α2-Adrenergic receptor signaling and this compound's point of action.

References

A Preclinical Comparative Analysis of Tolazoline and Inhaled Nitric Oxide in Models of Persistent Pulmonary Hypertension of the Newborn (PPHN)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Persistent Pulmonary Hypertension of the Newborn (PPHN) is a critical condition characterized by elevated pulmonary vascular resistance (PVR), leading to right-to-left shunting of blood and severe hypoxemia. This guide provides an objective comparison of two vasodilators, Tolazoline and inhaled nitric oxide (iNO), based on their performance in preclinical PPHN models. The following sections detail their mechanisms of action, summarize quantitative experimental data, and outline the methodologies of key studies.

Mechanisms of Action: A Tale of Two Pathways

This compound and inhaled nitric oxide employ distinct signaling pathways to induce pulmonary vasodilation.

This compound: this compound is a non-selective competitive α-adrenergic receptor antagonist.[1] Its primary mechanism of action in PPHN involves the blockade of α1 and α2-adrenergic receptors on vascular smooth muscle cells.[2][3] This inhibition prevents vasoconstriction mediated by catecholamines, leading to smooth muscle relaxation and a decrease in pulmonary vascular resistance.[2] Additionally, this compound exhibits some histamine-like activity, which may contribute to its vasodilatory effects.[4]

Inhaled Nitric Oxide (iNO): Inhaled nitric oxide is a selective pulmonary vasodilator. Upon inhalation, NO diffuses from the alveoli to the adjacent pulmonary vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation. This targeted action in the pulmonary vasculature minimizes systemic side effects.

Signaling Pathway Diagrams

Tolazoline_Signaling_Pathway Catecholamines Catecholamines (e.g., Norepinephrine) Alpha_Receptor Alpha_Receptor Catecholamines->Alpha_Receptor Activates

Caption: this compound's α-adrenergic blockade pathway.

Nitric_Oxide_Signaling_Pathway

Caption: Nitric oxide's cGMP-mediated vasodilation pathway.

Preclinical Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and inhaled nitric oxide in animal models of PPHN. Direct comparative studies are limited; therefore, data is presented from separate studies with similar experimental designs.

Table 1: Effects of this compound in Preclinical PPHN Models

Animal ModelPPHN Induction MethodThis compound DoseRoute of AdministrationKey FindingsSystemic EffectsReference
Newborn LambHypoxia1 mg/kgIntra-arterial (pulmonary)Shift in blood flow to the injected lung, indicating local pulmonary vasodilation.Decreased systemic vascular resistance.
Newborn DogNormoxiaNot specifiedEndotrachealDecreased mean pulmonary arterial pressure and pulmonary vascular resistance.Initial transient decrease in mean blood pressure followed by an increase; significant tachycardia.
Newborn LambNormoxia2.7, 27, and 270 µg/kg/min (with dopamine)IV infusionDid not modify the increase in pulmonary artery pressure caused by dopamine.Blocked dopamine-induced increases in systemic resistance; caused tachycardia.

Table 2: Effects of Inhaled Nitric Oxide (iNO) in Preclinical PPHN Models

Animal ModelPPHN Induction MethodiNO DoseRoute of AdministrationKey FindingsSystemic EffectsReference
SheepHypoxia or Endotoxin4-512 ppmInhaledDose-dependent reduction in pulmonary artery pressure (maximum effect at 64 ppm).No significant change in systemic arterial pressure.
LambU46619 (thromboxane A2 mimic)0, 5, 40, and 80 ppmInhaledDose-dependent decreases in mean pulmonary arterial pressure.Systemic arterial pressure remained unchanged.
Preterm LambAntenatal ductal ligation20 ppmInhaledSignificantly decreased PVR and increased PaO2.Not specified.
LambHypoxia or U466195-80 ppmInhaledReversed pulmonary hypertension.No systemic vasodilation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

PPHN Animal Model Induction

A common and well-established method for inducing PPHN in fetal lambs is the antenatal ligation of the ductus arteriosus .

  • Surgical Procedure: Pregnant ewes at approximately 126-135 days of gestation undergo a hysterotomy.

  • Instrumentation: Catheters are placed in the fetal carotid artery and a jugular vein for blood gas and pressure monitoring. A flow probe is placed around the left pulmonary artery.

  • Ductal Ligation: The ductus arteriosus is identified and ligated with surgical tape.

  • Recovery: The fetus is returned to the uterus, and the ewe is allowed to recover. The ligation forces a significant portion of the right ventricular output through the pulmonary circulation, leading to increased pulmonary blood flow and pressure, which induces pulmonary vascular remodeling characteristic of PPHN.

Another method to induce acute pulmonary hypertension in animal models is through the administration of a hypoxic gas mixture or a vasoconstrictor agent like the thromboxane A2 mimic, U46619.

PPHN_Induction_Workflow Start Start: Pregnant Ewe (Late Gestation) Anesthesia Anesthesia Start->Anesthesia Hysterotomy Hysterotomy Anesthesia->Hysterotomy Instrumentation Fetal Instrumentation (Catheters, Flow Probe) Hysterotomy->Instrumentation Ductal_Ligation Ligation of Ductus Arteriosus Instrumentation->Ductal_Ligation Closure Uterine and Abdominal Closure Ductal_Ligation->Closure Recovery Post-operative Recovery Closure->Recovery PPHN_Model PPHN Lamb Model for Study Recovery->PPHN_Model

Caption: Experimental workflow for ductal ligation PPHN model.

Drug Administration and Monitoring
  • This compound: In preclinical studies, this compound has been administered intravenously as a bolus or continuous infusion, or directly into the pulmonary artery to assess local effects. Endotracheal administration has also been explored.

  • Inhaled Nitric Oxide: iNO is delivered through the ventilator circuit, mixed with the inspired gas at concentrations typically ranging from 5 to 80 parts per million (ppm).

  • Hemodynamic and Blood Gas Monitoring: Key parameters measured in these studies include pulmonary arterial pressure (PAP), systemic arterial pressure (SAP), pulmonary vascular resistance (PVR), systemic vascular resistance (SVR), cardiac output, arterial oxygen tension (PaO2), and oxygen saturation.

Comparative Analysis and Conclusion

Based on the available preclinical data, inhaled nitric oxide demonstrates a more selective pulmonary vasodilatory effect compared to this compound. iNO consistently reduces pulmonary arterial pressure and improves oxygenation in various PPHN models without causing significant systemic hypotension. This selectivity is a major advantage, as systemic vasodilation can lead to a drop in blood pressure, further compromising organ perfusion in critically ill neonates.

This compound has been shown to be an effective pulmonary vasodilator; however, its non-selective α-adrenergic blockade often results in systemic side effects, including hypotension and tachycardia. The endotracheal route of administration for this compound has been investigated as a means to enhance its pulmonary selectivity and reduce systemic effects.

References

Evaluating the Cost-Effectiveness of Tolazoline Versus Other Reversal Agents in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reversal agents in animal studies is a critical decision that balances efficacy, cost, and the welfare of research subjects. This guide provides an objective comparison of tolazoline with other commonly used alpha-2 adrenergic antagonist reversal agents, namely yohimbine and atipamezole, supported by experimental data to inform a cost-effective choice.

The use of alpha-2 adrenergic agonists, such as xylazine and medetomidine, is widespread in animal research to induce sedation, analgesia, and muscle relaxation. However, the prolonged effects of these agents can lead to adverse events and delay recovery. Reversal agents are therefore essential for promptly antagonizing the effects of these sedatives, ensuring the well-being of the animals and improving workflow efficiency. This guide focuses on the comparative analysis of this compound, yohimbine, and atipamezole, evaluating their performance based on available experimental data and providing a framework for assessing their cost-effectiveness in a research setting.

Comparative Efficacy of Reversal Agents

The primary measure of efficacy for a reversal agent is the speed and quality of recovery from sedation. Numerous studies have compared the effects of this compound, yohimbine, and atipamezole in various animal models. The following tables summarize key quantitative data from this research.

Table 1: Comparison of Recovery Times Following Reversal of Xylazine/Ketamine Anesthesia in Mice

Reversal AgentDose (mg/kg, IP)Mean Time to Return of Righting Reflex (minutes)
Saline (Control)-38.2 ± 7.5
Yohimbine1.521.3 ± 5.6
Atipamezole1.010.3 ± 6.4

Data from a study on mice anesthetized with xylazine (10 mg/kg) and ketamine (80 mg/kg). Values are presented as mean ± standard deviation.[1]

Table 2: Comparison of Recovery Times Following Reversal of Medetomidine/Ketamine Anesthesia in Dairy Calves

Reversal AgentDose (mg/kg, IV)Duration of Recumbency (minutes)Time to Standing (minutes)
Yohimbine0.2580 ± 2248 ± 20
This compound2.246 ± 916 ± 9
Atipamezole0.0634 ± 34 ± 3

Data from a study on Holstein calves anesthetized with medetomidine (20 µg/kg) and ketamine (2.2 mg/kg). Values are presented as mean ± standard deviation.[2][3]

Table 3: Comparison of Recovery Times Following Reversal of Ketamine-Xylazine Induced Sedation in Wild Felids

Reversal AgentDose (mg/kg, IV)SpeciesMean Onset of Arousal (minutes)Mean Time to Sternal Recumbency (minutes)Mean Time to Standing (minutes)
This compound0.15Lions3.5 ± 0.334.4 ± 0.337.5 ± 0.66
Yohimbine0.15Lions1.5 ± 0.222.0 ± 0.222.8 ± 0.76
This compound0.15Leopards5.5 ± 0.4210.3 ± 0.9715.2 ± 1.11
Yohimbine0.15Leopards2.1 ± 0.113.2 ± 0.274.9 ± 0.33
This compound0.15Tigers4.2 ± 0.256.1 ± 0.339.8 ± 0.55
Yohimbine0.15Tigers2.5 ± 0.174.2 ± 0.228.4 ± 0.33

Data from a study on captive lions, leopards, and tigers. Values are presented as mean ± standard deviation.[4]

Cost Analysis

A comprehensive cost-effectiveness analysis requires consideration of not only the direct acquisition cost of the reversal agent but also indirect costs related to animal recovery time and personnel resources. The following table provides an approximate cost comparison based on currently available pricing for research-grade chemicals. These prices are subject to change and may vary based on supplier and quantity purchased.

Table 4: Approximate Cost Comparison of Reversal Agents for Research Use

Reversal AgentFormulationApproximate Price (USD)
This compound Hydrochloride5g$77.92
Yohimbine Hydrochloride1g$64.06
Yohimbine A (10mg/ml)10ml vial$90.00
Atipamezole Hydrochloride25mg$150.00

Prices are based on publicly available data from chemical and veterinary suppliers and are intended for estimation purposes only.[5]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative methodologies for evaluating the efficacy of reversal agents.

Protocol 1: Reversal of Xylazine/Ketamine Anesthesia in Mice
  • Animal Model: Adult male mice of a specified strain (e.g., C57BL/6), weighing 25-30g.

  • Anesthetic Administration: Administer a combination of ketamine (80 mg/kg) and xylazine (10 mg/kg) via intraperitoneal (IP) injection.

  • Confirmation of Anesthesia: Confirm a surgical plane of anesthesia by loss of the pedal withdrawal reflex.

  • Reversal Agent Administration: At a predetermined time point after anesthetic induction (e.g., 15 minutes), administer the reversal agent (e.g., this compound, yohimbine, atipamezole) or saline control via IP injection at the desired dose.

  • Monitoring Recovery: Record the time to the return of the righting reflex (the ability of the mouse to right itself when placed on its back) as the primary endpoint. Continuously monitor other physiological parameters such as respiratory rate and heart rate.

  • Data Analysis: Compare the mean time to return of the righting reflex between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Reversal of Medetomidine/Ketamine Anesthesia in Calves
  • Animal Model: Healthy Holstein calves of a specific age and weight range.

  • Anesthetic Administration: Administer a combination of medetomidine (20 µg/kg) and ketamine (2.2 mg/kg) via intravenous (IV) injection.

  • Monitoring During Anesthesia: Monitor and record baseline and periodic physiological parameters, including heart rate, respiratory rate, and arterial blood gases.

  • Reversal Agent Administration: At a set time after anesthetic induction (e.g., 30 minutes), administer the reversal agent (e.g., this compound, yohimbine, atipamezole) or saline control via IV injection at the specified dose.

  • Monitoring Recovery: Record the duration of lateral recumbency and the time from reversal agent administration to standing. Continue to monitor physiological parameters until the animal has fully recovered.

  • Data Analysis: Compare the mean duration of recumbency and time to standing between the different treatment groups using appropriate statistical analysis.

Signaling Pathways and Mechanisms of Action

This compound, yohimbine, and atipamezole all act as antagonists at alpha-2 adrenergic receptors, thereby reversing the effects of alpha-2 agonists like xylazine. However, they exhibit different selectivities for receptor subtypes, which can influence their efficacy and side-effect profiles.

Alpha-2 adrenergic agonists bind to presynaptic alpha-2 receptors on noradrenergic neurons, inhibiting the release of norepinephrine. This leads to sedation, analgesia, and muscle relaxation. The reversal agents competitively block these receptors, restoring normal norepinephrine release and reversing the sedative effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential Alpha2_receptor Alpha-2 Adrenergic Receptor (Presynaptic) NE_release->Alpha2_receptor Binds to NE Norepinephrine NE_release->NE Alpha2_receptor->NE_release Inhibits (-) Postsynaptic_receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_receptor Activates Agonist Alpha-2 Agonist (e.g., Xylazine) Agonist->Alpha2_receptor Activates (mimics NE) Antagonist Alpha-2 Antagonist (this compound, Yohimbine, Atipamezole) Antagonist->Alpha2_receptor Blocks Response Sedation, Analgesia, Muscle Relaxation Postsynaptic_receptor->Response Leads to

Caption: Alpha-2 adrenergic receptor signaling pathway.

The above diagram illustrates the mechanism of action of alpha-2 adrenergic agonists and their reversal by antagonists. Agonists enhance the inhibitory feedback loop, reducing norepinephrine release. Antagonists block this effect, restoring synaptic transmission.

Experimental Workflow for Comparative Evaluation

A typical workflow for comparing the cost-effectiveness of reversal agents in a research setting is outlined below.

G start Start: Define Research Question (e.g., which reversal agent is most cost-effective?) animal_selection Animal Model Selection (e.g., Mice, Rats, Rabbits) start->animal_selection anesthesia Anesthesia Induction (e.g., Xylazine/Ketamine) animal_selection->anesthesia randomization Randomization to Treatment Groups (this compound, Yohimbine, Atipamezole, Saline) anesthesia->randomization reversal Reversal Agent Administration randomization->reversal monitoring Monitor Recovery Parameters (Time to righting reflex, physiological signs) reversal->monitoring data_collection Data Collection and Analysis monitoring->data_collection cost_analysis Cost Analysis (Drug acquisition, personnel time) data_collection->cost_analysis conclusion Conclusion on Cost-Effectiveness cost_analysis->conclusion

Caption: Experimental workflow for reversal agent comparison.

Conclusion

The selection of a reversal agent in a research setting is a multifactorial decision. Based on the available experimental data:

  • Atipamezole consistently demonstrates the most rapid and reliable reversal of alpha-2 agonist-induced sedation across various species. Its high selectivity for alpha-2 receptors likely contributes to its superior efficacy. However, it is also the most expensive of the three agents.

  • This compound shows intermediate efficacy in reversing sedation. In some studies, it has been shown to be more effective than yohimbine. Its lower cost compared to atipamezole may make it a more cost-effective option in certain research contexts, particularly when extremely rapid recovery is not the primary concern.

  • Yohimbine is also effective in reversing sedation, although generally less potent than atipamezole. In some direct comparisons with this compound, yohimbine has been found to be superior in terms of recovery quality and with fewer side effects in wild felids. Its cost is comparable to this compound.

Recommendation for Cost-Effectiveness:

For studies where rapid recovery is paramount to prevent complications or to facilitate high-throughput procedures, the higher cost of atipamezole may be justified by the significant reduction in recovery time and associated personnel costs for monitoring.

For routine procedures where a slightly longer but still reliable recovery is acceptable, This compound presents a potentially more cost-effective alternative to atipamezole.

Yohimbine can also be a viable and cost-effective option, with its performance relative to this compound potentially being species-dependent.

Ultimately, the most cost-effective choice will depend on the specific requirements of the research protocol, the animal species being used, and institutional budgetary constraints. Researchers are encouraged to perform their own pilot studies to determine the optimal reversal agent and dosage for their specific experimental conditions.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Tolazoline and Phentolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two non-selective alpha-adrenergic antagonists, tolazoline and phentolamine. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct characteristics of these compounds.

Mechanism of Action

Both this compound and phentolamine are competitive antagonists at alpha-1 and alpha-2 adrenergic receptors.[1] Blockade of these receptors leads to vasodilation and a subsequent decrease in peripheral resistance.[2] Phentolamine is described as a reversible, competitive antagonist.[3] this compound also possesses histamine agonist activity, which contributes to its vasodilatory effects.[4][5]

Pharmacokinetic Profiles: A Tabular Comparison

The following table summarizes the key pharmacokinetic parameters for this compound and phentolamine. It is important to note that comprehensive pharmacokinetic data for this compound in adult humans is limited, with much of the available information derived from studies in neonates and animals.

Pharmacokinetic ParameterThis compoundPhentolamine
Absorption Data in adults is limited. In neonates, administered intravenously. In dogs, endotracheal administration leads to rapid absorption.Following submucosal administration, peak concentrations are reached in 10-20 minutes. Oral bioavailability is approximately 30%.
Distribution Volume of distribution in neonates is reported as 1.61 ± 0.21 L/kg and in horses as 1.68 ± 0.379 L/kg.Volume of distribution is approximately 6 L/kg. It is reported to cross the blood-brain barrier.
Protein Binding Data not readily available.54%
Metabolism Primarily metabolized in the liver.Extensively metabolized in the liver.
Elimination Half-life In neonates, the half-life is highly variable, ranging from 3 to 10 hours. In horses, the terminal elimination half-life is 2.69 ± 0.212 hours.19 minutes following intravenous administration.
Excretion Excreted primarily in the urine.Approximately 13% of an intravenous dose is excreted as unchanged drug in the urine, with a total of 80% of the dose excreted renally and 20% in the feces.

Signaling Pathway of Alpha-Adrenergic Antagonists

The following diagram illustrates the mechanism of action of non-selective alpha-adrenergic antagonists like this compound and phentolamine.

Alpha_Adrenergic_Blockade cluster_synapse Synaptic Cleft cluster_smooth_muscle Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Norepinephrine->Alpha2_Receptor Negative Feedback Gq_Protein Gq Alpha1_Receptor->Gq_Protein Activates Vasodilation Vasodilation Alpha1_Receptor->Vasodilation Leads to (when blocked) Alpha2_Receptor->Norepinephrine Inhibits Release Antagonist This compound / Phentolamine Antagonist->Alpha1_Receptor Blocks Antagonist->Alpha2_Receptor Blocks PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Caption: Signaling pathway of non-selective alpha-adrenergic antagonists.

Experimental Protocols

The determination of pharmacokinetic parameters for drugs like this compound and phentolamine involves a series of well-defined experimental protocols.

Typical Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the general workflow for a clinical or preclinical pharmacokinetic study.

PK_Workflow Dosing Drug Administration (e.g., IV or Oral) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma/Serum Separation (Centrifugation) Sampling->Processing Analysis Drug Quantification (LC-MS/MS) Processing->Analysis Modeling Pharmacokinetic Modeling and Parameter Calculation Analysis->Modeling Results Pharmacokinetic Profile (AUC, Cmax, t1/2, etc.) Modeling->Results

Caption: General workflow for a pharmacokinetic study.

Detailed Methodologies

1. Drug Quantification in Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate the proteins. The sample is then centrifuged to separate the precipitated proteins from the supernatant containing the drug.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The drug is separated from other components in the sample based on its physicochemical properties as it passes through a chromatographic column.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The drug molecules are ionized, and specific parent and product ions are selected and detected. This provides high selectivity and sensitivity for quantifying the drug concentration in the plasma sample.

2. Determination of Plasma Protein Binding by Equilibrium Dialysis:

  • Apparatus: A dialysis chamber is divided into two compartments by a semipermeable membrane that allows the passage of small molecules (unbound drug) but not large molecules (plasma proteins).

  • Procedure: One compartment is filled with plasma containing the drug, and the other compartment is filled with a protein-free buffer solution. The apparatus is incubated at a physiological temperature (37°C) until equilibrium is reached, meaning the concentration of the unbound drug is the same in both compartments.

  • Analysis: After incubation, the drug concentration in both the plasma and buffer compartments is measured using a suitable analytical method like LC-MS/MS. The percentage of protein-bound drug can then be calculated.

Conclusion

This compound and phentolamine, while both non-selective alpha-adrenergic antagonists, exhibit distinct pharmacokinetic profiles. Phentolamine has a very short half-life after intravenous administration, suggesting a short duration of action. In contrast, this compound appears to have a longer and more variable half-life, particularly in neonates. The differences in their absorption, distribution, and elimination characteristics are important considerations for their clinical application and for the design of future drug development studies. The limited availability of comprehensive pharmacokinetic data for this compound in adults highlights an area for further research.

References

Safety Operating Guide

Proper Disposal of Tolazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety. This guide provides detailed, step-by-step procedures for the proper disposal of tolazoline, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help ensure compliance with safety regulations and minimize environmental impact.

Hazard and Disposal Summary

This compound hydrochloride is harmful if swallowed and causes serious eye irritation. It is imperative to prevent its release into the environment.[1][2] The primary principle for this compound disposal is to manage it as a chemical waste product in accordance with all federal, state, and local regulations.[1][3] Do not empty this compound into drains or dispose of it with household garbage.

Parameter Guideline References
Regulatory Compliance Disposal must adhere to federal, state, and local environmental regulations.
Environmental Protection Do not allow the product to enter drains, sewers, or waterways.
Container Management Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself.
Spill Management For small spills, use appropriate tools to place the material in a convenient waste disposal container. For large spills, shovel the material into a waste container. Clean the affected surface with water.
Transportation This compound is generally not regulated as a hazardous material for transport by the DOT, IATA, or IMDG.

Protocols for this compound Disposal

The following protocols provide a framework for the safe handling and disposal of this compound in a laboratory setting.

1. Solid this compound Waste and Contaminated Materials

This procedure applies to solid this compound hydrochloride and any materials (e.g., personal protective equipment, weigh boats, paper towels) that are grossly contaminated.

  • Step 1: Collection and Containment

    • Place all solid this compound waste and contaminated disposables directly into a designated, sealable, and clearly labeled waste container.

  • Step 2: Labeling

    • Clearly label the waste container with "Waste: this compound Hydrochloride," the date the waste was first added, and the primary hazards (e.g., "Harmful," "Irritant").

  • Step 3: Storage

    • Store the sealed waste container in a designated and secure waste accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.

  • Step 4: Disposal

    • Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

2. Decontamination of Laboratory Glassware

This procedure is for decontaminating glassware that has come into contact with this compound.

  • Step 1: Initial Rinse

    • Rinse the contaminated glassware three times with a suitable solvent in which this compound is soluble (e.g., water or ethanol).

    • Collect the first two rinsates as chemical waste (see Protocol 3).

  • Step 2: Final Cleaning

    • After the initial rinses, the glassware can be washed with soap and water and returned to general laboratory use.

3. Dilute Aqueous Solutions and Rinsate

This procedure applies to dilute aqueous solutions of this compound and the rinsate collected from decontaminating labware.

  • Step 1: Collection

    • Collect all dilute aqueous solutions and the first two rinses from glassware decontamination in a clearly labeled, sealed container designated for "Aqueous this compound Waste."

  • Step 2: Storage and Disposal

    • Store this container in the laboratory's designated waste accumulation area.

    • Dispose of the container through your institution's EHS office or a licensed chemical waste contractor.

Emergency Procedures: Accidental Spills

In the event of an accidental spill of this compound, the following steps should be taken:

  • Step 1: Evacuate and Ventilate

    • Ensure adequate ventilation in the area of the spill.

  • Step 2: Containment

    • For liquid spills, absorb the material with a suitable absorbent. For solid spills, use appropriate tools to collect the material.

    • Prevent the spilled material from entering drains or waterways.

  • Step 3: Collection and Disposal

    • Place the spilled material and any contaminated absorbent into a labeled waste container.

    • Dispose of the waste in accordance with the procedures outlined above.

  • Step 4: Decontamination

    • Wipe the working surface to dryness and then wash the area with soap and water.

Tolazoline_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposition Final Disposition solid_waste Solid this compound & Contaminated Materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid glassware Contaminated Glassware decontaminate_glass Triple Rinse with Solvent glassware->decontaminate_glass solutions Dilute Aqueous Solutions collect_liquid Collect in Labeled Aqueous Waste Container solutions->collect_liquid store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste decontaminate_glass->collect_liquid First Two Rinsates clean_glassware Wash with Soap & Water decontaminate_glass->clean_glassware After Rinsing collect_liquid->store_waste ehs_disposal Dispose via EHS/ Licensed Contractor store_waste->ehs_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tolazoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tolazoline, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your laboratory practices.

Hazardous Properties of this compound

This compound hydrochloride is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1]

Quantitative Toxicity Data

SpeciesRouteLethal Dose 50 (LD50)
RatOral1200 mg/kg[3]
MouseOral400 mg/kg[3]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment should be utilized.

Engineering Controls
  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits. If operations generate dust, fume, or mist, ventilation should be used to keep exposure to airborne contaminants below the exposure limit.

  • Eyewash Stations: Ensure eyewash facilities are readily available in the work area.

Personal Protective Equipment
  • Eye and Face Protection: Safety glasses with side shields are recommended. Face shields or goggles may be required if a splash potential exists.

  • Skin Protection:

    • Gloves: Chemically compatible, impervious gloves are recommended. For handling solutions, ensure the glove material is protective against the solvent being used. Nitrile or other synthetic non-latex gloves should be used by individuals sensitive to natural rubber.

    • Lab Coat: A protective laboratory coat, apron, or disposable garment should be worn.

  • Respiratory Protection: A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated. An effective respirator program should be in place. In case of a large spill, a self-contained breathing apparatus should be used to avoid inhalation.

Operational Plans: Safe Handling and Storage

Handling
  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Ground all equipment containing the material.

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated area.

  • Store away from heat and sources of ignition.

  • Protect from light.

  • Store away from incompatible materials such as oxidizing agents.

Emergency Procedures and First Aid

Immediate action is crucial in case of accidental exposure.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 20 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Clean mouth with water. Never give anything by mouth to an unconscious person. If large quantities are swallowed, call a physician immediately.

First_Aid_Procedure cluster_Exposure Exposure Event cluster_Actions Immediate Actions cluster_Procedures First Aid Steps cluster_Medical Follow-Up Exposure Accidental Exposure to this compound Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Flush eyes with water for at least 15 mins Eye_Contact->Flush_Eyes Wash_Skin Wash skin with soap and water for 20 mins Skin_Contact->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water Do NOT induce vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Flush_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Disposal Plans

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Spill Cleanup
  • Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.

  • Large Spill: Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allow it to evacuate through the sanitary system. For large spills, a self-contained breathing apparatus should be used.

Spill_Cleanup_Procedure cluster_Small_Spill Small Spill Procedure cluster_Large_Spill Large Spill Procedure Start This compound Spill Occurs Assess_Spill_Size Assess Spill Size Start->Assess_Spill_Size Small_Spill_Container Use tools to place in waste disposal container Assess_Spill_Size->Small_Spill_Container Small Large_Spill_PPE Wear appropriate PPE (including SCBA) Assess_Spill_Size->Large_Spill_PPE Large Small_Spill_Clean Clean surface with water Small_Spill_Container->Small_Spill_Clean Small_Spill_Dispose Dispose according to local regulations Small_Spill_Clean->Small_Spill_Dispose End Spill Cleanup Complete Small_Spill_Dispose->End Large_Spill_Container Use shovel to place in waste disposal container Large_Spill_PPE->Large_Spill_Container Large_Spill_Clean Clean surface with water Large_Spill_Container->Large_Spill_Clean Large_Spill_Evacuate Allow to evacuate through sanitary system Large_Spill_Clean->Large_Spill_Evacuate Large_Spill_Evacuate->End

Waste Disposal
  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

  • Do not allow the product to reach the sewage system.

  • Dispose of contents and container to an approved waste disposal plant.

  • Leave chemicals in their original containers and do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Disclaimer: This information is intended for guidance and is not a substitute for a thorough review of the Safety Data Sheet (SDS) and compliance with all applicable local, state, and federal regulations. Always consult the specific SDS for the this compound product you are using.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolazoline
Reactant of Route 2
Reactant of Route 2
Tolazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.